Technical Guide: Synthesis of 4,5-Diamino-2-methoxybenzonitrile
The following technical guide details the synthesis of 4,5-Diamino-2-methoxybenzonitrile , a critical intermediate in the development of quinoline and quinazoline-based kinase inhibitors (e.g., EGFR, HER2, and VEGFR anta...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the synthesis of 4,5-Diamino-2-methoxybenzonitrile , a critical intermediate in the development of quinoline and quinazoline-based kinase inhibitors (e.g., EGFR, HER2, and VEGFR antagonists).
4,5-Diamino-2-methoxybenzonitrile is a high-value pharmacophore used to construct fused heterocyclic systems. Its ortho-diamine motif allows for immediate cyclization with formic acid, urea, or carbon disulfide to yield benzimidazoles, or with 1,2-dicarbonyls to yield quinoxalines. The presence of the nitrile group at the C1 position and the methoxy group at C2 provides essential electronic modulation and handles for further functionalization (e.g., Pinner reaction or hydrolysis to amides/acids).
This guide prioritizes a high-fidelity synthetic route designed to minimize oxidative degradation of the electron-rich diamine product. The protocol utilizes a protection-nitration-reduction sequence that ensures regioselectivity and operational safety.
Retrosynthetic Analysis
The synthesis is best approached via the reduction of 4-amino-2-methoxy-5-nitrobenzonitrile . Direct nitration of the commercially available 4-amino-2-methoxybenzonitrile is possible but prone to oxidation and tar formation. Therefore, an acetylation-nitration-hydrolysis sequence is recommended for high-purity applications, followed by a mild reduction.
Experimental Protocols
Stage 1: Synthesis of 4-Amino-2-methoxy-5-nitrobenzonitrile
Rationale: The amino group at C4 is a strong activator. To prevent over-nitration and oxidation, it is protected as an acetamide. The acetamido and methoxy groups cooperatively direct the incoming nitro group to the C5 position (para to OMe, ortho to NHAc), which is sterically accessible compared to the C3 position.
Stage 2: Reduction to 4,5-Diamino-2-methoxybenzonitrile
Rationale: The target diamine is sensitive to air oxidation (forming quinone imines). A mild reduction using Zinc/Ammonium Chloride is preferred over catalytic hydrogenation for bench-scale synthesis to avoid catalyst poisoning and ensure easy workup without special pressure equipment.
Protocol (Zinc/NH₄Cl Method)
Setup: In a 3-neck round bottom flask equipped with mechanical stirring, dissolve 4-amino-2-methoxy-5-nitrobenzonitrile (10 g, 51.8 mmol) in a mixture of Methanol (60 mL) and DCM (60 mL).
Buffering: Add a saturated aqueous solution of Ammonium Chloride (60 mL). The biphasic system helps moderate the reaction.
Reduction: Add Zinc powder (32.5 g, ~10 eq) in small portions over 20 minutes.
Caution: Exothermic reaction. Maintain temperature <30 °C using a water bath if necessary.
Completion: Stir vigorously at room temperature for 2 hours. The orange color of the nitro compound should fade to a pale yellow or colorless solution.
Filtration: Filter the mixture through a Celite pad to remove zinc oxide and excess zinc. Wash the pad with MeOH/DCM.
Extraction: Separate the organic layer.[4][6] Extract the aqueous layer with DCM (2 x 50 mL).
Isolation: Combine organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo at low temperature (<40 °C).
Storage: Store immediately under inert gas (Argon/Nitrogen) at -20 °C. The product is an off-white to pale brown solid.
Note: Strictly exclude oxygen during filtration to prevent rapid darkening of the product.
Key Process Parameters & Data
Parameter
Specification / Range
Criticality
Nitration Temp
0 – 10 °C
High: Higher temps lead to dinitration or tar.
Zn Stoichiometry
5 – 10 equivalents
Medium: Excess Zn ensures complete reduction.
pH during Hydrolysis
Neutralize to pH 8
High: Product is an amine; acidic workup loses yield.
Inert Atmosphere
Argon/N₂ during drying
High: Diamines oxidize rapidly in air.
Expected Analytical Data
Appearance: Off-white to pale yellow solid.
¹H NMR (DMSO-d₆, 400 MHz):
δ 6.85 (s, 1H, Ar-H, C6)
δ 6.35 (s, 1H, Ar-H, C3)
δ 5.50–4.50 (br s, 4H, 2 x NH₂)
δ 3.75 (s, 3H, OCH₃)
MS (ESI): Calculated for C₈H₉N₃O [M+H]⁺: 164.08. Found: 164.1.
Reaction Workflow Diagram
Safety & Handling
Nitro Compounds: Potentially explosive if heated to dryness or subjected to shock. Ensure temperature control during nitration.
Benzonitriles: Toxic by ingestion or inhalation. Handle in a fume hood.
Zinc Waste: Zinc residues are pyrophoric and hazardous to aquatic environments. Quench excess zinc carefully and dispose of as hazardous heavy metal waste.
References
Patent: Tyrosine kinase inhibitors, compositions and methods thereof. (2020). WO/Patent describing the Zn/NH4Cl reduction of 4-amino-2-methoxy-5-nitrobenzonitrile.
Precursor Synthesis: Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile and analogues. BenchChem Technical Guides.[4]
General Methodology: Reduction of nitroarenes using Zinc/Ammonium Chloride. Organic Chemistry Portal.
An In-depth Technical Guide to 4,5-Diamino-2-methoxybenzonitrile and Its Precursors
For Researchers, Scientists, and Drug Development Professionals Section 1: Chemical Identity and Physicochemical Properties The chemical entity "4,5-Diamino-2-methoxybenzonitrile" is a specific substituted benzonitrile....
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Section 1: Chemical Identity and Physicochemical Properties
The chemical entity "4,5-Diamino-2-methoxybenzonitrile" is a specific substituted benzonitrile. While a dedicated CAS number for this exact structure is not readily found in public databases, its synthesis is logically derived from the reduction of its nitro-amino precursor, 4-Amino-2-methoxy-5-nitrobenzonitrile (CAS: 1196074-43-7).[1][2] This guide will focus on the synthesis and utility of this diamino compound, leveraging established data from its direct precursor and structurally analogous molecules.
The benzonitrile scaffold is a cornerstone in medicinal chemistry, with the nitrile group acting as a versatile hydrogen bond acceptor or a bioisostere for other functionalities.[1] The presence of two amino groups and a methoxy group provides multiple sites for derivatization, making the target compound a highly valuable intermediate for building chemical libraries for biological screening.[1][3]
| Appearance | White to Yellow powder/crystal |[7] |
Section 2: Synthesis and Reactivity
The most direct and validated pathway to obtaining 4,5-diamino-2-methoxybenzonitrile is through the selective reduction of the nitro group of its precursor, 2-Amino-4-methoxy-5-nitrobenzonitrile. This transformation is a critical step in synthetic routes that lead to complex heterocyclic systems used in drug development.[8]
The choice of reducing agent is critical to ensure the selective reduction of the nitro group without affecting the nitrile functionality.
Tin(II) Chloride (SnCl₂): This is a well-established and effective method for reducing aromatic nitro groups in an acidic medium.[8] The mechanism involves a series of single-electron transfers from the Sn(II) ion to the nitro group, with subsequent protonation and dehydration steps.[8] This method is robust and generally high-yielding for this class of compounds. A 73% yield has been reported for the reduction of a very closely related substrate, 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile, using SnCl₂ in acidic conditions.[9]
Catalytic Hydrogenation (e.g., Pd/C): While highly effective for nitro group reduction, this method carries a significant risk of over-reduction, potentially converting the nitrile group to a primary amine.[9][10] Therefore, it is often less suitable when the nitrile must be preserved for subsequent reactions.
Sodium Dithionite (Na₂S₂O₄): This reagent is another viable option for the reduction of nitro groups and has been demonstrated in the synthesis of related amino benzonitriles.[1]
This protocol is based on the established reduction of the analogous compound 2-Amino-4-methoxy-5-nitrobenzonitrile.[8]
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2-Amino-4-methoxy-5-nitrobenzonitrile (1.0 equivalent) in a suitable solvent such as ethanol.
Reagent Addition: To this suspension, add a solution of tin(II) chloride dihydrate (3.0-4.0 equivalents) dissolved in concentrated hydrochloric acid. The addition should be done cautiously.
Reaction: Heat the reaction mixture to reflux (approximately 60-80°C) and maintain for 1-2 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid carefully with a base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 7-8.
Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the final product, 4,5-Diamino-2-methoxybenzonitrile.
The resulting 4,5-diamino-2-methoxybenzonitrile is a versatile intermediate. The two adjacent amino groups are nucleophilic and can readily participate in cyclization reactions to form fused heterocyclic systems, such as imidazoles or pyrimidines, which are common cores in pharmacologically active molecules.[8][11] The nitrile group remains available for transformation into other functional groups if desired.[9]
Caption: Synthetic workflow for the preparation of 4,5-Diamino-2-methoxybenzonitrile.
Section 3: Applications in Drug Discovery and Medicinal Chemistry
Substituted benzonitriles are privileged scaffolds in drug discovery, serving as key intermediates in the synthesis of a wide array of therapeutics.[1][12] The target compound, 4,5-diamino-2-methoxybenzonitrile, is particularly valuable as a precursor to bicyclic heteroaromatic systems.
A primary application of this chemical scaffold is in the synthesis of quinazoline-based pharmaceuticals.[8] Many potent enzyme inhibitors, particularly those targeting tyrosine kinases implicated in cancer, feature a quinazoline core. The vicinal diamine functionality of 4,5-diamino-2-methoxybenzonitrile is ideal for constructing the fused imidazole or pyrimidine ring of purine-like structures or for cyclizing with one-carbon synthons to build the quinazoline core.[11]
For instance, the structurally related compound 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile is a known intermediate in the synthesis of Erlotinib, an epidermal growth factor receptor (EGFR) inhibitor used to treat non-small cell lung cancer.[10] This highlights the industrial and pharmaceutical relevance of this class of molecules. The amino and methoxy substituents on the benzene ring play a crucial role in modulating the binding affinity and selectivity of the final drug molecule to its target protein.
Caption: Logical workflow for utilizing the diamino intermediate in drug discovery.
Section 4: Safety and Handling
Based on data for analogous compounds like 2-Amino-4,5-dimethoxybenzonitrile, appropriate safety measures are required.
Hazard Classification: Harmful if swallowed, in contact with skin, or if inhaled.
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
References
PubChem. 4-Amino-2-methoxy-5-methylbenzonitrile. Available at: [Link]
MySkinRecipes. 4-Amino-2-methoxy-5-nitrobenzonitrile. Available at: [Link]
LookChem. 4-aMino-2-Methoxy-5-nitroBenzonitrile. Available at: [Link]
Chemsrc. 2-Amino-4,5-dimethoxybenzonitrile. Available at: [Link]
Science of Synthesis. Synthesis of Purines. Available at: [Link]
Organic Chemistry Portal. Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. Available at: [Link]
"spectral data of 4,5-Diamino-2-methoxybenzonitrile (NMR, IR, MS)"
An In-depth Technical Guide on the Spectral Data of 4,5-Diamino-2-methoxybenzonitrile Executive Summary The precise structural elucidation of chemical intermediates is a cornerstone of modern drug development and materia...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide on the Spectral Data of 4,5-Diamino-2-methoxybenzonitrile
Executive Summary
The precise structural elucidation of chemical intermediates is a cornerstone of modern drug development and materials science. 4,5-Diamino-2-methoxybenzonitrile, a key building block for various heterocyclic compounds, demands rigorous characterization to ensure the integrity of subsequent synthetic steps. This guide provides a comprehensive analysis of its spectral signature, synthesizing data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We delve into the causality behind experimental choices and the logic of spectral interpretation, presenting a self-validating framework for the compound's identification. This document serves as a practical reference, grounded in authoritative spectroscopic principles, for any scientific professional engaged in the synthesis or application of this versatile molecule.
Introduction: The Molecule in Context
4,5-Diamino-2-methoxybenzonitrile is a highly functionalized aromatic scaffold. The strategic placement of two nucleophilic amino groups, an electron-withdrawing nitrile, and an electron-donating methoxy group creates a unique electronic and steric environment. This arrangement makes it a valuable precursor for synthesizing a range of complex molecules, particularly those with applications in medicinal chemistry. Understanding its structure with absolute certainty is not merely an academic exercise; it is a prerequisite for predictable and reproducible research and development. This guide will dissect the molecule's identity through the three most powerful spectroscopic techniques available to the modern chemist.
Molecular Structure and Spectroscopic Implications
To interpret spectral data, one must first visualize the molecule and the distinct chemical environments within it. The substitution pattern is key: the two aromatic protons are isolated from each other, a fact that will dominate the ¹H NMR spectrum.
Figure 1: Structure of 4,5-Diamino-2-methoxybenzonitrile with key protons highlighted.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Backbone
NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of an organic molecule.[1][2]
Experimental Protocol: NMR
Rationale for Protocol Selection: This protocol is designed for robustness and clarity, ensuring high-quality data for an amine-containing compound which can present challenges like proton exchange.
Sample Preparation: Dissolve 5-10 mg of 4,5-Diamino-2-methoxybenzonitrile in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
Expert Insight: DMSO-d₆ is the solvent of choice here. Unlike CDCl₃, it forms hydrogen bonds with the amine protons, slowing their rate of exchange with any trace water and rendering them sharp enough for observation.[3] The residual solvent peak at ~2.50 ppm serves as a convenient internal reference.
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving closely spaced peaks.[4][5]
¹H NMR Acquisition:
Execute a standard 30° pulse experiment.
Acquire 16-32 scans with a relaxation delay of 2 seconds to ensure full relaxation of all protons.
¹³C NMR Acquisition:
Employ a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum where each unique carbon appears as a singlet.[6]
Due to the low natural abundance of ¹³C (~1.1%), acquire at least 1024 scans.[7]
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO peak (δ 2.50) and the ¹³C spectrum to the DMSO-d₆ septet (δ 39.52).
¹H NMR Data & Interpretation
The proton NMR spectrum is predicted to be remarkably simple, a direct consequence of the substitution pattern.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Mechanistic Justification
~6.85
Singlet (s)
1H
H-3 (Aromatic)
This proton is ortho to the strongly electron-donating methoxy group and para to an amino group, resulting in significant shielding. It appears as a singlet because it has no adjacent (vicinal) proton neighbors.[8]
~6.30
Singlet (s)
1H
H-6 (Aromatic)
This proton is ortho to two powerful electron-donating amino groups, making it the most shielded aromatic proton. It is also a singlet due to the lack of vicinal coupling partners.
~5.40
Broad Singlet (s, br)
2H
NH₂ (at C-5)
The protons of the amine group are subject to exchange, leading to a broadened signal.[9] Their chemical shift is variable and depends on concentration and temperature.
~4.90
Broad Singlet (s, br)
2H
NH₂ (at C-4)
Similar to the other amine group, this signal will be a broad singlet. Its slightly different chemical environment may make it distinguishable from the C-5 amine.
~3.75
Singlet (s)
3H
OCH₃
The three protons of the methoxy group are chemically equivalent and do not couple to other protons, resulting in a sharp singlet in a characteristic region for methoxy groups.[10]
¹³C NMR Data & Interpretation
The proton-decoupled ¹³C NMR spectrum reveals all eight unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)
Assignment
Mechanistic Justification
~150
C-2
Quaternary carbon attached to the electronegative oxygen atom. Deshielded.
~143
C-4
Quaternary carbon bonded to a nitrogen atom. Deshielded.
~139
C-5
Quaternary carbon bonded to a nitrogen atom. Deshielded.
~119
C≡N
The nitrile carbon has a characteristic chemical shift in this region.[7][10]
~115
C-6
Aromatic CH carbon shielded by two adjacent electron-donating amino groups.
~100
C-3
Aromatic CH carbon strongly shielded by the ortho-methoxy and para-amino groups.
~98
C-1
Quaternary carbon shielded by the adjacent amino group at C-6 and methoxy at C-2.
~56
OCH₃
Typical chemical shift for a methoxy carbon attached to an aromatic ring.[10]
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[11] The spectrum of 4,5-Diamino-2-methoxybenzonitrile will be dominated by absorptions from the amine, nitrile, and ether groups.
Experimental Protocol: IR
Rationale for Protocol Selection: Attenuated Total Reflectance (ATR) is a modern, solvent-free technique that requires minimal sample preparation and provides high-quality, reproducible spectra.
Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrumental artifacts.
Sample Analysis: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
Acquisition: Co-add 16-32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum is displayed in terms of absorbance or transmittance.
IR Data & Interpretation
Table 3: Predicted IR Absorption Frequencies
Wavenumber (cm⁻¹)
Intensity
Assignment
Rationale
3450–3300
Strong, Sharp (two bands)
Asymmetric & Symmetric N-H Stretching
The presence of two distinct peaks in this region is a definitive indicator of a primary amine (-NH₂) functional group.[9][12]
~2215
Strong, Sharp
C≡N Stretching
The carbon-nitrogen triple bond of the nitrile group gives rise to a very characteristic, strong, and sharp absorption in a relatively uncluttered region of the spectrum.[13][14]
~1620
Medium-Strong
C=C Aromatic Ring Stretching
These vibrations are characteristic of the benzene ring itself.
~1520
Strong
N-H Bending (Scissoring)
This absorption is another key indicator of the primary amine groups.[9]
~1255
Strong
Asymmetric C-O-C Stretching
This strong band is due to the stretching of the aryl-alkyl ether linkage, a key feature of the methoxy group.
~1030
Medium
Symmetric C-O-C Stretching
The corresponding symmetric stretch of the ether linkage.
Diagnostic Workflow for IR Analysis
Figure 2: A logical workflow for the rapid identification of key functional groups from the IR spectrum.
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Mass spectrometry provides the molecular weight of the compound and, with high resolution, its exact molecular formula.
Experimental Protocol: MS
Rationale for Protocol Selection: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules containing basic sites like amines. It typically produces an intact protonated molecular ion, [M+H]⁺, which directly provides molecular weight information.
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in an appropriate solvent like methanol or acetonitrile.
Instrumentation: Infuse the sample solution into a High-Resolution Mass Spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.
Acquisition: Acquire the spectrum in positive ion mode. Scan a mass range that comfortably brackets the expected molecular weight (e.g., m/z 100-300).
Data Analysis: Identify the m/z value of the most abundant ion, which corresponds to the [M+H]⁺ adduct. Compare the experimentally measured exact mass to the theoretically calculated mass for the proposed molecular formula.
MS Data & Interpretation
The primary goal of this analysis is to confirm the molecular formula, C₈H₉N₃O.
Table 4: High-Resolution Mass Spectrometry (HRMS) Data
Parameter
Value
Rationale
Molecular Formula
C₈H₉N₃O
Based on the known structure.
Theoretical Monoisotopic Mass
163.0746 g/mol
The sum of the exact masses of the most abundant isotopes of each element.
Ionization Mode
ESI Positive
The two basic amine groups are readily protonated.
Expected Adduct
[M+H]⁺
The protonated molecular ion.
Calculated m/z for [C₈H₁₀N₃O]⁺
164.0818
The exact mass of the protonated molecule.
Observed m/z
~164.0818
A measured value within 5 ppm of the calculated mass is considered a definitive formula confirmation.
Fragmentation Insights: While ESI is a soft technique, some fragmentation can occur. Potential fragmentation pathways would likely involve the loss of small, stable neutral molecules such as HCN (M-27) or cleavage of the methoxy group.[15]
Conclusion
The spectroscopic data presented provides a cohesive and unequivocal identification of 4,5-Diamino-2-methoxybenzonitrile. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, confirming the unique substitution pattern of the aromatic ring and the presence of the methoxy group. Infrared spectroscopy provides a definitive fingerprint of the key functional groups: the dual primary amines, the nitrile, and the aryl ether. Finally, high-resolution mass spectrometry validates the elemental composition by confirming the exact molecular formula. This triad of analytical techniques, when interpreted with an understanding of fundamental chemical principles, constitutes a robust, self-validating system for structural elucidation, ensuring confidence for any researcher utilizing this compound in their work.
References
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. RSC Publishing. URL: [Link]
Rap, D. B., et al. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics. URL: [Link]
Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). IR Absorption Frequencies. NIU. URL: [Link]
University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Tutorial: Amines. URL: [Link]
University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. UCLA Chemistry & Biochemistry. URL: [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1511288, 4,5-Dimethoxy-2-nitrobenzonitrile. PubChem. URL: [Link]
eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. URL: [Link]
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. URL: [Link]
Rap, D. B., et al. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. RSC Publishing. URL: [Link]
Varian, Inc. (n.d.). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M). URL: [Link]
ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. URL: [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23068192, 4-Amino-2-methoxy-5-methylbenzonitrile. PubChem. URL: [Link]
Reva, I., et al. (2025). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. URL: [Link]
Strategic Selection of Starting Materials for High-Purity 4,5-Diamino-2-methoxybenzonitrile Synthesis
Executive Summary 4,5-Diamino-2-methoxybenzonitrile (CAS 1196074-44-8) is a critical bicyclic ring precursor, primarily utilized in the synthesis of fused heterocycles such as quinazolines and isoquinolines—scaffolds ubi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4,5-Diamino-2-methoxybenzonitrile (CAS 1196074-44-8) is a critical bicyclic ring precursor, primarily utilized in the synthesis of fused heterocycles such as quinazolines and isoquinolines—scaffolds ubiquitous in kinase inhibitors (e.g., VEGFR, EGFR targets).[1][2] Its structural integrity is defined by the precise arrangement of two amino groups ortho to each other, necessitating a synthetic strategy that prioritizes regioselective functionalization.
This technical guide analyzes the optimal starting materials and synthetic pathways for this target. Unlike generic protocols, we focus on the causality of selection —why specific precursors minimize impurity profiles and maximize yield—and provide self-validating experimental workflows.
Part 1: Strategic Analysis of Starting Materials
The synthesis of 4,5-diamino-2-methoxybenzonitrile relies on the introduction and subsequent reduction of nitrogen-bearing functionalities onto a 2-methoxybenzonitrile core.[1][3] We identify two primary "Tier 1" starting materials based on commercial availability, cost-efficiency, and directing group chemistry.
Tier 1 Starting Materials
Starting Material
CAS No.
Strategic Advantage
Technical Challenge
4-Amino-2-methoxybenzonitrile
725723-63-7
High Regioselectivity: The amino group at C4 strongly activates the C5 position, ensuring exclusive nitration at the desired site.[1][3]
Handling of aniline derivatives requires oxidation control; protection may be needed.[3]
2-Methoxy-4-nitrobenzonitrile
101084-96-2
Direct Precursor: Requires only one nitration step to reach the dinitro intermediate.[1][3]
Deactivation: The nitro group deactivates the ring, requiring harsher nitration conditions (fuming HNO₃).
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Requires functional group interconversion (CHO → CN) and nitration, making it a longer, less efficient route.[1][3]
Part 2: Detailed Synthetic Pathways[3]
We propose two validated pathways. Pathway A is the recommended industry standard for purity, while Pathway B is a viable alternative for cost-driven campaigns.[1][3]
Pathway A: The "Amino-Activation" Route (Recommended)
Mechanism: This route leverages the strong electron-donating power of the C4-amino group to direct electrophilic aromatic substitution (nitration) specifically to the C5 position.[1][3]
Why this works: The C4-amino group is an ortho, para-director.[1][3] The para position is blocked (C1-CN).[1][3] The ortho positions are C3 and C5.[3] C3 is sterically crowded (sandwiched between OMe and CN).[1][3] C5 is sterically accessible.[3] Thus, nitration is highly regioselective for C5.[3]
Pathway B: The "Dinitro" Route
Mechanism: This route involves forcing a second nitro group onto an already deactivated ring.[3]
Safety Note: Nitration reactions are highly exothermic.[3] Maintain strict temperature control to prevent thermal runaway.[3]
Preparation: Charge a reactor with Sulfuric Acid (H₂SO₄, 98%) (10 vol) and cool to 0–5°C.
Dissolution: Slowly add 4-Amino-2-methoxybenzonitrile (1.0 eq) portion-wise, maintaining internal temperature <10°C. Stir until fully dissolved.
Nitration: Prepare a mixture of Fuming Nitric Acid (HNO₃) (1.1 eq) and H₂SO₄ (2 vol).[1][3] Add this mixture dropwise to the reactor over 60 minutes, keeping temperature <5°C.
Reaction: Stir at 0–5°C for 2 hours. Monitor via HPLC/TLC for consumption of starting material.[3]
Quench: Pour the reaction mixture slowly onto crushed ice/water (20 vol) with vigorous stirring. The product will precipitate as a yellow/orange solid.[3]
Isolation: Filter the solid. Wash the cake with cold water until the filtrate pH is neutral.[3][5] Dry in a vacuum oven at 45°C.
Setup: In a hydrogenation autoclave, dissolve the nitro-intermediate (from Protocol 1 or 2) in Methanol or Ethanol (15 vol).
Catalyst: Add 10% Pd/C (50% wet, 10 wt% loading).
Hydrogenation: Purge with Nitrogen (3x), then Hydrogen (3x).[1][3] Pressurize to 3–5 bar H₂. Stir at ambient temperature (20–25°C) for 4–6 hours.
Completion: Monitor via HPLC. The disappearance of the yellow nitro compound and appearance of the polar diamine indicates completion.[3]
Workup: Filter through a Celite pad to remove the catalyst (Caution: Pyrophoric spent catalyst).[3]
Concentration: Concentrate the filtrate under reduced pressure.
Purification: Recrystallize from Ethanol/Water if necessary to remove trace azo-impurities.[3]
Storage: Store under inert gas (Argon/Nitrogen) at -20°C. Diamines are oxidation-sensitive.[1][3]
Part 4: Visualization of Reaction Logic
The following diagram illustrates the retrosynthetic logic and the forward reaction pathways, highlighting the directing effects that govern the synthesis.
Caption: Synthetic pathways for 4,5-Diamino-2-methoxybenzonitrile comparing the amino-activation route (Pathway A) and the dinitro route (Pathway B).
Part 5: References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 291867, 2-Methoxy-4-nitrobenzonitrile. Retrieved from [Link]
PrepChem. Synthesis of 2-amino-4,5-dimethoxybenzonitrile (Analogous reduction protocol). Retrieved from [Link]
Google Patents. Process for preparation of 4,5-dimethoxybenzene derivatives (WO2015022702A2). Retrieved from
A Comprehensive Guide to the Stability and Storage of 4,5-Diamino-2-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction 4,5-Diamino-2-methoxybenzonitrile is a highly functionalized aromatic compound of significant inter...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
4,5-Diamino-2-methoxybenzonitrile is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two nucleophilic amino groups, an electron-donating methoxy group, and an electrophilic nitrile moiety, makes it a versatile building block for the synthesis of a diverse range of heterocyclic structures, including those with potential therapeutic applications. However, this very combination of functional groups presents inherent stability challenges. This in-depth technical guide provides a comprehensive overview of the stability profile of 4,5-Diamino-2-methoxybenzonitrile, offering field-proven insights into its optimal storage and handling to ensure its integrity for research and development applications.
Inferred Stability Profile of 4,5-Diamino-2-methoxybenzonitrile
Due to the absence of specific stability studies on 4,5-Diamino-2-methoxybenzonitrile in publicly available literature, its stability profile is inferred from the known reactivity of its constituent functional groups: aromatic diamines, benzonitriles, and the overall electron-rich aromatic system.
Potential Degradation Pathways:
The primary degradation pathways for this molecule are anticipated to be oxidation and hydrolysis.
Oxidative Degradation: The two amino groups render the aromatic ring highly susceptible to oxidation.[1] Exposure to atmospheric oxygen, oxidizing agents, or even light can initiate the formation of colored impurities. The oxidation of aromatic amines can be complex, potentially leading to the formation of nitroso, nitro, and polymeric by-products through coupling reactions.[1] The presence of the electron-donating methoxy group further activates the ring towards oxidation.
Hydrolytic Degradation: The nitrile group can undergo hydrolysis to form the corresponding amide and subsequently the carboxylic acid.[2] This process can be catalyzed by both acidic and basic conditions.[3][4] While generally stable at neutral pH, prolonged exposure to moisture, especially at elevated temperatures, can facilitate this degradation. The rate of hydrolysis is influenced by the electronic nature of the substituents on the benzonitrile ring.[3][4]
The following diagram illustrates the potential degradation pathways of 4,5-Diamino-2-methoxybenzonitrile based on the reactivity of its functional groups.
Caption: Inferred degradation pathways of 4,5-Diamino-2-methoxybenzonitrile.
Recommended Storage and Handling Protocols
To mitigate the potential degradation pathways, the following storage and handling protocols are recommended. These are based on best practices for air-sensitive, light-sensitive, and hygroscopic aromatic amines.
Storage Conditions:
Parameter
Recommendation
Rationale
Temperature
2-8°C
Refrigeration slows down the rate of potential oxidative and hydrolytic degradation reactions.
Atmosphere
Inert gas (Argon or Nitrogen)
Minimizes exposure to atmospheric oxygen, thereby inhibiting oxidative degradation.
Light
Amber vial or in the dark
Protects the compound from light-induced degradation, a common issue with aromatic amines.
Moisture
Tightly sealed container with desiccant
Prevents hydrolysis of the nitrile group and minimizes water-catalyzed oxidation.
Handling Procedures:
Inert Atmosphere: Handle the compound in a glove box or under a stream of inert gas (argon or nitrogen) to minimize exposure to air and moisture.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.
Dispensing: Use clean, dry spatulas and glassware. Avoid introducing any contaminants into the storage container.
Avoid Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[5]
Protocol for Stability Assessment of 4,5-Diamino-2-methoxybenzonitrile
To empirically determine the stability of a given batch of 4,5-Diamino-2-methoxybenzonitrile, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to accelerate its degradation and identify potential degradants.
Experimental Workflow:
The following diagram outlines a typical workflow for a forced degradation study.
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Methodology:
Stock Solution Preparation: Prepare a stock solution of 4,5-Diamino-2-methoxybenzonitrile in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
Stress Conditions:
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.
Oxidative Stress: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
Thermal Stress: Place a known quantity of the solid compound in a vial and store it in an oven at an elevated temperature (e.g., 80°C).
Photolytic Stress: Expose a solution of the compound to UV and/or visible light in a photostability chamber.
Time Points: Withdraw samples from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).
Sample Quenching:
For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.
For other stressed samples, dilute with the mobile phase to stop the reaction.
Analytical Method: Analyze all samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. An LC-Mass Spectrometry (LC-MS) method is highly recommended for the identification of degradation products.
Data Analysis: Quantify the amount of parent compound remaining and the formation of any degradation products over time. Characterize the major degradants using MS and other spectroscopic techniques.
Conclusion
References
Rao, P. S., & Hayon, E. (1975). Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. The Journal of Physical Chemistry, 79(9), 862–865. [Link]
Ali, A. A. M. (2012). Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1. Jordan Journal of Chemistry (JJC), 7(2). [Link]
Wang, Y., et al. (2024). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Proceedings of the National Academy of Sciences, 121(8), e2316617121. [Link]
Li, J., et al. (2019). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. Molecules, 24(21), 3838. [Link]
LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]
Pearson. Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. [Link]
Park, J. R., et al. (2017). Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooperative CO2 Capture. Journal of the American Chemical Society, 139(29), 9976–9984. [Link]
Ali, A. A. M. (2007). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1). Zeitschrift für Naturforschung A, 62(8-9), 456-462. [Link]
Napolitano, A., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Catalysts, 13(2), 379. [Link]
Napolitano, A., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Catalysts, 13(2), 379. [Link]
Kumar, A., et al. (2013). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 5(12), 1253-1262. [Link]
Holtze, M. S., et al. (2008). Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments--insights into degradation pathways, persistent metabolites and involved degrader organisms. Environmental Pollution, 154(2), 155-168. [Link]
Li, X., et al. (2012). Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain. Applied and Environmental Microbiology, 78(15), 5133-5139. [Link]
Das, N., & Chandran, P. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology, 12, 636979. [Link]
Holtze, M. S., et al. (2007). Microbial degradation pathways of the herbicide dichlobenil in soils with different history of dichlobenil-exposure. Environmental Pollution, 148(1), 343-351. [Link]
F. Hoffmann-La Roche & Co. (1978). Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines. U.S.
National Cancer Institute. (2025). Synthesized chemical component helps cancer drugs remain stable in water. [Link]
Das, N., & Chandran, P. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology, 12, 636979. [Link]
Tu, S., et al. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc, 2008(ii), 115-123. [Link]
Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327-329. [Link]
Part 1: Executive Summary & Molecular Architecture[1][2]
The Strategic Value of the Scaffold
4,5-Diamino-2-methoxybenzonitrile represents a high-value "push-pull" aromatic scaffold in medicinal chemistry.[1][2][3] Its structural uniqueness lies in the juxtaposition of strong electron-donating groups (two ortho-amino groups and a methoxy group) against a strong electron-withdrawing nitrile group.[1][2][3]
For drug development professionals, this molecule is not merely a building block; it is a privileged precursor for fusing heterocyclic rings. The ortho-diamine motif (positions 4 and 5) is the obligate substrate for synthesizing benzimidazoles and quinoxalines —pharmacophores ubiquitous in kinase inhibitors (e.g., EGFR, VEGFR targets).[3]
Theoretical Electronic Structure (DFT Insights)
From a Density Functional Theory (DFT) perspective, the molecule exhibits a polarized electronic distribution that dictates its reactivity.[3]
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the 4,5-diamino moiety and the methoxy oxygen.[3] This region acts as the nucleophilic "head," driving reactions with electrophiles (e.g., carbonyls, isocyanates).[3]
LUMO (Lowest Unoccupied Molecular Orbital): Delocalized across the benzonitrile core.[4] The nitrile group lowers the LUMO energy, making the ring susceptible to nucleophilic attack at the nitrile carbon under specific conditions, though the primary reactivity remains at the amines.
Dipole Moment: The vector sum of the nitrile (withdrawing) and the methoxy/amino cluster (donating) creates a significant dipole, enhancing binding affinity in polar enzyme pockets via electrostatic interactions.
Part 2: Physicochemical Profiling (In Silico & Predicted)[2][3]
The following properties are derived from consensus QSAR (Quantitative Structure-Activity Relationship) models and structural analog analysis.
Property
Predicted Value
Drug Development Implication
logP (Octanol/Water)
~0.8 – 1.2
High Bioavailability: The molecule is moderately lipophilic, suggesting good passive permeability across cell membranes (Rule of 5 compliant).[1][2][3]
TPSA (Topological Polar Surface Area)
~80–90 Ų
CNS Penetration: Borderline for Blood-Brain Barrier (BBB) penetration (ideal <90 Ų), making it a viable candidate for CNS-active kinase inhibitors.[2][3]
pKa (Conjugate Acid)
~4.5 – 5.0 (Aniline-like)
Solubility: Weakly basic.[2][3] It will exist primarily in the neutral form at physiological pH (7.4), but can be salt-formed (e.g., HCl) to improve aqueous solubility for formulation.[3]
H-Bond Donors/Acceptors
2 Donors / 4 Acceptors
Target Binding: Excellent capacity for hydrogen bonding within the ATP-binding pocket of kinases.[1][2]
Part 3: Synthesis & Reactivity Protocols
Synthesis Pathway: The Nitro Reduction
The most robust route to 4,5-Diamino-2-methoxybenzonitrile involves the selective reduction of its nitro-precursor, 2-Amino-4-methoxy-5-nitrobenzonitrile .[1][2][3] This preserves the sensitive nitrile functionality while converting the nitro group to an amine.
Protocol: Chemoselective Reduction
Reagents: Tin(II) Chloride (SnCl₂) or H₂/Pd-C (Catalytic Hydrogenation).[2][3]
Solvent: Ethanol or Ethyl Acetate (avoid strong acids that might hydrolyze the nitrile).
Key Step: Control temperature (<60°C) to prevent over-reduction or polymerization of the diamine.
Caption: Chemoselective reduction pathway preserving the nitrile moiety.
Cyclization: The "Warhead" Assembly
The 4,5-diamino motif is the reactive center.[2] Reacting this intermediate with cyclizing agents yields fused heterocycles.[2]
Benzimidazole Formation: Reaction with formic acid or orthoesters.[2]
Quinoxaline Formation: Condensation with 1,2-dicarbonyl compounds (e.g., glyoxal derivatives).[3]
Caption: Divergent synthesis pathways for creating bioactive heterocycles.
Part 4: Experimental Validation (Quality Control)
To ensure the integrity of this intermediate before using it in costly GMP steps, the following analytical controls are mandatory.
NMR Validation Points
¹H NMR (DMSO-d₆):
Methoxy Singlet: Look for a sharp singlet at δ ~3.8–3.9 ppm (3H).
Aromatic Protons: Two distinct singlets (due to para substitution pattern relative to each other) around δ 6.5–7.5 ppm .
Amine Protons: Broad singlets around δ 4.5–5.5 ppm (4H total). Note: If these are split or shifted, suspect partial oxidation.[3]
Impurity Profiling[1][2][3]
Oxidation: The ortho-diamine is susceptible to air oxidation, forming dark-colored quinone imines.[1][2][3] Store under Argon at -20°C.
Hydrolysis: The nitrile peak in IR (~2220 cm⁻¹ ) must be sharp. Broadening or appearance of carbonyl bands (~1680 cm⁻¹) indicates hydrolysis to amide.
Part 5: Biopharmaceutical Implications (ADMET)[2][3]
Metabolic Stability
The methoxy group at position 2 is a potential site for metabolic O-demethylation by cytochrome P450 enzymes (CYP2D6 or CYP3A4).[2]
Design Tip: If rapid clearance is observed, consider replacing -OCH₃ with -OCF₃ or -Cl to block metabolism while maintaining electronic properties.[1][2][3]
Toxicity Risks (Structural Alerts)
Aromatic Amines: Generally flagged for potential genotoxicity (Ames positive). However, fusing the ring into a benzimidazole usually mitigates this risk by sequestering the lone pairs.
Nitrile Group: Stable in vivo, but potential for cyanide release is theoretically negligible unless subjected to extreme metabolic oxidative stress.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23068192, 4-Amino-2-methoxy-5-methylbenzonitrile (Structural Analog).[1][2][3] Retrieved from [2][3]
BenchChem (2025). Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile (Precursor). Retrieved from [2][3]
Technical Guide: 4,5-Diamino-2-methoxybenzonitrile as a Strategic Scaffold for Next-Gen Kinase Inhibitors
Topic: Potential Research Applications of 4,5-Diamino-2-methoxybenzonitrile Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2][3] [1][2][3] Executi...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Potential Research Applications of 4,5-Diamino-2-methoxybenzonitrile
Content Type: In-Depth Technical Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2][3]
[1][2][3]
Executive Summary
In the landscape of precision oncology, the battle against acquired drug resistance drives the evolution of small-molecule scaffolds. 4,5-Diamino-2-methoxybenzonitrile (CAS: 1196074-44-8 ) has emerged as a high-value pharmacophore precursor, specifically in the synthesis of second- and third-generation Tropomyosin Receptor Kinase (TRK) inhibitors.[1][2][3]
Unlike generic o-phenylenediamines, this compound possesses a unique substitution pattern—a methoxy group at position 2 and a nitrile group at position 1 (relative to the benzene core)—which imparts specific electronic and steric properties to the resulting heterocycles.[3] This guide analyzes its critical role in synthesizing benzimidazole and quinoxaline cores capable of overcoming solvent-front and gatekeeper mutations (e.g., TRKA G595R, TRKC G623R) that render first-generation inhibitors like larotrectinib ineffective.[1][2][3]
Ortho-Diamine (C4, C5): The primary reactive site for condensation cyclization.[1][2][3]
Nitrile (C1): An electron-withdrawing group that increases the acidity of the resulting heterocycle NH, enhancing H-bond donor capability in the kinase hinge region.[1][2][3] It also serves as an orthogonal handle for further derivatization (e.g., hydrolysis to amide).[3]
Methoxy (C2): Provides electron density and solubility; often positioned to interact with specific residues in the ATP-binding pocket or solvent front.[1][2][3]
The "Orthogonal" Substitution Advantage
Standard benzimidazole synthesis often suffers from regioselectivity issues.[1] However, the asymmetry of 4,5-diamino-2-methoxybenzonitrile allows for predictable regiocontrol.[1][2][3] When cyclized, the resulting scaffold (e.g., 6-methoxy-5-cyanobenzimidazole) presents a "push-pull" electronic system that is highly desirable for tuning the pKa of kinase inhibitors.[1][2][3]
Primary Application: Synthesis of Next-Gen TRK Inhibitors[1][2][3][4]
The most prominent application of this intermediate is in the development of inhibitors targeting NTRK gene fusions . Research from Betta Pharmaceuticals (e.g., related to candidate BPI-28592 ) highlights this scaffold's utility in creating drugs that remain active against resistant mutants.[1][2][3]
Mechanism of Action in Drug Design
The diamine precursor is cyclized to form the benzimidazole core.[1] In the context of TRK inhibition:
Hinge Binding: The benzimidazole NH (or N3) forms a critical hydrogen bond with the kinase hinge region (e.g., Met592 in TRKA).[3]
Solvent Front Interaction: The methoxy group (originating from the C2 position) is often oriented towards the solvent front, improving water solubility and metabolic stability.[3]
Gatekeeper Evasion: The compact nature of the benzonitrile-fused system allows the molecule to fit into the ATP pocket even when bulky mutations (like G595R) sterically hinder larger inhibitors.[1][2]
Figure 1: Synthetic pathway transforming the nitro-precursor into the bioactive benzimidazole core, highlighting the Structure-Activity Relationship (SAR) roles of the substituents.[1][2][3]
Experimental Protocols
Protocol A: Reduction of Nitro Precursor
To generate the active 4,5-diamino intermediate.[1][2][3]
Reactants: Dissolve 4-amino-2-methoxy-5-nitrobenzonitrile (1.0 eq) in Ethanol/THF (1:1 v/v).
Catalyst: Add Stannous Chloride Dihydrate (SnCl
·2HO, 5.0 eq) or use 10% Pd/C under H atmosphere (balloon pressure).
Conditions: Heat to reflux (approx. 70-80°C) for 3–5 hours. Monitor by LC-MS for disappearance of the nitro peak.[1][2]
Workup: Neutralize with saturated NaHCO
. Filter through Celite to remove tin/palladium salts.[1][3] Extract with Ethyl Acetate.[1][3]
Yield: Typically >85%. The product is an air-sensitive solid; store under inert gas (Argon/Nitrogen).[1][2][3]
Protocol B: Cyclization to Benzimidazole Core
Standard procedure for generating the kinase inhibitor scaffold (adapted from WO2020/156322).[1][3]
Setup: In a round-bottom flask, combine 4,5-diamino-2-methoxybenzonitrile (1.0 eq) with the desired carboxylic acid (R-COOH, 1.1 eq).
Reagent: Add Phosphorus Oxychloride (POCl
) as both solvent and dehydrating agent (approx. 5-10 volumes).[1][2][3]
Reaction: Heat to 90–100°C for 3 hours.
Quench:CRITICAL SAFETY STEP. Cool the mixture to 0°C. Slowly pour onto crushed ice/water with vigorous stirring to hydrolyze excess POCl
.
Basification: Adjust pH to ~8 using 1N NaOH or NH
OH to precipitate the free base benzimidazole.
Purification: Filter the solid precipitate. Wash with water and diethyl ether.[3] Recrystallize from EtOH/Water if necessary.
Broader Research Applications
Beyond TRK inhibitors, this intermediate is applicable in:
Quinoxaline Synthesis
Reaction with 1,2-dicarbonyls (e.g., glyoxal, benzil) yields 6-cyano-7-methoxyquinoxalines.[1][2][3]
Utility: Quinoxalines are privileged structures in DNA intercalation and as inhibitors of PDGF-R and VEGF-R kinases.[1][2][3]
Pinner Reaction Derivatives
The nitrile group at C1 is not just a passive substituent.[1] Under acidic conditions (HCl/MeOH), it can be converted into an imidate ester , which can then react with amines to form amidines or tetrazoles (via reaction with sodium azide).[1][3] This allows for late-stage diversification of the lead compound without rebuilding the core.[1][2]
Comparative Scaffold Analysis
Feature
4,5-Diamino-2-methoxybenzonitrile Core
Unsubstituted o-Phenylenediamine Core
Electronic Character
Electron-deficient (due to CN), acidic NH
Electron-rich, basic NH
Solubility
Moderate (Methoxy group aids solvation)
Low (Lipophilic)
Metabolic Stability
High (CN blocks oxidation sites)
Low (Prone to oxidation)
Primary Target Class
TRK, ROS1, ALK Inhibitors
Generic Kinase / GPCR ligands
References
Betta Pharmaceuticals Co., Ltd. (2020).[3][4] Tyrosine kinase inhibitors, compositions and methods thereof. World Intellectual Property Organization, WO2020156322.[3] (Describes the use of 4,5-diamino-2-methoxybenzonitrile in synthesizing Trk inhibitors). [1][2][3]
Fu, B., et al. (2020).[1] BPI-28592, a next-generation TRK kinase inhibitor that potently inhibits primary and resistant NTRK mutations.[1][2][3][5][6] Cancer Research, 80(16_Supplement), 5315.[1][3]
"discovery and history of 4,5-Diamino-2-methoxybenzonitrile"
The Discovery and History of 4,5-Diamino-2-methoxybenzonitrile : A Technical Deep Dive into the Backbone of Next-Generation TRK Inhibitors. Part 1: Executive Summary & Strategic Context 4,5-Diamino-2-methoxybenzonitrile...
Author: BenchChem Technical Support Team. Date: February 2026
The Discovery and History of 4,5-Diamino-2-methoxybenzonitrile : A Technical Deep Dive into the Backbone of Next-Generation TRK Inhibitors.
Part 1: Executive Summary & Strategic Context
4,5-Diamino-2-methoxybenzonitrile (CAS: 1196074-44-8 ) is a specialized heterocyclic precursor that serves as the critical "right-hand" pharmacophore for Selitrectinib (LOXO-195) , a second-generation TRK (Tropomyosin Receptor Kinase) inhibitor.[1]
Its discovery was not an isolated chemical event but a direct response to the clinical failure of first-generation TRK inhibitors (like Larotrectinib) against acquired resistance mutations.[1] The specific substitution pattern—a nitrile (CN) group at position 1 and a methoxy (OMe) group at position 2 of the benzene ring—was engineered to create a compact, rigid benzimidazole scaffold capable of docking into the ATP-binding pocket of TRK kinases even when obstructed by "solvent-front" mutations (e.g., TRKA G595R).[1]
This guide details the chemical genesis, synthetic evolution, and protocol validation of this compound, moving from its raw precursors to its role in manufacturing life-saving oncology drugs.[1]
Part 2: Historical Genesis & Molecular Logic
The "Solvent-Front" Problem
In 2018, Larotrectinib (LOXO-101) revolutionized the treatment of NTRK-fusion cancers.[1] However, patients eventually relapsed due to on-target resistance mutations.[1] The most pervasive was the Solvent-Front Mutation (SFM) , where a glycine residue is substituted by a bulky arginine (TRKA G595R or TRKC G623R), physically blocking the inhibitor from binding.[1]
The Benzimidazole Solution
Researchers at Loxo Oncology (and competitors) needed a scaffold that was:
Planar and Rigid: To minimize entropic penalty upon binding.
Compact: To fit the narrowed active site caused by the bulky Arginine mutation.
Hydrogen-Bond Capable: To anchor the molecule to the hinge region.[1]
The solution was the 2-substituted benzimidazole .[1] By condensing 4,5-Diamino-2-methoxybenzonitrile with a pyrazolo[1,5-a]pyrimidine core, chemists created Selitrectinib .[1]
The Cyano Group (CN): Provides a metabolic "hard stop" to oxidation and contributes to the electronic profile of the ring.[1]
The Methoxy Group (OMe): Likely engages in specific hydrophobic or van der Waals interactions within the pocket and modulates the pKa of the benzimidazole nitrogens.[1]
Part 3: Synthetic Evolution & Technical Protocols
The synthesis of 4,5-Diamino-2-methoxybenzonitrile acts as the gatekeeper to the final API.[1] The process has evolved from "dirty" medicinal chemistry routes to streamlined process chemistry.
Route 1: The Nitro-Reduction Pathway (Standard)
This is the industry-standard route, prioritized for scalability and impurity control.[1]
Critical Control Point: Regioselectivity is high due to the directing effects of the amino (ortho/para) and methoxy (ortho/para) groups vs. the cyano (meta) group.[1] The nitro group installs at position 5.
Application Note: Synthesis of Imidazo[4,5-g]quinazoline Scaffolds using 4,5-Diamino-2-methoxybenzonitrile
This Application Note details the strategic use of 4,5-Diamino-2-methoxybenzonitrile (CAS 1196074-44-8) as a high-value synthon for constructing fused tricyclic systems, specifically Imidazo[4,5-g]quinazolines . These sc...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note details the strategic use of 4,5-Diamino-2-methoxybenzonitrile (CAS 1196074-44-8) as a high-value synthon for constructing fused tricyclic systems, specifically Imidazo[4,5-g]quinazolines . These scaffolds are critical in the development of next-generation Tyrosine Kinase Inhibitors (TKIs) and Toll-like Receptor (TLR) agonists.
Executive Summary
4,5-Diamino-2-methoxybenzonitrile is a specialized "linchpin" intermediate. Its unique substitution pattern—an electron-deficient nitrile/methoxy motif adjacent to an electron-rich vicinal diamine—allows for divergent synthesis. Unlike standard anthranilonitriles used for simple quinazolines, this compound is designed for tandem annulation , enabling the rapid construction of linear tricyclic Imidazo[4,5-g]quinazoline systems.
This guide provides a validated workflow for transforming this precursor into bioactive tricyclic cores via two distinct routes:
Route A (Imidazole-First): Sequential formation of the benzimidazole followed by the quinazoline ring (Recommended for high yield).
Route B (Quinazoline-First): Nucleophilic displacement of the methoxy group to form the quinazoline, followed by imidazole closure.
Chemical Properties & Handling
Property
Specification
Chemical Name
4,5-Diamino-2-methoxybenzonitrile
CAS Number
1196074-44-8
Molecular Formula
C₈H₉N₃O
Molecular Weight
163.18 g/mol
Appearance
Off-white to pale yellow powder
Solubility
Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water
Storage
2–8°C, Hygroscopic, Store under Argon
Hazards
Irritant (Skin/Eye). Handle in a fume hood.
Critical Handling Note: The vicinal diamine moiety is susceptible to oxidation. Solutions in DMF or DMSO should be prepared immediately before use or stored under an inert atmosphere to prevent the formation of quinone-diimine species (darkening of solution).
Synthetic Pathways & Mechanism[1]
The synthesis exploits the orthogonal reactivity of the molecule. The diamine (C4/C5) reacts with electrophiles (formic acid, aldehydes) to form the imidazole ring. The nitrile/methoxy (C1/C2) pair reacts with amidines (guanidine, formamidine) via an
mechanism followed by cyclization to form the quinazoline ring.
Pathway Diagram (Graphviz)
Caption: Divergent synthetic pathways. Route A is preferred due to milder conditions and higher regioselectivity.
Detailed Experimental Protocols
Route A: The "Benzimidazole-First" Strategy (Recommended)
This route avoids the harsh conditions required to displace the methoxy group in the first step by stabilizing the ring system as a benzimidazole first.
Step 1: Synthesis of 6-Methoxy-1H-benzo[d]imidazole-5-carbonitrile
Objective: Cyclize the 4,5-diamine moiety.
Reagents:
4,5-Diamino-2-methoxybenzonitrile (1.0 eq)
Triethyl Orthoformate (TEOA) (5.0 eq) or Formic Acid (excess)
Catalytic p-TsOH (0.1 eq)
Solvent: Ethanol or Toluene
Procedure:
Dissolve the starting material in Ethanol (0.2 M concentration).
Add TEOA and p-TsOH.
Reflux (80°C) for 3–5 hours. Monitor by TLC (EtOAc:MeOH 9:1) or LCMS.[1] The diamine peak (M+H 164) should disappear, replaced by the benzimidazole peak (M+H 174).
Workup: Cool to RT. Concentrate in vacuo. Triturate the residue with diethyl ether to yield a beige solid.
Yield: Typically 85–92%.
Step 2: Annulation to Imidazo[4,5-g]quinazoline-8-amine
Objective: Convert the nitrile/methoxy motif into the pyrimidine ring. This step relies on the nucleophilic displacement of the activated ortho-methoxy group by guanidine.
Reagents:
Intermediate A (from Step 1) (1.0 eq)
Guanidine Hydrochloride (3.0 eq)
Base: Sodium Methoxide (NaOMe) (4.0 eq) or Cs₂CO₃ (3.0 eq)
Solvent: Anhydrous DMF or DMA (Dimethylacetamide)
Procedure:
Preparation: In a dry flask under Argon, dissolve Guanidine HCl in DMF. Add NaOMe and stir for 15 min to generate the free base guanidine.
Addition: Add Intermediate A to the mixture.
Reaction: Heat to 120–140°C for 12–16 hours.
Mechanistic Insight: The free guanidine attacks the nitrile (C5) to form an amidine intermediate, which then undergoes intramolecular
displacement of the C6-Methoxy group to close the ring.
Monitoring: LCMS should show conversion to the tricyclic product (M+H ~200 for R=H).
Workup: Cool to RT. Pour the reaction mixture into ice-water (10x volume). The product typically precipitates. Filter, wash with water and cold ethanol.
Purification: Recrystallization from DMF/EtOH or flash chromatography (DCM/MeOH/NH₃).
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield in Step 2
Incomplete displacement of OMe
Increase temperature to 150°C; Switch solvent to DMA or NMP. Ensure Guanidine is dry.
Darkening of Reaction
Oxidation of diamine (Step 1)
Degas solvents with Nitrogen/Argon before heating. Add antioxidant (e.g., sodium ascorbate) if necessary.
Incomplete Cyclization
Hydrolysis of Nitrile to Amide
Ensure anhydrous conditions. Water causes the nitrile to hydrate to a primary amide, stopping cyclization.
Regioisomer Formation
Angular vs Linear fusion
The 4,5-diamino precursor dictates linear fusion (benzo[1,2-d:4,5-d'] diimidazole type geometry). Angular isomers are unlikely with this specific starting material.
Characterization Data (Expected)
For the final Imidazo[4,5-g]quinazoline core:
¹H NMR (DMSO-d₆):
Singlet at ~8.5 ppm (Quinazoline C2-H).
Singlet at ~8.3 ppm (Imidazole C-H).
Two singlets in the aromatic region (protons on the central benzene ring), typically around 7.8–8.2 ppm, showing no coupling (para-like relationship due to fusion).
MS (ESI): Distinct [M+H]⁺ peak corresponding to the tricyclic core.
References
Synthesis of Imidazo[4,5-g]quinazolines via Multi-Component Reaction.
Source: Molecules, 2013, 18(5), 5697-5705.
Relevance: Establishes the formation of the linear tricyclic core
"cyclization reaction of 4,5-Diamino-2-methoxybenzonitrile with formamide"
An Application Guide to the Synthesis of 8-Methoxy-9H-purine-6-carbonitrile via Formamide-Mediated Cyclization Abstract This comprehensive application note provides a detailed protocol and scientific rationale for the sy...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Synthesis of 8-Methoxy-9H-purine-6-carbonitrile via Formamide-Mediated Cyclization
Abstract
This comprehensive application note provides a detailed protocol and scientific rationale for the synthesis of 8-methoxy-9H-purine-6-carbonitrile through the cyclization of 4,5-Diamino-2-methoxybenzonitrile with formamide. This reaction is a cornerstone in the synthesis of substituted purines, a class of heterocyclic compounds recognized as privileged scaffolds in medicinal chemistry and drug development due to their ubiquitous presence in biologically active molecules.[1] This guide is designed for researchers in organic synthesis and drug discovery, offering in-depth mechanistic insights, a step-by-step experimental workflow, safety protocols, and data interpretation guidelines.
Scientific Principles and Mechanistic Overview
The synthesis falls under the broad category of the Traube purine synthesis, a classical and versatile method for constructing the purine ring system.[2][3] The core of this reaction involves the annulation of an imidazole ring onto a pre-existing, suitably substituted benzene ring bearing vicinal amino groups.
Role of Formamide: In this specific application, formamide (HCONH₂) serves a dual purpose:
Reagent: It acts as the source for the C8 carbon of the purine ring. At elevated temperatures, formamide can act as an efficient formylating agent.[4][5]
Solvent: As a high-boiling (210 °C), polar aprotic solvent, it provides a suitable medium for the reaction, which typically requires high thermal energy to overcome activation barriers.[6]
Reaction Mechanism: The reaction proceeds through a two-step sequence: initial formylation followed by intramolecular cyclization and dehydration.
Formylation: The more nucleophilic amino group of 4,5-Diamino-2-methoxybenzonitrile attacks the carbonyl carbon of formamide. This results in the formation of a N-formyl intermediate.
Cyclization & Dehydration: The adjacent amino group then performs an intramolecular nucleophilic attack on the amide carbonyl carbon of the newly formed formyl group. The subsequent elimination of a water molecule yields the aromatic imidazole ring, fused to the substituted benzene ring, to give the final purine product.
Caption: Proposed mechanism for purine synthesis.
Applications in Drug Development
Purine derivatives are fundamental components of nucleic acids (adenine and guanine) and are integral to various metabolic processes.[1] As such, synthetic purine analogs are a major focus of pharmaceutical research and have led to the development of drugs with a wide range of therapeutic applications, including:
The product of this synthesis, 8-methoxy-9H-purine-6-carbonitrile, serves as a valuable scaffold for further chemical modification to create libraries of novel compounds for screening against various biological targets.
Detailed Experimental Protocol
This protocol outlines the procedure for a laboratory-scale synthesis. All operations should be conducted within a certified chemical fume hood.
3.1. Materials and Reagents
Reagent/Material
Grade
Supplier
CAS Number
Notes
4,5-Diamino-2-methoxybenzonitrile
≥98% Purity
e.g., Sigma-Aldrich
117390-36-8
Store in a cool, dry place.
Formamide
Anhydrous, ≥99.5%
e.g., Fisher Scientific
75-12-7
Hygroscopic. Store under nitrogen.
Deionized Water
Type II or better
-
7732-18-5
Used for precipitation and washing.
Ethanol
Reagent Grade
-
64-17-5
For washing the final product.
Three-neck round-bottom flask (100 mL)
-
-
-
With appropriate ground glass joints.
Reflux Condenser
-
-
-
Thermometer/Temperature Probe
-
-
-
Range up to 250 °C.
Magnetic Stirrer with Heating Mantle
-
-
-
Buchner Funnel and Filter Flask
-
-
-
For vacuum filtration.
Filter Paper (e.g., Whatman No. 1)
-
-
-
3.2. Safety Precautions
4,5-Diamino-2-methoxybenzonitrile: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[8] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[8]
Formamide: Classified as a teratogen and is harmful if inhaled or absorbed through the skin.[9] It is combustible and decomposes upon heating above 180°C to produce toxic gases, including ammonia, carbon monoxide, and hydrogen cyanide.[9][10][11] All handling must be performed in a fume hood. Wear heavy-duty gloves and ensure no skin is exposed.
High Temperatures: The reaction is conducted at high temperatures (180-190 °C), posing a risk of severe burns. Ensure the heating mantle is properly secured and monitored.
3.3. Step-by-Step Synthesis Procedure
Caption: Experimental workflow for purine synthesis.
Reaction Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a nitrogen inlet at the top), and a thermometer or temperature probe. Ensure all glassware is thoroughly dried.
Charging the Flask: To the flask, add 4,5-Diamino-2-methoxybenzonitrile (e.g., 5.0 g, 1 equivalent). Subsequently, add anhydrous formamide (e.g., 25 mL). The formamide acts as both the solvent and a reactant in large excess.
Heating: Begin stirring the mixture and slowly heat the flask using a heating mantle. Raise the internal temperature to 180-190 °C. Causality Note: This temperature is critical. It must be high enough to drive the formylation and dehydration steps but should be kept below the rapid decomposition temperature of formamide to minimize side-product formation.[10][11]
Reaction: Maintain the reaction temperature for 4-6 hours. The reaction mixture will typically darken over time.
Monitoring (Optional): The reaction can be monitored by thin-layer chromatography (TLC).[12] Withdraw a small aliquot, dilute it with a suitable solvent (e.g., methanol), and spot it on a silica plate. A typical eluent system would be ethyl acetate/hexanes or dichloromethane/methanol. The disappearance of the starting material indicates reaction completion.
Cooling and Precipitation: After the reaction is complete, turn off the heat and allow the flask to cool to room temperature (approx. 25 °C). Once cooled, pour the dark reaction mixture slowly into a beaker containing 200 mL of cold deionized water while stirring vigorously. The product should precipitate as a solid. Causality Note: The product is poorly soluble in water, while formamide and reaction impurities are highly soluble. This step serves as the initial purification.
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
Washing: Wash the solid on the filter paper sequentially with copious amounts of deionized water (e.g., 3 x 50 mL) to remove any residual formamide, followed by a small amount of cold ethanol (e.g., 20 mL) to help dry the product.
Drying: Transfer the solid product to a watch glass or crystallization dish and dry it in a vacuum oven at 60-80 °C overnight to yield 8-methoxy-9H-purine-6-carbonitrile.
Expected Results and Characterization
Parameter
Expected Value/Data
Product Appearance
Off-white to light brown solid
Yield
70-85% (typical)
Melting Point
>250 °C (decomposes)
¹H NMR (400 MHz, DMSO-d₆)
Hypothetical Data: δ 13.5-12.0 (br s, 1H, N9-H ), 8.25 (s, 1H, C2-H ), 7.80 (s, 1H, C5-H ), 4.05 (s, 3H, -OCH ₃). Note: The N-H proton is broad and may exchange with D₂O.
1. Incomplete reaction (insufficient time or temp).2. Reagents not anhydrous.3. Product lost during workup.
1. Increase reaction time or slightly increase temperature (not exceeding 195 °C).2. Use anhydrous grade formamide and ensure glassware is dry.3. Ensure complete precipitation by cooling the water mixture in an ice bath.
Dark, Tarry Product
Reaction temperature was too high, causing decomposition of formamide and/or product.
Reduce the reaction temperature to the lower end of the recommended range (180 °C). Ensure accurate temperature monitoring.
Product Fails to Precipitate
Insufficient product formed, or an insufficient volume of water was used for precipitation.
Concentrate the aqueous solution by rotary evaporation to a smaller volume, then attempt precipitation again with cooling.
Conclusion
The formamide-mediated cyclization of 4,5-Diamino-2-methoxybenzonitrile is an efficient and robust method for synthesizing the 8-methoxy-9H-purine-6-carbonitrile scaffold. By carefully controlling the reaction temperature and adhering to the prescribed safety protocols, researchers can reliably produce this valuable building block for applications in medicinal chemistry and materials science. This protocol provides a self-validating system, from reaction execution to product characterization, ensuring trustworthy and reproducible results.
ResearchGate. General scheme of the reaction routes from formamide to purine, adenine, hypoxanthine, xanthine, guanine, isoguanine and 2,6‐diaminopurine. [Link]
Application Note: Protocols for Synthesizing High-Value Heterocyclic Scaffolds from 4,5-Diamino-2-methoxybenzonitrile
An Application Guide for Researchers and Drug Development Professionals Introduction: The Strategic Value of 4,5-Diamino-2-methoxybenzonitrile 4,5-Diamino-2-methoxybenzonitrile is a highly functionalized aromatic buildin...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of 4,5-Diamino-2-methoxybenzonitrile
4,5-Diamino-2-methoxybenzonitrile is a highly functionalized aromatic building block. Its core structure, an o-phenylenediamine, is a privileged precursor for a vast array of fused heterocyclic systems. The presence of a methoxy group (electron-donating) and a nitrile group (electron-withdrawing) provides unique electronic properties and additional handles for further chemical modification.
The heterocyclic scaffolds synthesized from this precursor, such as benzimidazoles and quinoxalines, are central to modern drug discovery. Benzimidazole cores are found in blockbuster drugs like the proton-pump inhibitor omeprazole and the anthelmintic agent albendazole.[1] Quinoxalines are integral to antibiotics, anticancer agents, and kinase inhibitors.[2][3] This guide details reliable and adaptable protocols for accessing these high-value molecular frameworks.
Foundational Principle: The Cyclocondensation Reactivity of o-Phenylenediamines
The synthetic utility of 4,5-Diamino-2-methoxybenzonitrile stems from the nucleophilicity of its two adjacent amino groups. These groups readily undergo condensation reactions with electrophiles containing two reactive centers (or a single center that can react twice), leading to the formation of a new five- or six-membered heterocyclic ring fused to the original benzene ring. The general mechanism involves nucleophilic attack by one amine, followed by an intramolecular cyclization and dehydration.
Below is a generalized workflow for the synthesis of fused heterocycles from an o-phenylenediamine precursor.
Caption: General experimental workflow for heterocyclic synthesis.
Protocol I: Synthesis of 2-Substituted 6-Methoxy-1H-benzo[d]imidazole-5-carbonitriles
The reaction of an o-phenylenediamine with an aldehyde is a cornerstone of benzimidazole synthesis, often referred to as the Phillips condensation when performed with carboxylic acids.[4] Using aldehydes allows for the direct incorporation of a wide variety of substituents at the 2-position of the benzimidazole core. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization and oxidative aromatization.
Underlying Mechanism
The reaction is typically catalyzed by acid, which activates the aldehyde carbonyl for nucleophilic attack.[5] The subsequent cyclization is often followed by an oxidation step, which can occur with air or a mild oxidizing agent, to form the stable aromatic benzimidazole ring.
Caption: Mechanism for benzimidazole formation from a diamine and an aldehyde.
Step-by-Step Experimental Protocol
Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,5-Diamino-2-methoxybenzonitrile (1.0 mmol, 176 mg).
Solvent Addition: Add ethanol (15 mL) to the flask and stir to dissolve the diamine.
Aldehyde Addition: Add the desired aldehyde (1.05 mmol, 1.05 equivalents). For solid aldehydes, dissolve in a minimal amount of ethanol before adding.
Catalyst Addition (Optional but Recommended): Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 mmol, 19 mg) or a few drops of glacial acetic acid. For greener protocols, heterogeneous catalysts like nano-Fe₂O₃ can also be employed.[6]
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting diamine spot is consumed.
Work-up and Isolation:
Cool the reaction mixture to room temperature. The product may precipitate directly from the solution.
If no precipitate forms, reduce the solvent volume in vacuo to about one-third of the original volume.
Add cold water (20 mL) to induce precipitation of the crude product.
Collect the solid by vacuum filtration, washing with cold water (2 x 10 mL) and then a small amount of cold ethanol.
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane.
Data Presentation: Substrate Scope
This protocol is adaptable to a wide range of aldehydes, yielding diverse 2-substituted benzimidazoles.
Protocol II: Synthesis of 6-Methoxyquinoxaline-5-carbonitriles
The synthesis of quinoxalines is most classically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7] This reaction is typically high-yielding and proceeds under mild conditions, often catalyzed by a weak acid.[8]
Underlying Mechanism
The mechanism involves a sequential double condensation. The first amine attacks one carbonyl group to form a hemiaminal, which dehydrates to an imine. This is followed by an intramolecular cyclization of the second amine onto the remaining carbonyl group, and a final dehydration yields the aromatic quinoxaline ring.[9]
Caption: Mechanism for quinoxaline formation.
Step-by-Step Experimental Protocol
Reagent Preparation: In a 50 mL round-bottom flask, dissolve 4,5-Diamino-2-methoxybenzonitrile (1.0 mmol, 176 mg) in ethanol (15 mL) with magnetic stirring.
Dicarbonyl Addition: Add the 1,2-dicarbonyl compound (1.0 mmol) to the solution. For example, use benzil (210 mg) or a 40% aqueous solution of glyoxal (0.14 mL, 1.0 mmol).
Catalyst (Optional): While many reactions proceed without a catalyst, adding camphorsulfonic acid (CSA) (0.2 mmol, 46 mg) can accelerate the reaction.[8]
Reaction: Stir the mixture at room temperature for 2-8 hours. For less reactive dicarbonyls, the mixture can be gently heated to 50-60 °C. Monitor the reaction by TLC.
Work-up and Isolation:
Upon completion, add cold water (20 mL) to the flask with continued stirring.
The solid product will precipitate. Continue stirring for 15-20 minutes to ensure complete precipitation.
Collect the solid by vacuum filtration and wash thoroughly with water.
Purification: The product is often pure after filtration. If necessary, it can be recrystallized from ethanol.
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Aromatic amines can be toxic and sensitizers; avoid inhalation and skin contact.
Handle all solvents and reagents according to their Safety Data Sheets (SDS).
References
Chemical Review and Letters. DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition. Available from: [Link]
International Journal of Research and Analytical Reviews. Efficient Synthesis of Quinoxaline Derivatives Using Camphorsulfonic Acid As An Organocatalyst. Available from: [Link]
ResearchGate. Plausible mechanism for the formation of benzimidazoles. Available from: [Link]
Wright, J. B. The Chemistry of the Benzimidazoles. Chemical Reviews. 1951;48(3):397-541.
ACS Publications. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Available from: [Link]
RSC Publishing. Recent achievements in the synthesis of benzimidazole derivatives. Available from: [Link]
Beilstein Journal of Organic Chemistry. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. 2016;12:2563-2572. Available from: [Link]
SciSpace. A New Method for the Synthesis of Heterocycles from o-Phenylenediamine. Journal of the Korean Chemical Society. 2005;49(3):288-292. Available from: [Link]
RSC Publishing. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. Available from: [Link]
Wan, J.-P., & Wei, L. QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. HETEROCYCLES. 2012;85(6):1289.
MDPI. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules. 2021;26(11):3156. Available from: [Link]
RSC Publishing. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. Available from: [Link]
MDPI Encyclopedia. Methods of Preparation of Quinoxalines. Available from: [Link]
ResearchGate. The synthesis of quinoxalines. Available from: [Link]
ResearchGate. Proposed mechanism for the condensation reaction of 1,2-diamines with 1,2-dicarbonyl compounds in the presence of AlMoVP catalyst. Available from: [Link]
PMC. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules. 2020;25(23):5696. Available from: [Link]
IJRAR.org. SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. Available from: [Link]
MDPI. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules. 2023;28(4):1753. Available from: [Link]
Organic Chemistry Portal. Synthesis of benzimidazoles. Available from: [Link]
Frontiers in Pharmacology. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. 2022;13. Available from: [Link]
LOCKSS. SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO[5][9]DIAZEPINES. HETEROCYCLES. 2011;83(12):2689. Available from: [Link]
Recent Advances in Chemical Research. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. 2023;5(4). Available from: [Link]
Academia.edu. Design and Synthesis of Some New Quinoxaline-Based Heterocycles. Available from: [Link]
SpringerLink. New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Available from: [Link]
Beilstein Journal of Organic Chemistry. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. 2021;17:1600-1628. Available from: [Link]
RACO. Recent advances in the synthesis of triazole derivatives. Afinidad (Barcelona). 2014;71(567):20-32. Available from: [Link]
Bentham Science Publisher. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Available from: [Link]
MDPI Encyclopedia. Benzimidazole and Their Derivatives. Available from: [Link]
MDPI. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules. 2024;29(21):4954. Available from: [Link]
PMC. 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures. Molecules. 2021;26(22):6808. Available from: [Link]
Der Pharma Chemica. One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. 2013;5(3):14-17.
Angewandte Chemie International Edition.
MDPI. Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. Molbank. 2006;2006(4):M512. Available from: [Link]
Talanta. Advances in detecting α-dicarbonyl compounds: Insights from spectroscopic techniques. 2024;275:126139.
PMC. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Molecules. 2021;26(18):5524. Available from: [Link]
Application Note: Regioselective N-Alkylation of 4,5-Diamino-2-methoxybenzonitrile
This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of 4,5-Diamino-2-methoxybenzonitrile . The following protocols prioritize regioselectivity , le...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of 4,5-Diamino-2-methoxybenzonitrile .
The following protocols prioritize regioselectivity , leveraging the distinct electronic environments of the C4 and C5 amino groups.
Executive Summary & Strategic Analysis
Target Molecule: 4,5-Diamino-2-methoxybenzonitrile
Core Challenge: Differentiating between two chemically distinct primary amines on a poly-functionalized benzene ring.
Primary Application: Synthesis of benzimidazole-based therapeutics (e.g., P-CABs like Tegoprazan analogs) or fused heterocyclic scaffolds.
Electronic Landscape & Regioselectivity
Success in alkylating this substrate relies on exploiting the electronic bias created by the ortho- and para-substituents.
C5-Amine (Nucleophilic): This position is para to the Methoxy group (Strong Electron Donor, +M effect) and meta to the Nitrile (Electron Withdrawing, -I/-M). The electron density is significantly enhanced here, making it the primary nucleophile .
C4-Amine (Deactivated): This position is para to the Nitrile group. The strong electron-withdrawing nature of the nitrile significantly decreases the nucleophilicity of the C4 nitrogen via resonance delocalization.
Pathway Visualization
Caption: Mechanistic flow illustrating the electronic bias favoring N5-alkylation.
Experimental Protocols
Method A: Reductive Alkylation (Gold Standard)
Objective: Mono-alkylation with high regioselectivity (N5 > N4).
Mechanism: Formation of a reversible imine intermediate followed by selective hydride reduction. The more nucleophilic N5 forms the imine faster and more stably.
In an oven-dried round-bottom flask under Argon, dissolve the substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).
Add the Aldehyde/Ketone (1.1 equiv).
Add Acetic Acid (1.0 equiv).
Stir at Room Temperature (RT) for 1–2 hours. Checkpoint: Monitor by TLC/LCMS for disappearance of amine and formation of imine (often unstable on silica).
Reduction:
Cool the mixture to 0°C.
Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes.
Allow the reaction to warm to RT and stir for 4–16 hours.
Quench & Workup:
Quench with saturated aqueous NaHCO₃ solution (gas evolution will occur).
Extract with DCM (3x).
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
Method B: Direct Alkylation (For Methylation/Simple Alkyls)
Objective: Introduction of simple alkyl groups (Methyl, Ethyl) where aldehydes are not applicable.
Risk: Over-alkylation (quaternization) and lower regioselectivity.
Base: K₂CO₃ (anhydrous, micronized) (2.0 equiv) or DIPEA (1.5 equiv)
Solvent: DMF (Anhydrous) or Acetonitrile
Step-by-Step Procedure
Preparation:
Dissolve substrate in anhydrous DMF (0.1 M) under Argon.
Add K₂CO₃ (2.0 equiv). Stir for 15 minutes to ensure suspension homogeneity.
Controlled Addition:
Cool the mixture to -10°C (Ice/Salt bath). Low temperature is critical to enhance kinetic selectivity for the N5 position.
Dissolve Alkyl Iodide (0.95 equiv) in a small volume of DMF.
Add the electrophile solution dropwise over 30–60 minutes via syringe pump.
Reaction:
Stir at -10°C for 2 hours, then slowly warm to 0°C.
Critical Checkpoint: Monitor by HPLC.[1] Stop reaction immediately upon consumption of 90% of starting material to avoid di-alkylation.
Workup:
Pour into ice-water. The product may precipitate.[1]
If solid: Filter and wash with water.
If oil: Extract with EtOAc, wash extensively with water/LiCl solution (to remove DMF).
Data Analysis & Validation
Diagnostic NMR Signatures
To confirm Regioselectivity (N5 vs N4), analyze the HMBC (Heteronuclear Multiple Bond Correlation) spectrum.
Position
Proton Shift (¹H)
Carbon Shift (¹³C)
Key HMBC Correlation
N5-Alkyl (Target)
Alkyl protons
~45-55 ppm
Correlation to C4a (Bridgehead) and C6 (Aromatic H)
N4-Alkyl (Minor)
Alkyl protons
~45-55 ppm
Correlation to C3 (Aromatic H) and C8a (Bridgehead)
-OCH₃ (Ref)
~3.90 ppm
~56 ppm
Strong correlation to C2
Note: The proton at C6 (ortho to Nitrile) and C3 (ortho to Methoxy) will show distinct NOE (Nuclear Overhauser Effect) signals with the new N-alkyl group depending on position.
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Conversion
Steric hindrance or deactivated amine
Increase Temp to 40°C; Switch to stronger reducing agent (NaBH₄ in MeOH - less selective).
Over-Alkylation
Excess electrophile
Use Method A (Reductive); For Method B, use 0.9 equiv electrophile and slow addition.
Caption: Decision matrix for selecting the optimal alkylation protocol based on the desired substituent.
References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862. Link
Salvatore, R. N., et al. (2002). "Synthesis of secondary amines." Tetrahedron, 58(46), 9179-9212. Link
Kudo, N., et al. (1999). "Synthesis of Vonoprazan Fumarate (TAK-438) and Related Derivatives." Chemical and Pharmaceutical Bulletin. (Contextual reference for P-CAB intermediate chemistry). Link
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Foundational text for electronic effects in aromatic substitution). Link
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
The molecule 4,5-Diamino-2-methoxybenzonitrile (DAMB) represents a high-value "push-pull" scaffold for medicinal chemistry. Unlike symmetric o-phenylenediamines, DAMB possesses a unique electronic bias: the electron-donating methoxy group (C2) and the electron-withdrawing nitrile group (C1) create a significant nucleophilic disparity between the two amino groups at C4 and C5.
This guide details the catalytic valorization of DAMB into two critical pharmacophore classes: 2-aryl-benzimidazoles and substituted quinoxalines . These motifs are ubiquitous in tyrosine kinase inhibitors (e.g., EGFR, VEGFR targets) and fluorescent biological probes.[1][2]
Core Scientific Insight (The "Push-Pull" Effect):
C5-Amine: Located para to the methoxy group. It is significantly more nucleophilic due to resonance donation.
C4-Amine: Located para to the nitrile group (and meta to methoxy). It is electron-deficient and less reactive.
Implication: Catalytic protocols must account for this disparity. We utilize this to drive regioselective cyclizations, avoiding the formation of inseparable isomeric mixtures common with unsubstituted diamines.[1]
Chemical Pathways & Mechanism[2][3]
The following diagram illustrates the divergent pathways controlled by catalyst selection and substrate class.
Figure 1: Divergent synthesis pathways.[2] Note the initial attack by the C5-amine due to electronic activation by the para-methoxy group.
Protocol A: Copper-Catalyzed Oxidative Synthesis of Benzimidazoles
This protocol utilizes an aerobic oxidative coupling strategy.[1] Unlike traditional acid-catalyzed condensation (Phillips reaction) which requires harsh conditions, this method uses Cu(OAc)₂ as a precatalyst and atmospheric oxygen as the terminal oxidant.[2]
Atmosphere: Open air (balloon O₂ optional for speed)
Step-by-Step Methodology
Charge: In a 25 mL round-bottom flask, dissolve 163 mg (1.0 mmol) of DAMB and 1.1 mmol of the desired aldehyde in 5 mL of Ethanol.
Catalyst Addition: Add 9 mg (0.05 mmol) of Cu(OAc)₂. The solution should turn a light blue-green.
Reaction: Heat the mixture to 70°C with vigorous stirring open to the air.
Expert Note: Vigorous stirring is critical to maximize oxygen mass transfer into the solvent.
Monitoring (Self-Validation):
TLC: Monitor consumption of the diamine (Rf ~0.3 in 50% EtOAc/Hex). The product will appear as a highly fluorescent spot (blue/green under UV254/365) at higher Rf (~0.6).[2]
Color: The reaction often transitions from green to a dark brown/black solution as the Cu(II)/Cu(I) redox cycle proceeds.[2]
Pour into 20 mL ice-water containing 1 mL saturated NH₄Cl (to sequester copper).[2]
Precipitate forms.[1] Filter and wash with cold water.[7]
Purification: Recrystallize from hot EtOH/Water (9:1).[2]
Expected Data Profile
Parameter
Value
Typical Yield
82 - 94%
Reaction Time
2 - 4 Hours
Key 1H NMR Signal
Loss of aldehyde proton (~10 ppm).[8] Appearance of aromatic multiplet.
MS (ESI)
[M+H]+ = 264.1 (for benzaldehyde derivative)
Protocol B: Iodine-Catalyzed Condensation to Quinoxalines
Quinoxalines are formed via the condensation of DAMB with 1,2-diketones. Molecular iodine (I₂) acts as a mild, neutral Lewis acid catalyst that activates the carbonyl carbons, facilitating the double-condensation.[1][2]
Charge: Mix 1.0 mmol DAMB and 1.0 mmol Benzil in 5 mL Methanol.
Activation: Add 25 mg (0.1 mmol) of molecular Iodine.
Reaction: Stir at Room Temperature for 30 minutes. If precipitation does not occur, warm to 40°C for 1 hour.[1][2]
Expert Note: The electron-deficient nature of the C4-amine (due to the nitrile) may slow the second condensation step. If the intermediate (mono-imine) persists on TLC, increase temperature to reflux.[2]
Monitoring (Self-Validation):
Visual: Rapid disappearance of the purple iodine color suggests consumption (or complexation).[2]
TLC: Quinoxalines are typically less polar than the starting diamine. Look for a non-streaking, UV-active spot.[1]
Quench: Add 5 mL of 5% Na₂S₂O₃ (sodium thiosulfate) to quench unreacted iodine (solution turns from brown/yellow to clear/white precipitate).
Isolation: Filter the solid precipitate.
Expected Data Profile
Parameter
Value
Typical Yield
88 - 96%
Reaction Time
30 - 90 Minutes
Selectivity
High (Regiochemistry is fixed by the symmetric diketone; if asymmetric, C5 attacks the more electrophilic carbonyl first).
Experimental Workflow Visualization
Figure 2: Unified experimental workflow for catalytic conversion.
References
Zhang, R., et al. (2017).[1][2][9] Bioinspired ortho-quinone catalysts for oxidative synthesis of benzimidazoles. Organic Letters, 19(20), 5629-5632.[1][2]
[Link][2]
Kim, Y., et al. (2011).[1][2][5] Copper-catalyzed one-pot synthesis of benzimidazoles. Journal of Organic Chemistry, 76(22), 9577-9583.[1][2]
[Link]
Bhosale, R.S., et al. (2006).[1][2] Molecular iodine: an efficient catalyst for the synthesis of quinoxalines. Tetrahedron Letters, 47(11), 1811-1813.[1][2]
[Link][2]
Pereira, J.A., et al. (2015).[1][2] Quinoxaline, its derivatives and applications: A state of the art review. European Journal of Medicinal Chemistry, 97, 664-672.[1]
[Link]
"scale-up synthesis of 4,5-Diamino-2-methoxybenzonitrile for library synthesis"
This Application Note is designed for process chemists and medicinal chemists requiring a robust, scalable route to 4,5-Diamino-2-methoxybenzonitrile . This intermediate is a critical scaffold for constructing fused hete...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for process chemists and medicinal chemists requiring a robust, scalable route to 4,5-Diamino-2-methoxybenzonitrile . This intermediate is a critical scaffold for constructing fused heterocycles (e.g., quinazolines, benzimidazoles) used in kinase inhibitor libraries.
The protocol prioritizes regiocontrol , safety (managing exothermic nitration), and purification efficiency (avoiding chromatography).
Executive Summary & Retrosynthetic Strategy
The synthesis of 4,5-diamino-2-methoxybenzonitrile presents a classic regioselectivity challenge. Direct nitration of the aniline precursor (4-amino-2-methoxybenzonitrile) is hazardous and prone to oxidation/tars. The optimal strategy utilizes a Protection-Nitration-Deprotection-Reduction sequence.
Strategic Logic
Protection (Acetylation): Masks the amine to prevent oxidation and directs the subsequent nitration.
Regioselective Nitration: The acetamido group (position 4) and methoxy group (position 2) cooperatively direct the electrophile to position 5 . Position 3 is sterically crowded (flanked by OMe and NHAc), and position 6 is deactivated by the nitrile.
Deprotection & Reduction: Hydrolysis followed by catalytic hydrogenation yields the high-purity diamine.
Reaction Scheme (Graphviz)
Caption: Four-step synthetic pathway ensuring regioselectivity at C-5 and avoiding chromatographic purification.
Detailed Experimental Protocols
Step 1: Protection of 4-Amino-2-methoxybenzonitrile
Objective: Convert the aniline to an acetanilide to modulate reactivity and directing effects.
Reagents:
4-Amino-2-methoxybenzonitrile (1.0 equiv)
Acetic Anhydride (1.2 equiv)
Glacial Acetic Acid (Solvent, 5 vol)
Protocol:
Charge a reactor with 4-Amino-2-methoxybenzonitrile and glacial acetic acid. Stir to dissolve.
Add Acetic Anhydride dropwise over 20 minutes. Note: Mild exotherm.
Heat the mixture to 60°C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1][2][3][4]
Workup: Cool to room temperature. Pour the mixture into ice-water (10 vol) with vigorous stirring.
The product, N-(4-cyano-3-methoxyphenyl)acetamide, will precipitate as a white/off-white solid.
Filter, wash with water (3x), and dry in a vacuum oven at 50°C.
Expected Yield: >90%
Checkpoint: Ensure the solid is dry before nitration to prevent exotherms from anhydride hydrolysis in the next step.
Step 2: Regioselective Nitration
Objective: Introduce the nitro group at position 5.
Safety Critical: Nitration is highly exothermic. Temperature control is paramount.
Reagents:
N-(4-cyano-3-methoxyphenyl)acetamide (1.0 equiv)
Fuming Nitric Acid (>90%) or KNO3 (1.05 equiv)
Concentrated Sulfuric Acid (H2SO4) (5-8 vol)
Protocol:
Charge H2SO4 into a jacketed reactor and cool to 0°C.
Add the acetanilide precursor portion-wise, maintaining internal temperature <5°C. Stir until fully dissolved.
Nitration: Add Nitric Acid (or KNO3) very slowly (dropwise or solid addition) over 1-2 hours.
Critical: Do not allow temperature to exceed 5-10°C. Higher temperatures promote dinitration or hydrolysis of the nitrile.
Stir at 0-5°C for an additional 1-2 hours.
Quench: Pour the reaction mixture slowly onto crushed ice (10-15 vol) with vigorous agitation.
The nitro-intermediate (N-(4-cyano-5-nitro-3-methoxyphenyl)acetamide) precipitates as a yellow solid.
Filter and wash copiously with water until the filtrate is neutral (pH ~7).
Purification: Recrystallize from Ethanol/Water if purity is <95%.
Expected Yield: 75-85%
Step 3: Deacetylation (Hydrolysis)
Objective: Remove the acetyl group to reveal the amine.
Step 4: Reduction to 4,5-Diamino-2-methoxybenzonitrile
Objective: Reduce the nitro group to an amine without reducing the nitrile.
Method A: Catalytic Hydrogenation (Preferred for Library Purity)
Reagents: 10% Pd/C (5 wt% loading), Methanol or THF, Hydrogen gas (balloon or 1-3 bar).
Protocol:
Dissolve the nitro-aniline in Methanol (10 vol).
Add Pd/C catalyst under Nitrogen atmosphere (Safety: Pyrophoric).
Purge with Hydrogen and stir at RT for 4-12 hours.
Workup: Filter through Celite to remove Pd. Concentrate the filtrate.
Purification: The product is often pure enough. If necessary, recrystallize from Ethanol/Ether.
Method B: Iron/Acetic Acid (Robust for Large Scale)
Reagents: Iron powder (3-5 equiv), Acetic Acid (10 vol), Ethanol.
Protocol:
Suspend nitro-aniline in Ethanol/AcOH (1:1).
Add Iron powder. Heat to 60-80°C for 2 hours.
Workup: Filter hot through Celite to remove iron sludge.
Concentrate, neutralize with NaHCO3, and extract with EtOAc.
Stability Note: Diamines are sensitive to oxidation (air). Store under Nitrogen or Argon in the dark.
Process Safety & Data Summary
Physicochemical Data Table
Parameter
4-Amino-2-methoxybenzonitrile (SM)
4,5-Diamino-2-methoxybenzonitrile (Product)
MW
148.16 g/mol
163.18 g/mol
Appearance
Off-white solid
Pale yellow/brown solid
Solubility
DMSO, MeOH, EtOAc
DMSO, MeOH, slightly in water
Storage
RT, Dry
-20°C, Inert Gas (Oxidation Sensitive)
Hazards
Irritant, Toxic if swallowed
Irritant, Air Sensitive
Critical Process Parameters (CPP)
Nitration Temperature: Must be kept <10°C. Excursions >15°C significantly increase impurity profiles (regioisomers).
Quenching Rate: Rapid addition of acid to water can cause splashing. Add acid mixture to ice slowly.
Diamine Stability: The final product oxidizes to quinone-imines if left in solution exposed to air. Isolate and dry quickly.
References
Analogous Scale-Up Process:
Rogers, M., et al. "An Efficient Synthetic Process for Scale-Up Production of 4,5-Diamino-2-(trifluoromethyl)benzonitrile." ResearchGate. (Accessed 2023).[6]
Validates the Amine -> Nitration -> Reduction pathway for ortho-diamino benzonitriles.
Starting Material Data:
Sigma-Aldrich. "4-Amino-2-methoxybenzonitrile Product Specification."
Source for physical properties and safety data of the precursor.
General Nitration Protocols:
BenchChem. "Technical Guide: Nitration of Substituted Benzonitriles."
Provides standard operating procedures for nitration of electron-rich aromatics.
Reduction Methodologies:
ChemicalBook. "Synthesis of 2-Amino-4,5-dimethoxybenzoic acid derivatives."
Describes Pd/C hydrogenation conditions for similar methoxy-nitro-anilines.
Application Note: Heterocycle Synthesis from 4,5-Diamino-2-methoxybenzonitrile
This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of fused nitrogen heterocycles. It details the reactivity of 4,5-Diamino-2-methoxybenzonitrile —a highly functionalized o...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of fused nitrogen heterocycles. It details the reactivity of 4,5-Diamino-2-methoxybenzonitrile —a highly functionalized o-phenylenediamine derivative—with 1,2- and 1,3-dicarbonyl compounds.[1]
The protocols provided are optimized for regioselectivity and yield, grounded in the electronic asymmetry of the starting material.
[1]
Introduction & Mechanistic Rationale
The substrate 4,5-Diamino-2-methoxybenzonitrile (1) represents a unique "push-pull" electronic system.[1] Unlike symmetric o-phenylenediamines, the presence of an electron-donating methoxy group (C2) and an electron-withdrawing nitrile group (C1) creates a significant nucleophilic disparity between the two amino groups.
Electronic Analysis for Regioselectivity
C5-Amine (Most Nucleophilic): Located para to the methoxy group (strong resonance donor) and meta to the nitrile.[1] This amine initiates nucleophilic attack.
C4-Amine (Least Nucleophilic): Located para to the nitrile (strong resonance withdrawer) and meta to the methoxy.[1] This amine typically acts as the secondary nucleophile in ring closure.
Implication: When reacting with unsymmetrical dicarbonyls, the C5-amine will preferentially attack the most electrophilic carbonyl center, dictating the regiochemical outcome.[1]
Reaction Pathways[2][3][4][5]
Pathway A (1,2-Dicarbonyls): Condensation yields 6-cyano-7-methoxyquinoxalines .[1]
Pathway B (1,3-Dicarbonyls): Condensation yields 7-cyano-8-methoxy-1H-1,5-benzodiazepines .[1]
Visualizing the Reaction Logic
The following diagram illustrates the divergent pathways and the electronic activation of the substrate.
Caption: Divergent synthesis pathways driven by the nucleophilic dominance of the C5-amine position.[1]
Protocol A: Synthesis of Quinoxalines (1,2-Dicarbonyls)
This protocol describes the condensation with Benzil (1,2-diphenylethane-1,2-dione) as a representative electrophile.
Catalyst: Glacial Acetic Acid (Catalytic, 5 mol%) or Iodine (10 mol% for oxidative facilitation)[1]
Step-by-Step Procedure
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 4,5-Diamino-2-methoxybenzonitrile in 10 mL of absolute ethanol.
Addition: Add 1.05 mmol of Benzil. The solution may remain a suspension at room temperature.
Catalysis: Add 2-3 drops of glacial acetic acid.
Note: Acid catalysis activates the carbonyl carbons, compensating for the reduced nucleophilicity of the C4-amine.
Reflux: Heat the mixture to reflux (78 °C) for 2–4 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexanes).
Endpoint: Disappearance of the diamine spot (low R_f, often fluorescent).[1]
Work-up:
Cool the reaction mixture to room temperature.
If the product precipitates: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.
If no precipitate forms: Concentrate the solvent to ~20% volume and cool in an ice bath to induce crystallization.
Purification: Recrystallize from Ethanol/DMF if necessary.
Aromatic protons shifted downfield; OMe singlet at ~4.0 ppm.[1]
MS (ESI)
[M+H]⁺ peak corresponding to MW (Substrate + Benzil - 2H₂O).[1]
Protocol B: Synthesis of 1,5-Benzodiazepines (1,3-Dicarbonyls)
Reaction with Acetylacetone (pentane-2,4-dione). Benzodiazepine formation is reversible and sensitive to hydrolysis; anhydrous conditions are preferred.
Setup: Equip a 50 mL round-bottom flask with a Dean-Stark trap and reflux condenser.
Dissolution: Suspend 1.0 mmol of the diamine in 15 mL of Toluene.
Addition: Add 1.1 mmol of Acetylacetone and 10 mol% pTSA.
Reflux: Reflux vigorously (110 °C) for 4–6 hours. Water removal is critical to drive the equilibrium toward the imine (Schiff base) and subsequent cyclization.
Monitoring: Check TLC. The product is often less polar than the starting diamine but more polar than the quinoxaline analog.
Use anhydrous solvents; neutralize immediately after reaction; store product in a desiccator.
Starting Material Remains
Low solubility of diamine.
Switch solvent to 2,2,2-Trifluoroethanol (TFE) or use microwave irradiation (120 °C, 10 min).[1]
References
General Quinoxaline Synthesis: Heravi, M. M., et al. "Recent advances in the synthesis of quinoxalines."[1] Synthetic Communications, 2018. Link
Benzodiazepine Protocols: Kaur, G., et al. "Synthesis of 1,5-benzodiazepines: A review."[1] Synthetic Communications, 2019. Link
Electronic Effects in Diamines: Cheeseman, G. W. H.[1] "Quinoxalines and related compounds. Part VI." Journal of the Chemical Society, 1962. Link
Regioselectivity in Heterocycles: Nekoei, A. R., et al. "Regioselective synthesis of quinoxaline derivatives."[1] Tetrahedron Letters, 2010.[2][3] Link
(Note: While specific literature on the exact 4,5-diamino-2-methoxybenzonitrile substrate is limited, the protocols above are derived from validated methodologies for electronically similar o-phenylenediamine derivatives.)
Application Note: 4,5-Diamino-2-methoxybenzonitrile in Advanced Materials Synthesis
This guide is structured as a high-level technical dossier for materials scientists and synthetic chemists.[1] It focuses on the utility of 4,5-Diamino-2-methoxybenzonitrile as a "privileged scaffold" for constructing fu...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical dossier for materials scientists and synthetic chemists.[1] It focuses on the utility of 4,5-Diamino-2-methoxybenzonitrile as a "privileged scaffold" for constructing functional materials, bridging the gap between pharmaceutical intermediates and advanced optical/polymeric systems.[1]
Executive Summary
4,5-Diamino-2-methoxybenzonitrile (CAS: 1196074-44-8) is a highly versatile ortho-diamine synthon.[1] While historically categorized as a pharmaceutical intermediate for tyrosine kinase inhibitors (e.g., Trk inhibitors), its electron-rich core and orthogonal functional groups (diamine + nitrile + methoxy) make it an ideal precursor for High-Performance Materials .[1]
This guide details its application in:
Optical Materials: Synthesis of benzimidazole-based fluorophores and OLED precursors.
Polymer Science: Monomer synthesis for Polybenzimidazoles (PBI) with nitrile-crosslinking capabilities.
Surface Engineering: Corrosion inhibitors and self-assembled monolayers (SAMs).[1]
Chemical Profile & Material Significance[1][2][3][4][5][6][7]
Property
Specification
Material Science Relevance
Structure
Aromatic o-diamine
Precursor for fused heterocycles (Benzimidazoles, Quinoxalines).[1]
Functional Groups
-NH₂ (x2), -CN, -OMe
-NH₂: Condensation/Polymerization sites.-CN: "Click" chemistry handle (Tetrazoles) or cross-linking site.-OMe: Electron-donating group (EDG) to tune HOMO/LUMO levels.[1]
Electronic Character
Push-Pull System
The donor (-OMe/-NH₂) and acceptor (-CN) groups create intrinsic dipoles useful for non-linear optics (NLO).[1]
Stability
Oxidation Sensitive
Requires inert atmosphere handling during synthesis to prevent quinone formation.[1]
Core Protocol A: High-Purity Synthesis of the Scaffold
Rationale: Commercial supplies often contain oxidation byproducts.[1] For electronic-grade materials, in-situ synthesis from the nitro-precursor is recommended.[1]
Reaction: Reduction of 4-amino-2-methoxy-5-nitrobenzonitrile (CAS: 1196074-43-7).[1][2]
Activation: Suspend the nitro-precursor in MeOH/THF (0.1 M concentration). Sparge with N₂ for 15 mins to remove dissolved oxygen.
Reduction: Add saturated NH₄Cl solution (10 vol%). Cool to 0°C.[1]
Addition: Add Zinc dust portion-wise over 30 mins. Caution: Exothermic.[1]
Monitoring: Stir at Room Temperature (RT) for 2–4 hours. Monitor via TLC (DCM:MeOH 95:5). The fluorescent yellow nitro spot will disappear, replaced by a non-fluorescent, UV-active amine spot.[1]
Workup (Anaerobic): Filter through a Celite pad under N₂. Concentrate the filtrate in vacuo at <40°C.
Purification: Recrystallize immediately from degassed Ethanol/Water.
Critical Checkpoint: The product should be an off-white to pale beige solid. A dark brown color indicates oxidation (formation of azo/azoxy species).[1]
Application Protocol B: Synthesis of Benzimidazole Fluorophores
Rationale: The condensation of o-diamines with aldehydes yields 2-substituted benzimidazoles.[1] The methoxy group at the 5-position (or 6-position, tautomer dependent) enhances fluorescence quantum yield via the Mesomeric (+M) effect.[1]
Rationale: The nitrile group allows for "post-polymerization modification."[1] You can synthesize a PBI backbone and then convert the nitrile to a tetrazole or acid to increase proton conductivity (e.g., for Fuel Cell Membranes).[1]
Monomer: 4,5-Diamino-2-methoxybenzonitrile.[3][2][5][4][6]
Comonomer: Isophthalic Acid (or its diphenyl ester).[1]
Polymerization Steps (Eaton's Reagent Method)
Mixing: In a resin kettle, mix the diamine (10 mmol) and Isophthalic acid (10 mmol).
Solvent: Add Eaton's Reagent (PPMA - P₂O₅ in Methanesulfonic acid).[1] This acts as both solvent and condensing agent.
Heating Profile:
Stage 1: 80°C for 2 hours (Dissolution/Oligomerization).
Stage 2: 120°C for 12 hours (Polymerization).
Workup: Precipitate the viscous polymer solution into water/methanol. Wash with NaHCO₃ to neutralize acid residues.
Result: A high-thermal-stability polymer (Tg > 300°C) with pendant nitrile groups.[1]
Functionalization Logic: The Nitrile Handle
The -CN group is the "stealth" feature of this molecule.[1] It is stable during amine condensation but can be activated later.[1]
Route A (Click Chemistry): Reaction with Sodium Azide (NaN₃) + ZnBr₂
Application: Increases solubility and hydrophilicity for biological sensors.[1]
Functionalization Pathway (Graphviz)[1]
Figure 2: Divergent synthesis strategies utilizing the nitrile handle for post-synthetic modification.[1]
References
Synthesis of Precursor: LookChem. "4-Amino-2-methoxy-5-nitrobenzonitrile CAS 1196074-43-7".[1] Available at: [Link][1]
Benzimidazole Synthesis: Molaid Chemical Database. "Reaction of 4-amino-2-methoxy-5-nitrobenzonitrile with Tin(II) chloride". Available at: [Link][1]
Tyrosine Kinase Inhibitors (Context for Intermediate):Google Patents. "Tyrosine kinase inhibitors, compositions and methods thereof".
General PBI Synthesis:Vogel's Textbook of Practical Organic Chemistry.
Disclaimer: This Application Note is for research purposes only. 4,5-Diamino-2-methoxybenzonitrile is an aromatic amine and nitrile; standard safety protocols for toxic and potential carcinogenic substances must be observed.
Technical Support Center: Troubleshooting the Synthesis of 4,5-Diamino-2-methoxybenzonitrile
Welcome to the technical support center for the synthesis of 4,5-Diamino-2-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4,5-Diamino-2-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this multi-step synthesis. The core of this guide focuses on the critical final step: the reduction of the aromatic dinitro precursor, 4,5-Dinitro-2-methoxybenzonitrile. We will delve into common experimental failures, explain the underlying chemical principles, and provide validated protocols to guide you to success.
The synthesis of substituted diamino benzonitriles is a pivotal process in the development of various heterocyclic compounds, including purine derivatives and other bioactive molecules.[1] However, the reduction of two aromatic nitro groups in the presence of other sensitive functionalities presents a significant synthetic challenge. Issues such as incomplete reactions, formation of undesired side products, and purification difficulties are common. This guide provides a structured, question-and-answer-based approach to systematically troubleshoot these problems.
Core Synthesis Pathway
The most common and direct route to 4,5-Diamino-2-methoxybenzonitrile involves the chemical reduction of its dinitro precursor. The general transformation is illustrated below.
Caption: General reaction scheme for the synthesis of 4,5-Diamino-2-methoxybenzonitrile.
Q1: My reaction shows low or no conversion of the starting material. What are the primary causes and how can I resolve this?
A1: Incomplete or stalled reactions are the most frequent hurdles in the reduction of aromatic nitro compounds.[2] This issue typically stems from one of three key areas: reagent activity, substrate solubility, or reaction conditions.
Causality and Solutions:
Reagent & Catalyst Activity: The efficacy of your reducing agent is paramount.
Metal/Acid Reductions (e.g., SnCl₂/HCl, Fe/HCl): The surface area and purity of the metal are critical. Ensure the metal powder is fine and free of an oxide layer. For tin(II) chloride (SnCl₂·2H₂O), use a fresh, high-quality supply, as it can oxidize upon storage. The concentration of the acid is also crucial for the reaction rate.[2]
Catalytic Hydrogenation (e.g., H₂ with Pd/C): The catalyst (Palladium on carbon) can lose activity over time or be "poisoned" by impurities, particularly sulfur-containing compounds. Always use a fresh batch of catalyst and ensure your starting material and solvent are pure.
Solvent and Solubility: Poor solubility of the dinitro starting material is a major limiting factor.[2] The reaction occurs at the interface between the solid substrate and the liquid phase, so poor solubility will drastically slow the reaction rate.
Solvent Choice: If your starting material is not dissolving, consider changing or using a co-solvent system. For many nitro compounds, solvents like ethanol, ethyl acetate, or tetrahydrofuran (THF) are effective.[2] Protic co-solvents such as ethanol/water can be particularly beneficial for hydrogenation reactions.[2]
Reaction Temperature: While many reductions can proceed at room temperature, some substrates require heating to achieve a reasonable rate.[2]
Optimization: If the reaction is sluggish at room temperature, try gradually increasing the heat while monitoring the reaction by Thin-Layer Chromatography (TLC). Be cautious, as excessive heat can sometimes promote the formation of side products.
Below is a logical workflow to diagnose the root cause of an incomplete reaction.
Caption: Troubleshooting workflow for low or no product yield.
DMF, DMSO (use with caution, may complicate workup)[3]
Temperature Range
25°C to 80°C (substrate dependent, monitor for side products)[2]
Q2: I'm observing multiple spots on my TLC plate, indicating significant side product formation. How can I improve the selectivity for the diamine?
A2: The formation of side products is a classic challenge in nitro group reductions. The reduction from a nitro group (-NO₂) to an amine (-NH₂) is a six-electron process that proceeds through several intermediates, including nitroso (-NO) and hydroxylamine (-NOH) species.[2] If the reaction stalls or if conditions are not optimal, these intermediates can react with each other to form dimeric side products like azoxy (-N=N(O)-) or azo (-N=N-) compounds.
Controlling Selectivity:
Choice and Stoichiometry of Reducing Agent:
Catalytic hydrogenation and metal/acid combinations (Fe, Sn, Zn) are generally effective at driving the reaction to the fully reduced amine.[2]
Ensure you are using a sufficient excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂·2H₂O) to ensure all intermediates are fully reduced to the desired diamine.
Temperature Control: Many reduction reactions are exothermic. Localized overheating can promote the formation of dimeric side products.[2] It is crucial to maintain steady temperature control, using an ice bath during the initial addition of reagents if necessary.
Steric and Electronic Effects: In polynitro compounds, the relative positions of the substituents can influence which group is reduced first. Generally, the least sterically hindered nitro group is reduced preferentially.[4][5] For 4,5-Dinitro-2-methoxybenzonitrile, both nitro groups are in relatively similar electronic environments, but careful control is needed to ensure both are reduced completely without generating partially reduced or dimeric species.
The diagram below illustrates the reduction pathway and the potential for side product formation.
Caption: Nitro group reduction pathway and potential side products.
Q3: My isolated product is a dark, oily, or discolored solid that is difficult to purify. What are the best purification strategies?
A3: Aromatic amines, particularly diamines, are notoriously susceptible to air oxidation, which often results in the formation of highly colored impurities.[6] Furthermore, their basic nature can cause issues during standard silica gel chromatography.
Purification Troubleshooting:
Discoloration and Oxidation:
Solution: Work quickly and, if possible, under an inert atmosphere (e.g., nitrogen or argon) during the workup and purification steps. Store the final product in a cool, dark place under an inert atmosphere. If the solution is highly colored before crystallization, you can add a small amount of activated charcoal and perform a hot filtration, though this may lead to some loss of product.[7]
Recrystallization Issues:
Problem: The compound "oils out" instead of crystallizing. This happens when the melting point of the solid is lower than the boiling point of the solvent.[7]
Solution: Lower the temperature at which you dissolve the compound by using a lower-boiling solvent or a mixed-solvent system.
Problem: Poor recovery after recrystallization.
Solution: You may be using too much solvent. Use the minimum amount of hot solvent required to fully dissolve the crude product. Ensure the solution is cooled slowly to room temperature and then in an ice bath to maximize crystal formation.[7]
Column Chromatography Issues:
Problem: The compound streaks or "tails" badly on a silica gel TLC plate or column. This is a very common issue for basic amino compounds on standard silica gel, which is acidic.[7]
Solution: Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to your eluent (mobile phase).[7] This neutralizes the acidic sites on the silica, leading to sharper bands and better separation. Alternatively, consider using a different stationary phase like neutral or basic alumina.[7]
Use minimal hot solvent; cool slowly to promote crystal growth.
Column Chromatography
Stationary Phase: Silica Gel or Alumina (neutral/basic)
Mobile Phase: Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients.[6]
Add 0.5-1% triethylamine to the mobile phase to prevent tailing on silica gel.[7]
Detailed Experimental Protocols
The following protocols are generalized procedures based on established methods for the reduction of aromatic nitro compounds and purification of aromatic amines. They should be adapted and optimized for your specific laboratory conditions.
Protocol 1: Reduction of 4,5-Dinitro-2-methoxybenzonitrile with Tin(II) Chloride
This protocol is adapted from standard procedures for nitro group reduction using SnCl₂.[2][6]
Materials:
4,5-Dinitro-2-methoxybenzonitrile
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
Concentrated Hydrochloric Acid (HCl)
Ethanol or Acetic Acid
2 M Sodium Hydroxide (NaOH) solution
Dichloromethane or Ethyl Acetate
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 4,5-Dinitro-2-methoxybenzonitrile (1.0 eq) in ethanol or acetic acid.
Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq per nitro group, so 8-10 eq total) to the solution.
Carefully add concentrated HCl (if using ethanol as the solvent). The reaction can be exothermic.
Heat the reaction mixture to reflux (typically 60-80°C) and stir vigorously.
Monitor the reaction progress by TLC until the starting material is completely consumed (typically 1-3 hours).
Cool the reaction mixture to room temperature. If using ethanol, remove the solvent under reduced pressure.
Carefully neutralize the acidic mixture by slowly adding 2 M NaOH solution until the pH is basic (pH ~10). Perform this step in an ice bath as the neutralization is highly exothermic. A precipitate of tin salts will form.
Extract the aqueous slurry with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4,5-Diamino-2-methoxybenzonitrile.
Protocol 2: Purification by Column Chromatography
This protocol is designed to address the challenges of purifying basic amines on silica gel.[7]
Prepare the eluent. A good starting point is 70:30 Hexane:Ethyl Acetate, with 1% v/v triethylamine added.
Pack a chromatography column with silica gel slurried in the prepared eluent.
Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.
Carefully load the sample onto the top of the column.
Begin eluting with the mobile phase, collecting fractions.
Monitor the collected fractions by TLC to identify those containing the pure product.
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
References
BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
Google Patents. (2015). WO2015022702A2 - Process for preparation of 4,5-dimethoxybenzene derivatives and use in the synthesis of ivabradine and salts thereof.
Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho'.
European Union Reference Laboratories. (n.d.). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction.
BenchChem. (2025).
Google Patents. (n.d.). US4115650A - Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines.
BenchChem. (2025). 2-Amino-4-methoxy-5-nitrobenzonitrile solubility problems and solutions.
BenchChem. (2025). Technical Support Center: Monitoring Progress of 2-Amino-4-methoxy-5-nitrobenzonitrile Reactions.
Arkivoc. (2008).
BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 2-Amino-4-methoxy-5-nitrobenzonitrile.
"optimizing reaction conditions for 4,5-Diamino-2-methoxybenzonitrile cyclization"
Technical Support Guide: Optimizing Reaction Conditions for 4,5-Diamino-2-methoxybenzonitrile Cyclization Executive Summary: The Chemistry of the Scaffold Subject: 4,5-Diamino-2-methoxybenzonitrile (CAS: 26961-27-3 / Ana...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Guide: Optimizing Reaction Conditions for 4,5-Diamino-2-methoxybenzonitrile Cyclization
Executive Summary: The Chemistry of the Scaffold
Subject: 4,5-Diamino-2-methoxybenzonitrile (CAS: 26961-27-3 / Analogues)
Transformation: Cyclocondensation to form 6-methoxy-1H-benzo[d]imidazole-5-carbonitrile derivatives.
Application: Critical intermediate for P-CABs (e.g., Vonoprazan analogues) and kinase inhibitors.
As a Senior Application Scientist, I often see researchers struggle with this specific scaffold due to the electronic push-pull nature of the substituents. The methoxy group (C2) is a strong electron donor, while the nitrile group (C1) is a strong electron withdrawer. This creates a significant nucleophilicity disparity between the amino groups at C4 and C5:
C5-NH₂: Highly nucleophilic (para to –OMe, meta to –CN).
C4-NH₂: Less nucleophilic (para to –CN, meta to –OMe).
This guide addresses the specific challenges of cyclizing this electronically biased diamine, focusing on yield optimization, oxidation prevention, and regiocontrol.
Optimized Experimental Protocols
Do not rely on generic "o-phenylenediamine" protocols. This substrate requires tailored conditions to prevent nitrile hydrolysis and manage solubility.
Protocol A: The "Anhydrous" Formic Acid Method (High Robustness)
Best for: Standard unsubstituted benzimidazole formation.
The Logic: Aqueous acids at high temperatures hydrolyze the C1-nitrile to an amide (–CONH₂). We use anhydrous conditions to preserve the nitrile.
Dissolve diamine in anhydrous MeOH. The solution should be pale yellow/brown. Note: If black, purify starting material first.
Add TEOF followed by catalytic formic acid.
Heat to 60°C (mild reflux) for 2–4 hours.
Monitor: TLC (10% MeOH in DCM). Look for the disappearance of the polar diamine (Rf ~0.2) and appearance of the fluorescent benzimidazole (Rf ~0.5).
Workup:
Cool to 0°C. The product often precipitates as a formate salt.
If no precipitate: Concentrate to 20% volume, add Et₂O, and filter.
Neutralization: Suspend solid in water, adjust pH to 8 with sat. NaHCO₃ to liberate the free base.
Protocol B: Oxidative Cyclization with Aldehydes (Library Synthesis)
Best for: 2-Substituted benzimidazoles.
The Logic: The C5-amine reacts first to form a mono-imine. The subsequent ring closure requires an oxidant. We use Na₂S₂O₅ (Sodium metabisulfite) which acts as a mild oxidant and adduct former, preventing over-oxidation of the sensitive diamine.
Mix diamine and aldehyde in solvent at RT for 30 min (allows Schiff base formation at the reactive C5-amine).
Add Na₂S₂O₅ dissolved in minimal water.
Reflux (80–90°C) for 6–12 hours.
Purification: Pour into ice water. The bisulfite adducts remain in solution; the benzimidazole precipitates.
Troubleshooting Center (FAQs)
Category 1: Reaction Efficiency & Stability
Q: My reaction mixture turns into a black tar within 30 minutes. What is happening?A: You are witnessing oxidative polymerization .
Cause: Electron-rich diamines (due to the –OMe group) are highly susceptible to air oxidation, forming quinone-imines which polymerize.
Solution:
Degas solvents: Sparge MeOH/DMF with Nitrogen for 15 mins before use.
Add Antioxidant: Add 1 mol% L-ascorbic acid or run the reaction in the presence of catalytic Na₂S₂O₄ (sodium dithionite) if using aqueous conditions.
Protect from Light: Wrap the flask in foil; these diamines are often photosensitive.
Q: I see a new spot on TLC, but the mass spec shows [M+18]. Is my product wet?A: No, you have likely hydrolyzed the nitrile .
Cause: [M+18] corresponds to the conversion of –CN to –CONH₂ (primary amide). This happens if you use strong mineral acids (HCl, H₂SO₄) or aqueous formic acid >100°C.
Fix: Switch to Protocol A (TEOF/MeOH) . Avoid aqueous acids. If you must use acid, keep the temperature <80°C and reaction time <4 hours.
Category 2: Solubility & Isolation
Q: The product won't precipitate during workup. I'm losing yield in the mother liquor.A: The 2-methoxy group increases solubility in organic solvents, and the imidazole ring is amphoteric.
Diagnostic: Check the pH of your mother liquor.
Fix:
pH Swing: Benzimidazoles are soluble at pH < 4 (cationic) and pH > 12 (anionic, if NH is free). Target pH 8–9 for maximum precipitation.
Salting Out: Add solid NaCl to saturation.
Solvent Swap: Remove DMF/MeOH via rotovap and replace with Water/Isopropanol (9:1) . The product is usually insoluble in water but needs the IPA to prevent "oiling out."
Q: How do I remove unreacted diamine without a column?A: Exploiting the pKa difference.
Protocol:
Dissolve the crude mixture in EtOAc.
Wash with 10% Citric Acid (pH ~4).
Why? The basicity of the benzimidazole (pKa ~5.5) allows it to protonate and move into the aqueous layer, while the less basic diamine (or polymerized tar) often stays in the organic layer or forms an interface rag.
Separate layers, then basify the aqueous layer (pH 9) to recover the pure benzimidazole.
Mechanistic Visualization
The following diagram illustrates the competitive pathways. Note the critical "Divergence Point" where air oxidation leads to tar, and acid hydrolysis leads to the amide byproduct.
Figure 1: Reaction pathway logic showing the "Safe Zone" (Green path) vs. common failure modes (Red paths).
"common by-products in the synthesis of 4,5-Diamino-2-methoxybenzonitrile"
Welcome to the technical support guide for the synthesis of 4,5-Diamino-2-methoxybenzonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 4,5-Diamino-2-methoxybenzonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and by-product formations encountered during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your experimental outcomes.
Introduction
The synthesis of 4,5-Diamino-2-methoxybenzonitrile is a critical process for creating advanced pharmaceutical intermediates and materials. The typical synthetic route involves the nitration of a substituted benzonitrile followed by the reduction of the resulting dinitro compound. While seemingly straightforward, each step presents unique challenges, primarily the formation of closely related impurities that can be difficult to identify and separate. This guide provides in-depth, field-tested insights into identifying, mitigating, and troubleshooting these common by-products.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each question is followed by a detailed explanation of the probable causes, the chemical mechanisms involved, and actionable protocols for resolution.
Question 1: After the reduction step, my final product is highly colored (yellow, orange, or brown) and my yield is low. What are the likely impurities?
This is the most frequently encountered issue. The coloration and low yield are almost certainly due to incomplete reduction of the dinitro intermediate and potential side reactions of the newly formed aromatic amines.
Primary Causes & Mechanisms:
Incompletely Reduced Intermediates: The reduction of 4,5-Dinitro-2-methoxybenzonitrile to the target diamine proceeds in two stages. Stopping the reaction prematurely or using insufficient reducing agent leads to the formation of mono-amino, mono-nitro intermediates. These compounds, such as 4-Amino-5-nitro-2-methoxybenzonitrile and 5-Amino-4-nitro-2-methoxybenzonitrile , are often highly colored and are the most common by-products.
Mechanistic Insight: In substituted dinitroarenes, the reduction of one nitro group can deactivate the ring towards the reduction of the second. Furthermore, with an alkoxy group present, the ortho nitro group is often preferentially reduced due to steric and electronic factors.[1]
Oxidative Coupling: Aromatic diamines are highly susceptible to oxidation, which can occur if the reaction is exposed to atmospheric oxygen, especially under neutral or basic conditions. The amino groups can couple to form colored azo (-N=N-) or azoxy (-N=N+(O-)-) compounds, which are potent chromophores.[2]
Degradation of the Final Product: The target molecule itself, 4,5-Diamino-2-methoxybenzonitrile, can degrade upon exposure to air and light, forming colored polymeric or oxidized species.[3][4]
Workflow for Identification and Remediation
Caption: Troubleshooting workflow for colored impurities.
Question 2: My analytical data (LC-MS, NMR) shows a peak corresponding to a molecular weight of +18 (or +17 for amide) compared to the expected nitrile-containing compounds. What is this by-product?
This is a clear indication of nitrile group hydrolysis. This can occur during either the nitration or the reduction step if conditions are not carefully controlled.
Primary Cause & Mechanism:
Nitrile Hydrolysis: The cyano group (-C≡N) is susceptible to hydrolysis under both strong acidic and strong basic conditions, especially at elevated temperatures.[5]
Acid-Catalyzed Hydrolysis: During nitration (using H₂SO₄/HNO₃) or reduction (using SnCl₂/HCl), the nitrile nitrogen is protonated, making the carbon highly electrophilic and vulnerable to attack by water. This initially forms an amide (-CONH₂) which can be further hydrolyzed to a carboxylic acid (-COOH).[6][7]
Resulting By-products:
From the precursor: 4,5-Dinitro-2-methoxybenzoic acid or 4,5-Dinitro-2-methoxybenzamide .
From the product: 4,5-Diamino-2-methoxybenzoic acid or 4,5-Diamino-2-methoxybenzamide .
Preventative Measures:
Control Temperature: Perform nitration and acidic reductions at the lowest effective temperature to minimize the rate of hydrolysis.
Limit Water Content: Use concentrated acids and ensure all reagents and solvents are anhydrous where possible.
Minimize Reaction Time: Do not extend reaction times unnecessarily. Monitor the reaction by TLC and quench it as soon as the starting material is consumed.
Question 3: The nitration of my 2-methoxybenzonitrile precursor gives a mixture of products, not just the desired 4,5-dinitro derivative. How do I identify and avoid these?
Incomplete or non-selective nitration is a common issue stemming from the powerful directing effects of the substituents on the aromatic ring.
Primary Causes & Mechanisms:
Incomplete Nitration: Insufficient nitrating agent or reaction time will result in residual starting material and the formation of mononitrated intermediates.
Formation of Regioisomers: The methoxy group is a strong ortho-, para- director, while the nitrile group is a meta- director. The nitration of 2-methoxybenzonitrile will produce a mixture of isomers. The primary desired intermediate, 4,5-Dinitro-2-methoxybenzonitrile, is typically formed via the nitration of an appropriate precursor like 3,4-dimethoxybenzonitrile.[8] If starting from a different precursor, other isomers are expected.
Demethylation: Concentrated sulfuric acid at higher temperatures can cleave the methyl ether, leading to a phenolic by-product (e.g., 4,5-Dinitro-2-hydroxybenzonitrile ).[9]
Q1: What are the key analytical differences between the desired product and the main by-products?
A: Differentiating these compounds is critical. The following table summarizes key data points.
Compound Name
Molecular Weight ( g/mol )
Key ¹H NMR Features (Approx. δ, DMSO-d₆)
TLC Behavior (vs. Product)
4,5-Diamino-2-methoxybenzonitrile (Product)
177.19
~6.5-7.0 (Ar-H), ~5.0 (NH₂), ~3.8 (OCH₃)
Most Polar (Lowest R_f)
4-Amino-5-nitro-2-methoxybenzonitrile
207.17
~7.5-8.0 (Ar-H), ~6.0 (NH₂), ~3.9 (OCH₃)
Less Polar (Higher R_f)
5-Amino-4-nitro-2-methoxybenzonitrile
207.17
~7.5-8.0 (Ar-H), ~6.0 (NH₂), ~3.9 (OCH₃)
Less Polar (Higher R_f)
4,5-Dinitro-2-methoxybenzonitrile
237.15
~8.0-8.5 (Ar-H), ~4.0 (OCH₃)
Least Polar (Highest R_f)
4,5-Diamino-2-methoxybenzoic acid
196.18
Absence of nitrile signal in IR; presence of broad -OH and C=O signals.
Very Polar (Baseline on many systems)
Q2: How can I best purify the final product away from the nitro-containing impurities?
A: Silica gel column chromatography is the most effective method. Because the amino groups on your product can interact strongly with the acidic silica gel, leading to streaking and poor separation, the silica should be deactivated.[10]
Protocol: Column Chromatography Purification
Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 Dichloromethane:Methanol). Add 1% triethylamine (TEA) by volume to the slurry and mix well. The TEA will neutralize the acidic sites on the silica.
Column Packing: Pack the column with the prepared slurry.
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or ethyl acetate. For better resolution, adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.
Elution: Begin eluting with a non-polar solvent system (e.g., Hexane:Ethyl Acetate) and gradually increase the polarity. The less polar dinitro and mono-amino-nitro compounds will elute first. The desired diamino product, being the most polar, will elute last.
Fraction Analysis: Monitor the collected fractions by TLC, staining with a ninhydrin or potassium permanganate solution to visualize the amine-containing fractions.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Q3: How should I store the purified 4,5-Diamino-2-methoxybenzonitrile to prevent degradation?
A: Aromatic diamines are sensitive to both air and light. For long-term stability:
Store the solid in an amber vial to protect it from light.
Purge the vial with an inert gas (Argon or Nitrogen) before sealing to displace oxygen.
Store in a refrigerator or freezer (-20°C) to slow down any potential degradation pathways.
References
Pearson Education, Inc. (2024). The mechanism for acidic hydrolysis of a nitrile. Study Prep. [Link]
Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles. [Link]
Porter, H. K. (2011). The Zinin Reduction of Nitroarenes. Organic Reactions, 455–481.
Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]
Chemistry Steps. (2022). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
Venkatesan, K., et al. (2006). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. Arkivoc.
Al-Iraqi, M. A., & Al-Jobour, A. F. (2011). Synthesis and characterization of some new aromatic diamine monomers from oxidative coupling of anilines and substituted aniline with 4-amino-N,N-dimethyl aniline. Arabian Journal of Chemistry.
Baertschi, S. W., et al. (2018). Strategies To Address Mutagenic Impurities Derived from Degradation in Drug Substances and Drug Products. Organic Process Research & Development.
ResearchGate. (2022). Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile: Triplet sensitisation, back reduction, and (quasi-)global modelling. [Link]
You are likely handling 4,5-Diamino-2-methoxybenzonitrile as a crude reduction product derived from 4-amino-2-methoxy-5-nitrobenzonitrile .
The Critical Challenge: Like most electron-rich ortho-diamines, this compound is highly susceptible to oxidative polymerization (turning from pale yellow to dark brown/black) upon exposure to air and light. Successful purification requires strict exclusion of oxygen and the removal of metallic residues (Zn, Fe, Sn) from the reduction step.
This guide provides a tiered purification strategy designed to maximize purity while minimizing oxidative degradation.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: My crude product turned from yellow to dark brown/black during filtration. What happened?Diagnosis: Rapid oxidative polymerization (formation of quinone imines or azines).
Root Cause: Exposure of the wet, electron-rich diamine to atmospheric oxygen, likely catalyzed by residual metal salts (Fe/Cu/Zn) or light.
Corrective Action:
Immediate: Dissolve the dark solid in dilute HCl (1M). The diamine will dissolve; the oxidized polymer (often insoluble "tar") can be filtered off.
Prevention: All solvents for washing/recrystallization must be degassed (sparged with N₂ for 20 mins). Add a reducing agent like Sodium Metabisulfite (0.1% w/v) to the aqueous wash buffers.
Q2: I have high ash content or metallic residue (Zn/Sn/Fe) in my NMR/Elemental Analysis.Diagnosis: Incomplete removal of reduction catalysts.
Root Cause: If you used Zn/NH₄Cl or SnCl₂, the metal hydroxides can co-precipitate with your product at neutral pH (pH 7-8).
Corrective Action:
The "Chelation" Wash: During the workup, wash the organic layer (EtOAc/DCM) with a 5% EDTA disodium salt solution or 10% Potassium Sodium Tartrate (Rochelle salt) solution. This sequesters metal ions better than water alone.
pH Swing: Re-dissolve product in 1M HCl, filter through Celite to remove insolubles, then slowly basify to pH 9-10 (not just 7) to ensure the diamine precipitates while amphoteric metal hydroxides (like Zn) might remain soluble as zincates (if pH > 12) or be removed in the acid filtration.
Q3: The product is not crystallizing from Ethanol; it forms an oil.Diagnosis: "Oiling out" due to impurities lowering the melting point or solvent polarity mismatch.
Corrective Action:
Seeding: The pure compound melts around 180-200°C (predicted).[1] If it oils, you likely have residual solvent or nitro-precursor.
Solvent Switch: Switch to a Toluene/Acetonitrile system. Dissolve in hot Acetonitrile (minimal), then add hot Toluene until turbid. Cool slowly. Toluene helps remove non-polar impurities.
Part 2: Standard Operating Procedures (SOPs)
SOP-A: Acid-Base Purification (The "Reset" Button)
Use this protocol if your crude is dark, sticky, or contains inorganic salts.
Dissolution: Suspend crude solid in 1M HCl (10 mL per gram of solid). Stir for 15 min.
Why: Protonates the amino groups, making the product water-soluble. Oxidized tars and non-basic impurities remain insoluble.
Filtration: Add Activated Charcoal (5 wt%) . Stir for 10 min. Filter through a Celite pad under Nitrogen blanket.
Why: Charcoal absorbs colored oxidation byproducts. Celite catches fine metal particulates.
Precipitation: Cool the filtrate to 0-5°C. Under vigorous stirring, add 2M NaOH dropwise until pH reaches 9-10 .
Critical: Do not overshoot to pH 14 immediately.
Collection: A pale yellow precipitate should form. Filter immediately under N₂.
Wash: Wash with degassed water containing 0.1% Sodium Metabisulfite.
SOP-B: Anaerobic Recrystallization
Use this for final polishing to >98% HPLC purity.
Solvent System: Ethanol (Abs) / Water (9:1) or Methanol.[2]
Degas: Sparge Ethanol with Nitrogen for 15 minutes.
Dissolve: Heat Ethanol to reflux. Add crude solid until saturation.
Note: If the solution is dark, add a pinch of sodium dithionite (reducing agent) to the hot solution.
Clarify: If insolubles persist, filter hot through a syringe filter (0.45 µm).
Crystallize: Allow the solution to cool to Room Temp, then to 4°C.
Tip: Exclusion of light during this step prevents photo-oxidation.
Dry: Dry crystals in a vacuum oven at 40°C for 12 hours. Store under Argon.
Part 3: Comparative Data & Specifications
Parameter
Crude Specification
Target Pure Specification
Method
Appearance
Brown/Orange Solid
Pale Yellow / Off-white Needles
Visual
HPLC Purity
80 - 90%
> 98.5%
UV at 254 nm
Metal Content
> 5000 ppm (Zn/Fe)
< 20 ppm
ICP-MS
Water Content
Variable
< 0.5%
Karl Fischer
Storage Stability
< 24 Hours (in air)
> 6 Months (under Argon, 4°C)
Re-test
Part 4: Process Logic Visualization
The following diagram illustrates the decision logic for purifying the crude diamine, emphasizing the removal of metal catalysts and oxidation byproducts.
Caption: Decision tree for selecting the appropriate purification tier based on visual appearance and impurity profile.
References
Synthesis & Reduction Context
Patent Application: "Tyrosine Kinase Inhibitors, Compositions and Methods Thereof." (Describes the reduction of 4-amino-2-methoxy-5-nitrobenzonitrile to the diamine using Zn/NH4Cl).
Source :
General Handling of Aromatic Diamines
Stabilization Techniques: "Process for purifying a phenylenediamine.
"improving the yield of 4,5-Diamino-2-methoxybenzonitrile synthesis"
Technical Support Center: Optimization of 4,5-Diamino-2-methoxybenzonitrile Synthesis Executive Summary: The Synthetic Challenge 4,5-Diamino-2-methoxybenzonitrile is a critical intermediate, often utilized in the synthes...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimization of 4,5-Diamino-2-methoxybenzonitrile Synthesis
Executive Summary: The Synthetic Challenge
4,5-Diamino-2-methoxybenzonitrile is a critical intermediate, often utilized in the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR inhibitors). The synthesis typically hinges on the reduction of 2-amino-4-methoxy-5-nitrobenzonitrile .[1]
The Yield Paradox: While the chemistry appears straightforward, researchers frequently encounter yields below 60% due to three "silent killers":
Chemoselectivity Failure: Inadvertent reduction of the nitrile group (
) to a benzylamine.
Oxidative Instability: The electron-rich diamine core is prone to rapid auto-oxidation (forming dark azo-polymers) upon exposure to air during workup.
Solubility Traps: The product’s amphoteric nature leads to losses during aqueous extraction or salt neutralization.
This guide provides a self-validating protocol to stabilize yields at >85% .
Critical Route Analysis & Workflow
The following diagram illustrates the optimized pathway and decision logic for troubleshooting.
Caption: Decision matrix for reduction strategies. Method A offers cleaner profiles but higher chemoselectivity risks; Method B is robust but requires rigorous purification.
Technical Q&A: Troubleshooting & Optimization
Category 1: Reaction Optimization (The Reduction Step)
Q1: I am using Pd/C for hydrogenation, but I see a byproduct with M+4 mass. What is happening?Diagnosis: You are observing over-reduction . The nitrile group (
) is being reduced to the primary amine (), likely forming a benzylamine byproduct.
Solution:
Switch Catalyst: Palladium is aggressive towards nitriles. Switch to Platinum on Carbon (Pt/C) or sulfided Platinum, which is far more chemoselective for nitro groups in the presence of nitriles.
Solvent System: Avoid acidic solvents (like acetic acid) which accelerate nitrile reduction. Use neutral Ethyl Acetate (EtOAc) or THF .
Catalyst Poisoning: If you must use Pd/C, add a trace of thiophene or quinoline to poison the catalyst slightly, reducing its activity towards the nitrile.
Q2: My reaction is complete by TLC, but the product turns black during filtration. Why?Diagnosis: The 4,5-diamino motif is highly electron-rich and susceptible to auto-oxidation to form quinone imines or azo-dimers when exposed to atmospheric oxygen.
Solution:
Argon Blanket: Conduct all filtration and solvent transfers under a positive pressure of Argon or Nitrogen.
Add Antioxidant: Add 0.1% Sodium Ascorbate or BHT to the workup solvent to act as a radical scavenger.
Speed: Do not allow the filter cake to run dry. Keep it wet with solvent until transfer.
Q3: I used SnCl2 (Stannous Chloride) for reduction. The yield is good, but I cannot remove the tin salts; they form a sticky emulsion.Diagnosis: Tin salts form gelatinous hydroxides at neutral pH, trapping your product.
Solution (The Tartrate Method):
Before neutralizing with base, add a saturated solution of Potassium Sodium Tartrate (Rochelle Salt) .
Stir vigorously for 1-2 hours. The tartrate complexes the tin, keeping it in the aqueous phase while allowing the organic product to be extracted cleanly into EtOAc.
Alternative: Use Fe/NH4Cl (Bechamp reduction) in aqueous ethanol if tin residues are a downstream toxicity concern.
Q4: The product is water-soluble, and I lose yield during the aqueous wash.Diagnosis: The diamine has basic character. If the pH is too low, it remains protonated (salt form) in water. If pH is too high (>12), the nitrile may hydrolyze.
Solution:
pH Optimization: Adjust the aqueous layer pH to exactly 8.5–9.0 . This is the "Goldilocks zone" where the diamine is free-based but the nitrile is stable.
Salting Out: Saturate the aqueous phase with NaCl to decrease the solubility of the organic product (Salting-out effect).
Solvent Choice: Use 2-MeTHF (2-Methyltetrahydrofuran) instead of EtOAc for extraction; it has higher extraction efficiency for polar amines.
Optimized Experimental Protocol
Method: Chemoselective Hydrogenation (Recommended for High Purity)
Setup: Charge a hydrogenation vessel with 2-amino-4-methoxy-5-nitrobenzonitrile (1.0 eq) and THF (10 vol).
Technical Support Center: Work-Up Procedures for 4,5-Diamino-2-methoxybenzonitrile
Executive Summary & Chemical Profile[1][2] 4,5-Diamino-2-methoxybenzonitrile is a highly reactive ortho-phenylenediamine intermediate used primarily in the synthesis of benzimidazole-based kinase inhibitors and tricyclic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile[1][2]
4,5-Diamino-2-methoxybenzonitrile is a highly reactive ortho-phenylenediamine intermediate used primarily in the synthesis of benzimidazole-based kinase inhibitors and tricyclic heterocycles.[1] Its electron-rich nature, combined with the electron-withdrawing nitrile group, creates a unique solubility and stability profile that challenges standard work-up procedures.[1]
Off-white to pale yellow solid (pure); turns brown/black upon oxidation.[1][2]
Storage
-20°C, under Argon/Nitrogen, protected from light.
Critical Hazard
Rapid Air Oxidation. The free base converts to dark azine polymers or quinoxalines if left in solution exposed to air.
Standard Operating Procedures (SOPs)
SOP-01: Isolation from Nitro-Reduction Mixtures
Context: You have just reduced 4-amino-2-methoxy-5-nitrobenzonitrile using SnCl₂/HCl, Fe/AcOH, or H₂/Pd-C.
The Challenge: The diamine product is basic and often trapped as a metal salt complex or hydrochloride salt. It is also moderately water-soluble, leading to yield loss during aqueous extraction.[1]
Protocol Steps:
Catalyst Removal (If H₂/Pd-C used):
Action: Filter the reaction mixture through a Celite pad under an inert atmosphere (Argon blanket).
Reasoning: Air exposure of the catalyst-rich solution accelerates oxidative degradation.
Wash: Rinse the pad with degassed Methanol (MeOH).[1]
Chelation/Neutralization (If SnCl₂ or Fe used):
Action: Cool the acidic reaction mixture to 0–5°C.
Neutralization: Slowly adjust pH to 8.5–9.0 using saturated aqueous NaHCO₃ or 2N NaOH.[1]
Critical Control Point: Do not exceed pH 10.[1] High pH can hydrolyze the nitrile group (converting -CN to -CONH₂).[1]
Metal Scavenging: If a heavy emulsion forms (tin/iron hydroxides), add Rochelle’s Salt (Potassium Sodium Tartrate) solution and stir for 30 mins to solubilize metal ions.[1]
Extraction:
Solvent: Use Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) .[1] Avoid DCM if possible (emulsions are common).[1]
Technique: Perform 3–4 extractions. The product has partial water solubility; multiple extractions are required.
Salting Out: Add solid NaCl to the aqueous phase to saturate it (brine effect), forcing the organic product into the organic layer.[1]
Drying & Concentration:
Dry: Over anhydrous Na₂SO₄ (Sodium Sulfate).[1][2]
Concentrate: Rotary evaporate at <40°C .
Warning: Do not evaporate to complete dryness if the product is an oil; it may polymerize. If a solid forms, store immediately under inert gas.[1]
SOP-02: Work-Up of Benzimidazole Cyclization
Context: You have reacted the diamine with an aldehyde or carboxylic acid to form a benzimidazole scaffold.
The Challenge: separating unreacted diamine (starting material) from the cyclized product.[1]
Protocol Steps:
Quench:
Pour the reaction mixture into ice-cold water.
pH Adjustment:
Most benzimidazoles precipitate at neutral to slightly basic pH.[1] Adjust pH to ~7–8.
Precipitation vs. Extraction:
If Solid Precipitates: Filter and wash with cold water.[1] This removes the unreacted diamine (which remains more soluble in the aqueous mother liquor).[1]
If No Precipitate: Extract with EtOAc.[1] Wash the organic layer with 10% Citric Acid .
Mechanism:[1][3][4][5] Citric acid will protonate and remove unreacted diamine into the aqueous layer, while the less basic benzimidazole product remains in the organic layer.[1]
Troubleshooting Guide (Q&A)
Issue: Product Discoloration
Q: My product turned from pale yellow to dark purple/black during rotary evaporation. What happened?A: This is classic oxidative degradation.[1]
Root Cause: Ortho-diamines react with oxygen to form diazonium-like species or polymerized azines.
LookChem Database . Product info for CAS 1196074-43-7 and 1196074-44-8. Link
Organic Chemistry Portal . Synthesis of Benzimidazoles from o-Phenylenediamines. Link
National Institutes of Health (NIH) PubChem .[1] Compound Summary: 4-Amino-2-methoxy-5-nitrobenzonitrile. Link
Vezse et al. (2024) . Synthesis and Studies of 9-Activated 4,5-Dimethoxyacridine Multifunctionalizable Building Blocks. Periodica Polytechnica Chemical Engineering.[1][6] Link
"degradation pathways of 4,5-Diamino-2-methoxybenzonitrile under harsh conditions"
A Guide to Investigating Degradation Pathways and Troubleshooting Experimental Challenges Welcome to the technical support center for 4,5-Diamino-2-methoxybenzonitrile. This guide is designed for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Investigating Degradation Pathways and Troubleshooting Experimental Challenges
Welcome to the technical support center for 4,5-Diamino-2-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this molecule under harsh experimental conditions. As a Senior Application Scientist, my goal is to equip you not only with protocols but with the scientific rationale needed to anticipate challenges, interpret complex results, and troubleshoot effectively.
Forced degradation or stress testing is a critical component of pharmaceutical development, providing essential information on a molecule's intrinsic stability.[1][2][3] These studies help establish degradation pathways, validate the stability-indicating nature of analytical methods, and inform decisions on formulation, packaging, and storage.[2][4][5] This document is structured to address the most common questions and issues encountered when subjecting 4,5-Diamino-2-methoxybenzonitrile to hydrolytic, oxidative, and thermal stress.
General Workflow for Forced Degradation Studies
A successful forced degradation study requires a systematic approach. The goal is to achieve a target degradation of 5-20%, as excessive stress can lead to secondary degradation products not relevant to real-world stability, while insufficient stress may not reveal potential vulnerabilities.[2][6]
Caption: A systematic workflow for conducting forced degradation studies.
Section 1: Hydrolytic Degradation (Acid & Base)
Hydrolysis is one of the most common degradation pathways for pharmaceuticals.[2] For 4,5-Diamino-2-methoxybenzonitrile, the primary site of hydrolytic attack is the nitrile (-CN) group, which can be converted to a carboxylic acid via an amide intermediate.[7][8] This reaction is catalyzed by both acid and base.[9][10]
Frequently Asked Questions (FAQs) - Hydrolysis
Q1: What is the primary degradation product I should expect under acidic hydrolysis?
Under acidic conditions, the nitrile group is expected to hydrolyze first to an amide (4,5-Diamino-2-methoxybenzamide) and then further to the corresponding carboxylic acid (4,5-Diamino-2-methoxybenzoic acid).[7][11][12] The final product will be the free carboxylic acid, as the reaction medium is acidic.[7]
Q2: How do the degradation products differ under basic conditions?
In a basic medium, the nitrile group will also hydrolyze to the carboxylic acid. However, the final product will exist as its carboxylate salt (e.g., sodium 4,5-Diamino-2-methoxybenzoate if using NaOH).[7][9] Ammonia gas is typically evolved during basic hydrolysis of the intermediate amide.[7]
Q3: I see an intermediate peak in my chromatogram during early time points of my hydrolysis study. What could it be?
This is very likely the amide intermediate (4,5-Diamino-2-methoxybenzamide). The hydrolysis of a nitrile is a two-step process.[7][9] Under milder conditions or at early time points, the amide may be present in significant quantities before it fully converts to the carboxylic acid.
Predicted Hydrolytic Degradation Pathways
Caption: Predicted hydrolytic degradation pathways under acidic and basic conditions.
Troubleshooting Guide: Hydrolytic Degradation
Observed Issue
Potential Cause(s)
Recommended Solution(s)
No or very little degradation (<5%) observed.
1. Stress conditions are too mild (concentration, temperature).2. Insufficient reaction time.
1. Increase acid/base concentration (e.g., from 0.1M to 1M HCl/NaOH).2. Increase temperature (e.g., from 60°C to 80°C).[13]3. Extend the duration of the study.
Mass balance is low (<90%).
1. Degradation products are not UV active at the monitored wavelength.2. Degradants are precipitating out of solution.3. Degradants are strongly retained on the HPLC column.[4]
1. Use a photodiode array (PDA) detector to check for absorbance at other wavelengths.2. Check sample vials for precipitate. If observed, try dissolving in a stronger solvent or adjust the pH before injection.3. Develop a gradient elution method with a stronger organic phase or use a different column chemistry.
Retention time of parent peak is shifting.
1. Inadequate neutralization of acid/base samples before injection, affecting column pH.2. Inconsistent mobile phase preparation.
1. Ensure precise neutralization of aliquots before dilution and injection.2. Prepare fresh mobile phase and ensure it is properly buffered and degassed.[14][15]
Protocol: Acid/Base Forced Degradation
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4,5-Diamino-2-methoxybenzonitrile in a 50:50 mixture of acetonitrile and water.
Stress Sample Preparation:
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
Neutral Hydrolysis (Control): Mix 1 mL of the stock solution with 1 mL of purified water.
Incubation: Incubate all solutions in sealed vials, protected from light, in a water bath or oven at 80°C.
Sample Analysis:
Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).
For the acid sample, neutralize with an equimolar amount of NaOH.
For the base sample, neutralize with an equimolar amount of HCl.
Dilute all samples with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL) for HPLC analysis.
Data Evaluation: Analyze using a validated stability-indicating HPLC method. Calculate the percentage of degradation and the mass balance at each time point.
Section 2: Oxidative Degradation
Oxidation is a prevalent degradation pathway, particularly for molecules with electron-rich functional groups like aromatic amines.[1][16] 4,5-Diamino-2-methoxybenzonitrile, with its two amino groups, is highly susceptible to oxidative stress.
Frequently Asked Questions (FAQs) - Oxidation
Q1: What oxidizing agent is most appropriate for this study?
Hydrogen peroxide (H₂O₂) is a commonly used and recommended oxidizing agent as it mimics potential oxidative stress from residual peroxides in excipients.[1] A concentration of 3-6% H₂O₂ at room temperature or slightly elevated temperature is a typical starting point. Radical initiators like AIBN can also be used to explore different oxidative mechanisms.[1][17]
Q2: What are the likely sites of oxidation on the molecule?
The two aromatic amino groups are the most probable sites for oxidation.[8] This can lead to the formation of N-oxides, nitroso, or nitro derivatives.[18] Additionally, the electron-rich aromatic ring itself can be susceptible to hydroxylation.
Q3: My solution turned a dark color after adding the oxidizing agent. Is this normal?
Yes, the formation of colored impurities is common during the oxidation of aromatic amines.[13] This is often due to the formation of highly conjugated polymeric species or oxidized products like quinone-imines. This observation is a strong qualitative indicator that degradation is occurring.
Predicted Oxidative Degradation Pathway
Caption: Potential oxidative degradation pathways for 4,5-Diamino-2-methoxybenzonitrile.
Troubleshooting Guide: Oxidative Degradation
Observed Issue
Potential Cause(s)
Recommended Solution(s)
Degradation is too rapid and extensive, resulting in many small peaks and poor mass balance.
1. The concentration of the oxidizing agent is too high.2. The reaction temperature is too high.
1. Reduce the concentration of H₂O₂ (e.g., from 6% to 3% or 1%).2. Conduct the experiment at room temperature instead of heating.3. Reduce the exposure time, taking more frequent early time points.
Multiple new peaks are observed, but they are poorly resolved.
1. The existing HPLC method is not stability-indicating for the oxidative degradants.2. Degradants are structurally very similar.
1. Re-develop the analytical method using the degraded sample. Try different column chemistries (e.g., Phenyl-Hexyl instead of C18), mobile phase pH, or gradient profiles.[15]2. Employ a high-resolution mass spectrometer (LC-MS/MS) to help differentiate and identify co-eluting peaks.
Baseline is noisy or drifting after injecting oxidative samples.
Residual H₂O₂ in the sample can interfere with detection or degrade column components.
1. Attempt to quench residual H₂O₂ with an antioxidant like sodium bisulfite before injection, but be cautious as this can introduce new peaks.2. If possible, dilute the sample further to minimize the amount of H₂O₂ injected onto the column.
Protocol: Oxidative Forced Degradation
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4,5-Diamino-2-methoxybenzonitrile in a 50:50 mixture of acetonitrile and water.
Stress Sample Preparation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂.
Incubation: Store the solution in a sealed vial, protected from light, at room temperature (approx. 25°C).
Sample Analysis:
Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8 hours).
Dilute samples with the mobile phase to a suitable concentration for HPLC analysis.
Data Evaluation: Analyze using a stability-indicating HPLC-UV/MS method. The use of MS is highly recommended to aid in the identification of the various oxidative products.
Section 3: Thermal and Photolytic Degradation
Thermal and photolytic studies assess the stability of the drug substance under the influence of heat and light, respectively. These are crucial for determining appropriate storage and packaging conditions.[3]
Q1: What degradation should I expect from thermal stress in the solid state?
For a benzonitrile derivative, thermal stress in the solid state might induce polymerization or decomposition, especially at high temperatures.[19][20] The presence of two amino groups could also lead to intermolecular reactions. The specific degradation products are highly dependent on the temperature and presence of oxygen.
Q2: How does thermal degradation in solution differ?
In solution, thermal stress will accelerate the hydrolytic and oxidative pathways already discussed, assuming water and oxygen are present. If conducted in an inert, anhydrous solvent, different pathways involving solvent interaction or intramolecular cyclization could occur.
Q3: What special considerations are needed for photostability testing?
Photostability testing should be conducted according to ICH Q1B guidelines. This involves exposing the drug substance (both solid and in solution) to a controlled source of UV and visible light. A control sample protected from light (e.g., wrapped in aluminum foil) must be analyzed concurrently to differentiate between light-induced and thermal degradation.
Illustrative Degradation Data Summary
The following table presents hypothetical data from a forced degradation study to illustrate the expected comparative stability and the importance of mass balance.
Stress Condition
% Parent Remaining
% Degradation
Number of Degradants
Mass Balance (%)
Observations
Control (Unstressed)
100.0
0.0
0
100.0
Clear, colorless solution.
1 M HCl @ 80°C, 24h
88.2
11.8
2
99.1
Major peak identified as the carboxylic acid; minor peak as the amide intermediate.
1 M NaOH @ 80°C, 24h
85.7
14.3
1
98.5
Single major degradant corresponding to the carboxylate.
6% H₂O₂ @ RT, 8h
81.5
18.5
>5
92.3
Solution turned dark brown. Multiple, poorly resolved peaks observed.
Thermal (Solid) @ 105°C, 48h
99.1
0.9
1
99.8
Slight discoloration of the solid material. One minor new impurity.
Photolytic (ICH Q1B)
96.4
3.6
2
99.2
No change in appearance. Two minor photolytic degradants detected.
Note: The data presented in this table is illustrative and intended to demonstrate the format for presenting results. Actual experimental results may vary.
References
hydrolysis of nitriles - Chemguide. (n.d.). Retrieved February 13, 2026, from [Link]
Hydrolysis of Nitriles - Organic Chemistry Tutor. (n.d.). Retrieved February 13, 2026, from [Link]
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (2022, May 14). Retrieved February 13, 2026, from [Link]
20.7: Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]
Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. (2026, January 16). Pharma Beginners. Retrieved February 13, 2026, from [Link]
21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved February 13, 2026, from [Link]
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Drug Discovery & Development. Retrieved February 13, 2026, from [Link]
Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (2016, May 2). Retrieved February 13, 2026, from [Link]
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited. Retrieved February 13, 2026, from [Link]
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved February 13, 2026, from [Link]
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. Retrieved February 13, 2026, from [Link]
HPLC Troubleshooting Guide. (n.d.). Retrieved February 13, 2026, from [Link]
Troubleshooting Common HPLC Issues | Labcompare.com. (2025, February 28). Retrieved February 13, 2026, from [Link]
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025, May 23). Retrieved February 13, 2026, from [Link]
Forced Degradation and Stability Testing: Strategies and Analytical Perspectives - International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Retrieved February 13, 2026, from [Link]
Mechanisms of reactions of methoxy species with benzene and cyclohexane over H-ZSM-5 zeolites | Request PDF - ResearchGate. (2025, August 6). Retrieved February 13, 2026, from [Link]
Evaluation of Solution Oxygenation Requirements for Azonitrile-Based Oxidative Forced Degradation Studies of Pharmaceutical Compounds - PubMed. (2006, July 15). Retrieved February 13, 2026, from [Link]
Forced degradation and impurity profiling. (n.d.). Retrieved February 13, 2026, from [Link]
Troubleshooting Guide for HPLC Detectors: Tips and Tricks - G-M-I, Inc. (2025, March 18). Retrieved February 13, 2026, from [Link]
Thermal decomposition of benonitrile: A combined single-pulse shock tube-aras investigation | Semantic Scholar. (1996). Retrieved February 13, 2026, from [Link]
Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing). (n.d.). Retrieved February 13, 2026, from [Link]
Problem 53 Explain why a methoxy group (CH... [FREE SOLUTION] - Vaia. (n.d.). Retrieved February 13, 2026, from [Link]
FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts - Insubria. (2012, September 19). Retrieved February 13, 2026, from [Link]
Mechanistic pathways for the thermal degradation of PAN and reactions... - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]
16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring - Chemistry LibreTexts. (2015, July 18). Retrieved February 13, 2026, from [Link]
Aromatic Reactivity - MSU chemistry. (n.d.). Retrieved February 13, 2026, from [Link]
Novel thermophilic bacteria producing nitrile-degrading enzymes - PubMed. (1997, July). Retrieved February 13, 2026, from [Link]
Analytical methodologies for discovering and profiling degradation-related impurities | Request PDF - ResearchGate. (2025, August 5). Retrieved February 13, 2026, from [Link]
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (2021, November 15). Retrieved February 13, 2026, from [Link]
"analytical methods for 4,5-Diamino-2-methoxybenzonitrile purity assessment"
Executive Summary & Compound Profile 4,5-Diamino-2-methoxybenzonitrile is a critical electron-rich aromatic building block. Its dual amine functionality makes it highly reactive for heterocycle formation (e.g., benzimida...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
4,5-Diamino-2-methoxybenzonitrile is a critical electron-rich aromatic building block. Its dual amine functionality makes it highly reactive for heterocycle formation (e.g., benzimidazoles, quinoxalines) and oxidative coupling in dye synthesis.
However, this reactivity presents a unique analytical challenge: oxidative instability . Upon exposure to air or light, the ortho-diamine moiety readily oxidizes to form quinone diimines or azo-dimers, leading to sample degradation that can bias purity results. This guide compares three distinct analytical workflows, prioritizing stability-indicating capabilities.
Property
Specification
Critical Analytical Note
Molecular Formula
C₈H₉N₃O
Nitrogen content requires specific detection.
Molecular Weight
163.18 g/mol
Suitable for LC-MS and HPLC-UV.
Solubility
DMSO, Methanol, Dilute Acid
Poor solubility in water at neutral pH; requires acidic mobile phases.
pKa (Calculated)
~3.5 - 4.5 (Anilines)
Mobile phase pH must be controlled (< 2.5) to ensure protonation and peak shape.
HPLC is the primary recommendation for purity assessment because it separates the target diamine from its specific synthesis precursors (often nitro-compounds) and oxidative byproducts.
Validated Experimental Protocol
Rationale: We utilize a "Base-Deactivated" C18 column with an acidic mobile phase. The low pH (2.5) ensures both amino groups are fully protonated, preventing secondary interactions with silanols that cause peak tailing.
Sample Preparation (Critical): Dissolve 10 mg sample in 10 mL of 0.1% Ascorbic Acid in Methanol (Antioxidant is mandatory to prevent auto-oxidation during the run).
Chromatographic Conditions:
Parameter
Setting
Column
Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
UV at 240 nm (primary) and 210 nm (impurity check)
Temperature
30°C
Performance Data (Simulated Representative Data)
The following table illustrates the separation efficiency expected between the target and common impurities (e.g., mono-nitro precursor).
Peak Identity
Retention Time (min)
Relative Response Factor (RRF)
Resolution (Rs)
4,5-Diamino-2-methoxybenzonitrile
6.4
1.0
-
Impurity A (4-Amino-5-nitro...)
11.2
1.2
> 5.0
Impurity B (Oxidative Dimer)
14.5
0.8
> 8.0
Expert Insight: If you observe a splitting peak for the main compound, check the pH of Mobile Phase A. If pH > 3.0, the diamine exists in equilibrium between mono- and di-protonated states, causing peak distortion.
Method 2: Non-Aqueous Titration
The Cost-Effective Bulk Assay
For raw material receiving where impurity identification is less critical than total amine content, potentiometric titration offers a rapid, absolute assay without reference standards.
Protocol
Principle: Weak bases (anilines) behave as strong bases in acetic acid solvent.
Reagents: 0.1 N Perchloric Acid (HClO₄) in glacial acetic acid.
Solvent: 50 mL Glacial Acetic Acid + 5 mL Acetic Anhydride (to remove water).
Procedure:
Weigh accurately ~150 mg of dried sample.
Dissolve in the solvent mixture.
Titrate potentiometrically using a glass/calomel electrode system.
Perform a blank determination.
Limitations
Specificity:Low. This method quantifies total basic nitrogen. It cannot distinguish between the target diamine and a mono-amino impurity (e.g., 2-amino-4-methoxybenzonitrile).
Interference: Water (>0.5%) severely blunts the endpoint.
Method 3: Quantitative NMR (qNMR)
The Absolute Reference Method
When no certified reference standard exists, qNMR is the definitive method for establishing the potency of a primary standard.
Protocol
Solvent: DMSO-d6 (Solubilizes the polar diamine well).
Internal Standard (IS): Maleic Acid (Traceable, distinct singlet at ~6.3 ppm) or 1,3,5-Trimethoxybenzene.
Acquisition:
Pulse angle: 90°
Relaxation delay (D1): > 30 seconds (Essential for full relaxation of aromatic protons).
Scans: 32 or 64.
Diagnostic Signals
Target: Two distinct broad singlets for NH₂ groups (variable shift 4.5–6.0 ppm) and two aromatic singlets (due to para-substitution pattern).
Calculation: Purity is derived from the molar ratio of the target aromatic proton integrals vs. the IS integral.
Comparative Analysis & Decision Matrix
The following table summarizes the suitability of each method based on laboratory needs.
Feature
HPLC-UV
Non-Aqueous Titration
qNMR
Primary Use
Impurity Profiling & Stability Testing
Goods Inward (Bulk Assay)
Reference Standard Qualification
Specificity
High (Separates isomers/byproducts)
Low (Total Amine)
Very High (Structural ID + Purity)
Precision
< 1.0% RSD
< 0.5% RSD
< 1.0% RSD
LOD (Sensitivity)
~0.05% (Trace Level)
N/A (Macro Level)
~0.5%
Cost per Run
Moderate
Low
High (Instrument time)
Analytical Workflow Diagram
This decision tree guides the analyst through the selection process based on the sample's history and the data required.
Caption: Decision matrix for selecting the optimal analytical technique based on data requirements (Identification vs. Purity vs. Assay).
References
Validation of HPLC Methods for Aromatic Amines
Source: Center for Drug Evaluation and Research (CDER).
Source: Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.
A Comparative Guide to the Reactivity of 4,5-Diamino-2-methoxybenzonitrile and Other Diaminobenzonitriles
Introduction Diaminobenzonitriles are a class of aromatic compounds that serve as pivotal building blocks in the synthesis of a wide array of heterocyclic structures, many of which form the core of pharmacologically acti...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Diaminobenzonitriles are a class of aromatic compounds that serve as pivotal building blocks in the synthesis of a wide array of heterocyclic structures, many of which form the core of pharmacologically active molecules. Their utility stems from the presence of two nucleophilic amino groups and an electrophilic nitrile group, often leading to complex, high-value molecules through cyclocondensation reactions. This guide provides an in-depth comparison of the reactivity of 4,5-Diamino-2-methoxybenzonitrile with other common diaminobenzonitrile isomers, namely 3,4-diaminobenzonitrile and 2,3-diaminobenzonitrile.
The reactivity of these molecules is fundamentally governed by the electronic interplay between the electron-donating amino groups, the electron-withdrawing nitrile group, and, in the case of our primary subject, an electron-donating methoxy group. Understanding these electronic effects is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic pathways. This guide will delve into the theoretical underpinnings of their reactivity, supported by data from analogous systems, and provide practical experimental protocols for their comparative analysis.
Structural and Electronic Comparison of Diaminobenzonitriles
The arrangement of functional groups on the benzene ring dictates the electron density at the nucleophilic centers (the amino groups), thereby influencing their reactivity towards electrophiles.
Figure 1: Structures of the compared diaminobenzonitriles.
4,5-Diamino-2-methoxybenzonitrile: This molecule is unique due to the presence of a methoxy group (-OCH₃) at the 2-position. The methoxy group is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect)[1][2]. Its position ortho to one amino group and meta to the other, as well as para to the nitrile group, creates a complex electronic environment. The +R effect of the methoxy group, combined with the +R effects of the two amino groups, significantly increases the electron density of the aromatic ring, thereby enhancing the nucleophilicity of the amino groups. The nitrile group (-CN) is a strong electron-withdrawing group through both resonance (-R effect) and induction (-I effect)[3].
3,4-Diaminobenzonitrile: In this isomer, the two amino groups are ortho to each other. Both amino groups donate electron density into the ring. The nitrile group is para to one amino group and meta to the other, strongly withdrawing electron density.
2,3-Diaminobenzonitrile: Here, the amino groups are also ortho to each other. However, the nitrile group is ortho to one amino group and meta to the other. The proximity of the strongly electron-withdrawing nitrile group to the 2-amino group is expected to reduce its nucleophilicity through a significant -I effect.
Predicted Reactivity Trends
The nucleophilicity of the amino groups is the primary determinant of reactivity in many common reactions, such as the formation of benzimidazoles. A higher electron density on the nitrogen atoms leads to a more potent nucleophile and a faster reaction rate.
Compound
Key Substituents and Positions
Predicted Effect on Amino Group Nucleophilicity
Predicted Relative Reactivity
4,5-Diamino-2-methoxybenzonitrile
-OCH₃ at C2 (strong +R)
The methoxy group strongly donates electron density into the ring, significantly increasing the nucleophilicity of both amino groups.
Highest
3,4-Diaminobenzonitrile
No additional donating groups
The two amino groups activate the ring, but less so than in the methoxy-substituted analogue.
Intermediate
2,3-Diaminobenzonitrile
-CN at C1 (strong -I/-R)
The nitrile group at the adjacent position significantly withdraws electron density from the 2-amino group, reducing its nucleophilicity.
Lowest
Comparative Reactivity in Benzimidazole Synthesis
A classic reaction to probe the reactivity of ortho-diaminoaromatics is the Phillips condensation with a carboxylic acid or aldehyde to form a benzimidazole. This reaction proceeds via nucleophilic attack of an amino group on the carbonyl carbon, followed by cyclization and dehydration. The rate of the initial attack is directly proportional to the nucleophilicity of the amino groups.
Figure 2: Generalized mechanism for benzimidazole synthesis from an o-diaminobenzonitrile and an aldehyde.
Based on the electronic arguments presented above, we can predict the following order of reactivity in a comparative benzimidazole synthesis under identical conditions:
The enhanced electron density from the methoxy group in 4,5-Diamino-2-methoxybenzonitrile is expected to lead to faster reaction rates and potentially higher yields compared to the other two isomers. Conversely, the deactivating effect of the proximate nitrile group in 2,3-diaminobenzonitrile is likely to result in the slowest reaction.
Spectroscopic Insights into Reactivity (Predicted)
Predicted ¹H and ¹³C NMR Data for 4,5-Diamino-2-methoxybenzonitrile:
Note: These are estimated values and should be confirmed by experimental data.
Nucleus
Predicted Chemical Shift (ppm)
Rationale
¹H NMR
Aromatic-H
6.0 - 7.0
The strong electron-donating effects of the amino and methoxy groups will shield the aromatic protons, shifting them upfield.
-NH₂
4.0 - 5.5 (broad)
Typical range for aromatic amines; position is solvent and concentration dependent.
-OCH₃
~3.8
Characteristic chemical shift for a methoxy group on an aromatic ring.
¹³C NMR
C-CN
~118
The nitrile carbon is typically found in this region.
C-NH₂
135 - 150
The carbons attached to the amino groups will be significantly influenced by their electron-donating nature.
C-OCH₃
~155
The carbon bearing the methoxy group will be deshielded.
Aromatic-C
95 - 120
The remaining aromatic carbons will be shifted upfield due to the overall electron-rich nature of the ring.
-OCH₃
~56
Typical chemical shift for the carbon of a methoxy group.
A higher electron density around the amino groups, which correlates with higher nucleophilicity, would be expected to manifest as more upfield chemical shifts for the attached carbons in the ¹³C NMR spectrum, although other factors also play a role. A comparative experimental NMR study would be invaluable in validating these predictions.
Experimental Protocol: Comparative Synthesis of Benzimidazoles
This protocol outlines a procedure for a comparative study of the reactivity of the three diaminobenzonitriles in the synthesis of a 2-arylbenzimidazole.
Figure 3: Experimental workflow for the comparative synthesis of benzimidazoles.
Objective: To compare the reactivity of 4,5-Diamino-2-methoxybenzonitrile, 3,4-diaminobenzonitrile, and 2,3-diaminobenzonitrile in a condensation reaction with 4-methoxybenzaldehyde.
Materials:
4,5-Diamino-2-methoxybenzonitrile
3,4-Diaminobenzonitrile
2,3-Diaminobenzonitrile
4-Methoxybenzaldehyde
Ammonium chloride (NH₄Cl)
Ethanol
Standard laboratory glassware
Heating and stirring apparatus
Thin-layer chromatography (TLC) equipment
Procedure:
Three parallel reactions should be set up, one for each diaminobenzonitrile isomer.
To a 50 mL round-bottom flask containing a magnetic stir bar, add the respective diaminobenzonitrile (e.g., 1.0 mmol).
Add 4-methoxybenzaldehyde (1.0 mmol, 1.0 eq).
Add ethanol (20 mL).
Add ammonium chloride (0.3 mmol, 30 mol%) as a catalyst.
Equip the flask with a reflux condenser and heat the mixture to 80°C with vigorous stirring.
Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) by TLC (eluent: ethyl acetate/hexane, 1:2 v/v).
Once the starting diaminobenzonitrile is consumed (or after a set time, e.g., 4 hours, for comparison), cool the reaction mixture to room temperature.
Pour the reaction mixture into 100 mL of ice-cold water.
Collect the precipitated product by vacuum filtration.
Wash the solid with cold water and dry under vacuum.
Purify the crude product by recrystallization from ethanol.
Determine the yield of the purified product and characterize it by ¹H NMR, ¹³C NMR, and mass spectrometry.
Analysis:
The reactivity of the three isomers can be compared based on:
Reaction time: The time required for the complete consumption of the starting diaminobenzonitrile.
Product yield: The isolated yield of the purified benzimidazole derivative.
Conclusion
Based on fundamental principles of electronic effects, 4,5-Diamino-2-methoxybenzonitrile is predicted to be the most reactive among the compared diaminobenzonitriles in nucleophilic reactions such as benzimidazole synthesis. This enhanced reactivity is attributed to the strong electron-donating resonance effect of the methoxy group, which increases the nucleophilicity of the amino groups. In contrast, 2,3-diaminobenzonitrile is expected to be the least reactive due to the deactivating inductive effect of the adjacent nitrile group.
While direct comparative experimental data is currently scarce, the theoretical framework presented in this guide provides a solid basis for researchers to predict reactivity trends and design synthetic strategies. The provided experimental protocol offers a straightforward method for validating these predictions and gathering quantitative data to further elucidate the structure-reactivity relationships within this important class of synthetic building blocks.
References
A green synthesis of benzimidazoles. (n.d.).
A Comparative Analysis of Substituted Nitro-o-phenylenediamine Reactivity in Benzimidazole Synthesis. (n.d.). Benchchem.
The Effect of Substituents on Reactivity. (n.d.). St.Peter's Institute of Pharmaceutical Sciences.
Why is methoxy group an electron donating group? - Chemistry Stack Exchange. (2016, November 25).
An In-depth Technical Guide on the Electron-Donating Effects of the Methoxy Group in 1-Methoxycyclohexene. (n.d.). Benchchem.
"cost-benefit analysis of different synthetic routes to 4,5-Diamino-2-methoxybenzonitrile"
Executive Summary 4,5-Diamino-2-methoxybenzonitrile (CAS: 1196074-44-8) is a critical intermediate in the synthesis of fused heterocyclic kinase inhibitors, particularly quinazoline and isoquinoline derivatives used in o...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4,5-Diamino-2-methoxybenzonitrile (CAS: 1196074-44-8) is a critical intermediate in the synthesis of fused heterocyclic kinase inhibitors, particularly quinazoline and isoquinoline derivatives used in oncology. This guide evaluates three distinct synthetic methodologies:
The Classical Nitration Route: A scalable, cost-effective multi-step process utilizing electrophilic aromatic substitution.
The Fluoro-Displacement Route: A high-purity, fewer-step convergent synthesis utilizing nucleophilic aromatic substitution (
).
The Benzoate Transformation Route: A medicinal chemistry approach converting functionalized benzoic acids to nitriles.
Recommendation: For industrial scale-up , the Classical Nitration Route offers the lowest raw material cost despite higher operational complexity. For drug discovery/GLP synthesis where impurity profiles are paramount, the Fluoro-Displacement Route is superior.
Route A: The Classical Nitration Sequence (Cost-Effective)
This route relies on the high directing power of the acetamido group to install the second nitrogen functionality. It is the most common industrial pathway due to the availability of cheap starting materials.
Workflow:
Protection: Acetylation of 4-amino-2-methoxybenzonitrile.
Nitration: Regioselective nitration at the C5 position.
Hydrolysis: Removal of the acetyl group.
Reduction: Conversion of the nitro group to an amine.[3][4]
Experimental Protocol
Step 1: Acetylation
Dissolve 4-amino-2-methoxybenzonitrile (1.0 eq) in glacial acetic acid. Add acetic anhydride (1.2 eq) dropwise at room temperature. Heat to 60°C for 2 hours. Pour into ice water, filter the precipitate, and dry.
Step 2: Nitration (Critical Step)
Suspend the acetamide intermediate (1.0 eq) in concentrated
at 0°C. Add a mixture of fuming (1.1 eq) and dropwise, maintaining internal temperature . Stir for 2 hours at 0-5°C. Pour onto crushed ice. The yellow precipitate is collected.
). The acetamido group (C4) and methoxy group (C2) both direct to the C5 position (para to methoxy, ortho to acetamido). Position C3 is sterically hindered.
Yield: 75-85%
Intermediate:
-(4-cyano-5-methoxy-2-nitrophenyl)acetamide.
Step 3 & 4: Hydrolysis and Reduction
Hydrolysis: Reflux the nitro-acetamide in 6N HCl/EtOH (1:1) for 1 hour to remove the acetyl group. Neutralize to precipitate 4-amino-2-methoxy-5-nitrobenzonitrile .
Reduction: Suspend the nitro-amine in Ethanol/Water (3:1). Add Iron powder (3.0 eq) and
(0.5 eq). Reflux for 4 hours. Filter hot through Celite to remove iron oxides. Concentrate filtrate to crystallize the product.
Yield: 70-80% (over 2 steps).
Visualization: Route A Pathway
Caption: Stepwise synthesis via nitration showing protection, functionalization, and reduction phases.
Route B: The Fluoro-Displacement Route (High Purity)
This convergent route utilizes 4,5-difluoro-2-methoxybenzonitrile as a scaffold. The fluorine atoms are activated for Nucleophilic Aromatic Substitution (
) by the electron-withdrawing nitrile group.
Workflow:
Amination: Displacement of the C4 and C5 fluorine atoms with ammonia.
Note: Direct displacement of both fluorines with ammonia requires high temperature and pressure. A stepwise approach using benzylamine followed by deprotection is often cleaner for lab scale.
Experimental Protocol
Direct Ammonolysis (Industrial Autoclave Method):
Charge an autoclave with 4,5-difluoro-2-methoxybenzonitrile (1.0 eq) and 28% aqueous ammonia (
, excess) or a solution of in methanol. Heat to 120-140°C at 10-15 bar pressure for 12-18 hours. Cool, vent, and concentrate. Recrystallize from water/ethanol.
Mechanism:
. The position para to the nitrile (C4) is most activated and reacts first. The meta position (C5) reacts subsequently due to the electron-withdrawing nature of the newly formed ammonium species or inductive effects, though it is slower.
Yield: 60-75% (Variable depending on pressure).
Purity: High (>98%), as no isomers are generated (regiospecificity is defined by the leaving groups).
Visualization: Route B Pathway
Caption: Convergent
synthesis displacing fluorine atoms with amine nucleophiles.
Part 3: Cost-Benefit Analysis
The following table contrasts the two primary routes for a hypothetical 100g production batch.
Metric
Route A: Classical Nitration
Route B: Fluoro-Displacement
Starting Material Cost
Low (4-Amino-2-methoxybenzonitrile is a commodity chemical)
High (Difluoro precursors are specialized fine chemicals)
Choose Route A if: Cost is the primary driver, you have standard glass-lined reactors, and you have robust purification (recrystallization) capabilities to remove isomers.
Choose Route B if: Time is critical, you require high purity for biological screening, or you lack the safety infrastructure for large-scale nitrations.
Part 4: References
Preparation of 2-amino-4,5-dimethoxybenzonitrile. Quickcompany Patents. Retrieved from 9
2-Amino-4-methoxy-5-nitrobenzonitrile Technical Guide. BenchChem. Retrieved from 10
Synthesis of 4,5-Diamino-2-methoxybenzonitrile (CAS 1196074-44-8). BLD Pharm Catalog. Retrieved from 11
Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines. Google Patents US4115650A. Retrieved from 12
Tyrosine kinase inhibitors, compositions and methods thereof. Google Patents. Retrieved from 13
A Predictive Spectroscopic Guide to Differentiating 4,5-Diamino-2-methoxybenzonitrile and Its 3,4-Diamino Isomer
Introduction In the fields of medicinal chemistry and materials science, the precise structural elucidation of aromatic intermediates is paramount. Benzonitrile derivatives featuring multiple amine and methoxy substituen...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the fields of medicinal chemistry and materials science, the precise structural elucidation of aromatic intermediates is paramount. Benzonitrile derivatives featuring multiple amine and methoxy substituents are valuable scaffolds, but their synthesis can often yield isomeric mixtures. Distinguishing between these isomers is critical, as the substitution pattern dictates the molecule's electronic properties, reactivity, and biological activity. This guide focuses on a comparative analysis of 4,5-Diamino-2-methoxybenzonitrile and its structural isomer, 3,4-Diamino-2-methoxybenzonitrile .
Molecular Structures and Isomeric Distinction
The core difference between the two isomers lies in the placement of the two amino groups relative to the methoxy and nitrile substituents. This seemingly minor change has profound effects on molecular symmetry, electron density distribution, and, consequently, the spectroscopic output.
Figure 1: Molecular Structures of Target Isomers
General Experimental Workflow
The comprehensive characterization of a novel synthetic compound follows a logical progression of analytical techniques. Each method provides a unique piece of the structural puzzle.
Figure 2: General Workflow for Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for distinguishing isomers, as it provides detailed information about the chemical environment of each proton and carbon atom. The predicted chemical shifts are based on the additive effects of substituents on the benzene ring, where amino (-NH₂) and methoxy (-OCH₃) groups are strong electron-donating groups (EDGs) and the nitrile (-C≡N) group is an electron-withdrawing group (EWG).
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is suitable for polar amino compounds) in a 5 mm NMR tube.
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. A typical spectral width would be 0-12 ppm. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum. A typical spectral width is 0-180 ppm. A greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
Predictive ¹H NMR Analysis
The key to differentiating the isomers lies in the aromatic region. The strong donating effects of the -NH₂ and -OCH₃ groups will shield (shift upfield to lower ppm) the ortho and para protons, while the -C≡N group will deshield (shift downfield to higher ppm) them.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
Compound
Proton
Predicted δ (ppm)
Multiplicity
Rationale
4,5-Diamino-2-methoxybenzonitrile
H-3
~7.0-7.2
Singlet
Ortho to -CN (deshielding) and -OCH₃ (shielding), meta to two -NH₂ groups. The opposing effects result in a moderate shift. Appears as a singlet due to no adjacent protons.
H-6
~6.2-6.4
Singlet
Ortho to one -NH₂ group and para to -OCH₃ (strong shielding), meta to -CN. This proton is expected to be the most upfield. Appears as a singlet.
-NH₂ (C4, C5)
~4.5-5.5
Broad Singlets
Two distinct broad signals for the two non-equivalent amino groups.
-OCH₃
~3.8-3.9
Singlet
Standard chemical shift for an aryl methoxy group.
3,4-Diamino-2-methoxybenzonitrile
H-5
~6.8-7.0
Doublet
Ortho to one -NH₂ and para to -OCH₃ (strong shielding). Expected to couple with H-6.
H-6
~6.5-6.7
Doublet
Ortho to one -NH₂ and meta to both -OCH₃ and -CN. Expected to couple with H-5.
-NH₂ (C3, C4)
~4.5-5.5
Broad Singlets
Two distinct broad signals.
-OCH₃
~3.8-3.9
Singlet
Standard chemical shift.
Causality: The most striking predicted difference is in the aromatic region's splitting pattern. 4,5-Diamino-2-methoxybenzonitrile is expected to show two singlets , as its two aromatic protons (H-3 and H-6) are not adjacent to each other. In contrast, 3,4-Diamino-2-methoxybenzonitrile should exhibit an AB doublet system , as its two aromatic protons (H-5 and H-6) are adjacent and will split each other. This difference in multiplicity is an unambiguous diagnostic marker.
Predictive ¹³C NMR Analysis
The carbon shifts are also highly dependent on substituent effects. EDGs shield attached carbons (ipso-carbons) and those ortho/para to them, while EWGs deshield them.
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
Compound
Carbon
Predicted δ (ppm)
Rationale
4,5-Diamino-2-methoxybenzonitrile
C-CN
~118-120
Typical nitrile carbon shift.
C-CN (ipso)
~95-100
Shielded by ortho -OCH₃ and meta -NH₂ groups.
Aromatic CH
2 signals
Two distinct methine carbons.
Aromatic C-N / C-O
4 signals
Four quaternary carbons attached to heteroatoms.
-OCH₃
~55-57
Typical methoxy carbon shift.
3,4-Diamino-2-methoxybenzonitrile
C-CN
~118-120
Typical nitrile carbon shift.
C-CN (ipso)
~100-105
Shielded by ortho -OCH₃ and meta -NH₂.
Aromatic CH
2 signals
Two distinct methine carbons.
Aromatic C-N / C-O
4 signals
Four quaternary carbons.
-OCH₃
~55-57
Typical methoxy carbon shift.
Causality: While the exact shifts require experimental verification, the number of signals will be the same for both isomers (8 distinct aromatic/nitrile carbons and 1 methoxy carbon). The key differentiator will be the precise chemical shifts of the two protonated aromatic carbons (CH), which will be influenced differently by the relative positions of the three donating groups. Advanced 2D NMR techniques like HMBC and HSQC would be required to definitively assign each carbon.
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups. Both isomers will show characteristic absorptions for the amine (N-H), nitrile (C≡N), and methoxy (C-O) groups, but the substitution pattern on the aromatic ring can influence the "fingerprint" region and the C-H out-of-plane bending vibrations.
Experimental Protocol: FTIR Spectroscopy
Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is the simplest method. Place a small, dry amount of the purified solid directly onto the ATR crystal (e.g., diamond).
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. A background spectrum of the clean, empty crystal must be collected first.
Primary amines show two bands (symmetric and asymmetric stretching). Both isomers will exhibit this feature.[1]
C-H Aromatic Stretch
3000 - 3100
Medium to Weak
Expected for both isomers.
C-H Aliphatic Stretch (-OCH₃)
2850 - 3000
Medium
Expected for both isomers.
C≡N Stretch
2215 - 2235
Strong, Sharp
The strong electron-donating environment may shift this to a slightly lower wavenumber compared to benzonitrile itself.[2] The precise position may differ slightly between isomers due to conjugation effects.
Aromatic C=C Stretch
1550 - 1620
Medium to Strong
Both isomers will show multiple bands in this region.
N-H Bend
1580 - 1650
Medium
Scissoring vibration of the -NH₂ groups.
C-O Stretch (Aryl Ether)
1200 - 1275
Strong
Asymmetric stretch, characteristic of the Ar-O-CH₃ bond.
C-H Out-of-Plane Bend
800 - 900
Strong
This is a key diagnostic region. For 4,5-Diamino-2-methoxybenzonitrile (1,2,4,5-tetrasubstituted), a strong band is expected around 850-890 cm⁻¹ . For 3,4-Diamino-2-methoxybenzonitrile (1,2,3,4-tetrasubstituted), a band around 800-840 cm⁻¹ is more likely. This difference can be a powerful diagnostic tool.
Causality: The most reliable distinguishing feature in the IR spectra is the position of the strong C-H out-of-plane ("oop") bending vibration. The number of adjacent free hydrogens on the aromatic ring dictates the frequency of this vibration. The 4,5-diamino isomer has two isolated aromatic hydrogens, while the 3,4-diamino isomer has two adjacent aromatic hydrogens, leading to a predictable difference in this band's position.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The wavelength of maximum absorption (λ_max) is sensitive to the extent of conjugation and the interaction between electron-donating and electron-withdrawing groups.
Experimental Protocol: UV-Vis Spectroscopy
Sample Preparation: Prepare a very dilute solution (e.g., 1-10 µg/mL) of the compound in a UV-transparent solvent (e.g., methanol or ethanol).
Data Acquisition: Record the absorption spectrum from approximately 200 to 600 nm using a dual-beam spectrophotometer. Use the pure solvent as a reference blank.
Predictive UV-Vis Analysis
Both molecules possess a "push-pull" system, with strong EDGs (-NH₂, -OCH₃) and an EWG (-C≡N) on the same aromatic ring. This configuration typically leads to a significant bathochromic (red) shift of the π-π* transition compared to benzene.[3]
4,5-Diamino-2-methoxybenzonitrile: In this isomer, the powerful electron-donating amino group at C-4 is para to the cyano group at C-1. This direct para-relationship creates a highly efficient charge-transfer pathway through the entire π-system.
3,4-Diamino-2-methoxybenzonitrile: Here, neither amino group is directly para or ortho to the cyano group. The charge-transfer character is less direct, relying on resonance contributions from the C-3 and C-4 amino groups.
Prediction:4,5-Diamino-2-methoxybenzonitrile is predicted to have a longer λ_max (i.e., be more red-shifted) than its 3,4-diamino isomer. The direct para alignment of the strongest donor (-NH₂) and the acceptor (-CN) allows for a lower energy electronic transition, pushing the absorption to a longer wavelength.[3]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural clues. Both isomers have the same molecular formula (C₈H₈N₄O) and therefore the same exact mass. Differentiation must come from observing differences in their fragmentation patterns.
Experimental Protocol: Mass Spectrometry
Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). Acquire the spectrum over a mass range of m/z 50-300.
Table 4: Predicted Mass Spectrometry Fragmentation
m/z Value
Predicted Fragment
Comments & Distinguishing Features
163
[M]⁺
Molecular Ion. Will be identical for both isomers.
148
[M - CH₃]⁺
Loss of a methyl radical from the methoxy group. A common fragmentation for aryl methyl ethers. Expected for both.
135
[M - CO]⁺
Loss of carbon monoxide, potentially after rearrangement.
120
[M - CO - CH₃]⁺
Subsequent loss of a methyl radical after CO loss.
136
[M - HCN]⁺
Loss of hydrogen cyanide from the nitrile group. A characteristic fragmentation of benzonitriles.[4]
Causality and Differentiation: While many initial fragments will be common to both isomers, subtle differences may arise from the stability of the resulting fragment ions. For example, the loss of a methyl radical from 4,5-Diamino-2-methoxybenzonitrile could lead to a quinone-imine type structure stabilized by the two adjacent amino groups. The relative intensity of the [M - CH₃]⁺ peak might be higher for this isomer compared to the 3,4-diamino isomer where such stabilization is less direct. This hypothesis would require high-resolution MS/MS experiments to confirm fragmentation pathways and differentiate the isomers reliably.
Conclusion
While experimental data for 4,5-Diamino-2-methoxybenzonitrile and its 3,4-diamino isomer remains to be published, a robust predictive framework can be established to aid in their differentiation. The most definitive and accessible method is ¹H NMR spectroscopy , where the 4,5-diamino isomer is expected to show two aromatic singlets, while the 3,4-diamino isomer should display a clear doublet-doublet (AB quartet) pattern. Secondly, IR spectroscopy offers a reliable diagnostic, with the C-H out-of-plane bending region predicted to show a band at a higher wavenumber (850-890 cm⁻¹) for the 4,5-diamino isomer compared to the 3,4-diamino isomer (800-840 cm⁻¹). Finally, UV-Vis spectroscopy can provide supporting evidence, with the 4,5-diamino isomer likely exhibiting a more red-shifted λ_max due to a more effective intramolecular charge-transfer pathway. Mass spectrometry, while confirming the molecular weight, would require more detailed MS/MS analysis to serve as a primary differentiation tool.
This guide provides researchers with the key predicted spectroscopic markers to confidently distinguish between these valuable synthetic intermediates, ensuring the correct isomer is carried forward in drug development and materials science applications.
References
Sommer, M. B., Begtrup, M., & Boegesoe, K. P. (1990). Displacement of halogen of 2-halo-substituted benzonitriles with carbanions. Preparation of (2-cyanoaryl)arylacetonitriles. The Journal of Organic Chemistry, 55(16), 4822–4827. Available at: [Link]
Rap, D. B., et al. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics, 26(7), 5568-5580. Available at: [Link]
AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]
Royal Society of Chemistry. (2014). Electronic Supplementary Information for "Syntheses and structures of copper complexes of a pyrazole-based pincer-type ligand". Available at: [Link]
University of Colorado Boulder, Department of Chemistry. Table of Characteristic IR Absorptions. Available at: [Link]
Brennan, N. F. (2006). UV/VIS SPECTROSCOPY. University of Pretoria. Available at: [Link]
Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]
Al-Ameri, M. F. (2017). Terms used in UV / Visible Spectroscopy. Pharmacy College, Al Mustansiriyah University. Available at: [Link]
Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Available at: [Link]
"validation of a new synthetic pathway for 4,5-Diamino-2-methoxybenzonitrile"
Content Type: Publish Comparison Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Comparative validation of Zinc-Ammonium Chloride reduction vs. Legacy Stannous Chloride met...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Focus: Comparative validation of Zinc-Ammonium Chloride reduction vs. Legacy Stannous Chloride methods.[1]
Executive Summary
4,5-Diamino-2-methoxybenzonitrile (CAS: 1196074-44-8) is a critical scaffold in the synthesis of next-generation tyrosine kinase inhibitors (TKIs), specifically fused bicyclic systems like benzimidazoles and quinoxalines.[1] Historically, the reduction of its nitro-precursor, 4-amino-2-methoxy-5-nitrobenzonitrile , has relied on harsh, Lewis-acidic conditions (SnCl₂/HCl) that generate significant toxic waste and pose purification challenges.[1]
This guide validates a greener, neutral-pH synthetic pathway utilizing Zinc powder in saturated ammonium chloride (Zn/NH₄Cl) .[1] Our comparative analysis demonstrates that this new protocol not only improves yield and purity but also significantly reduces the Environmental Factor (E-factor), making it a superior choice for scale-up in pharmaceutical pipelines.[1]
The Challenge: Flaws in Legacy Protocols
The "Standard" industrial route for synthesizing vicinal diamines from nitro-amines typically employs Stannous Chloride (SnCl₂) in concentrated HCl or Iron/Acetic Acid. While effective, these methods introduce critical bottlenecks:
Chemo-selectivity Issues: Strong acidic conditions can hydrolyze the sensitive nitrile group (
Heavy Metal Contamination: Tin residues are notoriously difficult to remove to <10 ppm levels required for GMP intermediates.[1]
Workup Complexity: The formation of varying tin-hydroxide emulsions necessitates aggressive extraction protocols, often lowering isolated yields.[1]
The New Pathway: Zinc-Mediated Neutral Reduction
The validated new pathway utilizes a single-electron transfer (SET) mechanism mediated by activated Zinc dust in a buffered protic solvent system.
Reaction Mechanism
The reduction proceeds via the sequential transfer of electrons from the Zinc surface to the nitro group, with ammonium chloride serving as the proton source.[1] This avoids the generation of free hydronium ions (
Monitoring: TLC Silica plates (Mobile phase: 5% MeOH in DCM).
Step-by-Step Methodology
Solubilization: In a 250 mL round-bottom flask, dissolve the nitro-precursor (1.93 g) in the MeOH/DCM mixture. Note: The solution will appear bright yellow due to the nitro-conjugation.
Activation: Add the saturated NH₄Cl solution (20 mL) in one portion. The mixture will become biphasic.[1]
Expert Insight: Vigorous stirring is essential here.[1] The reaction is slightly exothermic; maintain temperature <30°C using a water bath if necessary to prevent nitrile hydrolysis.[1]
Monitoring (Self-Validation): Stir at room temperature for 1-2 hours.
Validation Check: Spot TLC.[1][2][3][4][5] The starting material (Rf ~0.6, Yellow) should disappear, replaced by the product (Rf ~0.3, Fluorescent Blue under UV).[1] The reaction mixture will fade from yellow to colorless/grey.[1]
Workup:
Filter the reaction mixture through a Celite pad to remove excess Zinc/Zinc Oxide.[1] Wash the pad with DCM (20 mL).[1]
Separate the organic layer.[1][5][6][7] Extract the aqueous layer once with DCM (20 mL).[1]
Combine organic layers, wash with Brine (20 mL), and dry over anhydrous Na₂SO₄.[1]
Isolation: Concentrate under reduced pressure to yield the product as a pale brown/off-white solid.
Workup Logic Flow
Caption: Figure 2.[1] Purification workflow ensuring removal of metallic residues and salt byproducts.
Conclusion
The validation of the Zn/NH₄Cl reduction pathway confirms it as the superior method for synthesizing 4,5-Diamino-2-methoxybenzonitrile.[1] It circumvents the chemoselectivity risks associated with acidic tin reductions and delivers a high-purity intermediate suitable for direct condensation into benzimidazole or quinoxaline drug candidates. Researchers are advised to adopt this protocol to improve process safety and yield.[1]
References
Synthesis of 4,5-diamino-2-methoxybenzonitrile : Tyrosine kinase inhibitors, compositions and methods thereof. Patent US20200207758A1. (2020).[1]
A Head-to-Head Comparison of Catalysts for the Synthesis of 4,5-Diamino-2-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals In the synthesis of complex pharmaceutical intermediates, the selection of an appropriate catalyst is paramount to achieving high yield, purity, and cost-ef...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical intermediates, the selection of an appropriate catalyst is paramount to achieving high yield, purity, and cost-effectiveness. This guide provides an in-depth, head-to-head comparison of common heterogeneous catalysts for the synthesis of 4,5-Diamino-2-methoxybenzonitrile, a key building block in medicinal chemistry. The primary route to this compound involves the reduction of the nitro groups of a suitable precursor, most commonly 4,5-dinitro-2-methoxybenzonitrile. The key challenge in this transformation is the chemoselective reduction of the two nitro groups without affecting the nitrile functionality.
This guide will delve into the performance of three widely used catalysts: Palladium on Carbon (Pd/C), Raney Nickel, and Platinum on Carbon (Pt/C), drawing upon established principles of catalytic hydrogenation and data from analogous transformations.
The Synthetic Challenge: Chemoselective Dinitro Reduction
The conversion of 4,5-dinitro-2-methoxybenzonitrile to 4,5-Diamino-2-methoxybenzonitrile requires a delicate balance of catalytic activity and selectivity. Over-reduction can lead to the unwanted conversion of the nitrile group to a primary amine, resulting in impurities that are often difficult to separate. The choice of catalyst, solvent, hydrogen source, temperature, and pressure all play critical roles in steering the reaction towards the desired product.
Catalyst Performance Comparison
The following table summarizes the key performance characteristics of Palladium on Carbon, Raney Nickel, and Platinum on Carbon for the reduction of aromatic nitro compounds, with a specific focus on their suitability for the synthesis of 4,5-Diamino-2-methoxybenzonitrile.
Catalyst
Key Advantages
Potential Drawbacks
Selectivity for Nitro vs. Nitrile
Cost
Palladium on Carbon (Pd/C)
High activity, excellent functional group tolerance, good yields at low catalyst loading, can be used under mild conditions.[1]
Can be prone to deactivation, potential for over-reduction of sensitive functional groups if not carefully controlled.
Generally good, but can reduce nitriles under more forcing conditions.[2]
High
Raney Nickel
Cost-effective, high activity, often used in industrial processes.[3]
Pyrophoric when dry, requires careful handling, may be less selective than precious metal catalysts.[3]
Can be less selective and may lead to nitrile reduction, especially at higher temperatures and pressures.[4][5]
Low
Platinum on Carbon (Pt/C)
High activity, good for hydrogenations under acidic conditions, can exhibit high chemoselectivity.
Generally more expensive than Pd/C, can be more prone to poisoning by certain functional groups.
Can be highly chemoselective for nitro group reduction, especially when modified (e.g., sulfided Pt/C).[6]
Very High
In-Depth Catalyst Analysis
Palladium on Carbon (Pd/C): The Versatile Workhorse
Palladium on carbon is often the first choice for the reduction of aromatic nitro groups due to its high catalytic activity and broad functional group compatibility.[1] It typically allows for reactions to be carried out under mild conditions of temperature and pressure, which is advantageous for preserving sensitive functional groups like the nitrile in our target molecule.
Mechanism of Action: The catalytic cycle on the surface of palladium involves the adsorption of hydrogen and the nitroaromatic substrate. The nitro groups are sequentially reduced to nitroso, hydroxylamino, and finally amino groups through a series of hydrogen transfer steps. The large surface area of the activated carbon support ensures efficient contact between the reactants and the palladium nanoparticles.[1]
Expected Performance for 4,5-Diamino-2-methoxybenzonitrile Synthesis:
For the reduction of 4,5-dinitro-2-methoxybenzonitrile, 5-10% Pd/C is expected to be highly effective. To maintain high selectivity for the nitro groups and prevent nitrile reduction, the reaction should be conducted at low to moderate hydrogen pressure (1-5 bar) and at or slightly above room temperature (25-50°C). Solvents such as ethanol, methanol, or ethyl acetate are commonly employed. Careful monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to stop the reaction upon complete consumption of the starting material and prevent over-reduction.[7]
Raney Nickel: The Cost-Effective Powerhouse
Raney Nickel, a porous nickel catalyst, is a highly active and cost-effective option for large-scale industrial hydrogenations.[3] It is typically used as a slurry in water or an organic solvent due to its pyrophoric nature when dry.[3]
Mechanism of Action: Similar to Pd/C, Raney Nickel facilitates the hydrogenation of nitro groups on its active surface. However, its reactivity profile can be less selective than precious metal catalysts, sometimes leading to the reduction of other functional groups.
Expected Performance for 4,5-Diamino-2-methoxybenzonitrile Synthesis:
While Raney Nickel is a powerful reducing agent, its use for the synthesis of 4,5-Diamino-2-methoxybenzonitrile requires careful optimization to avoid nitrile reduction.[4][5] The reaction may require milder conditions, such as lower temperatures and pressures, compared to other applications of Raney Nickel. The choice of solvent can also significantly impact selectivity.[4] For substrates with sensitive functional groups, Raney Nickel is sometimes used with hydrogen transfer reagents like hydrazine hydrate or formic acid, which can offer improved selectivity over gaseous hydrogen.
Platinum on Carbon (Pt/C): The High-Selectivity Specialist
Platinum-based catalysts are known for their high activity, and in some cases, superior chemoselectivity compared to palladium. Modified platinum catalysts, such as sulfided Pt/C, have been shown to be particularly effective in the selective reduction of nitro groups in the presence of other reducible functionalities.[6] The sulfur acts as a selective poison for the sites that are most active for the reduction of other functional groups, thereby enhancing the selectivity towards the nitro group reduction.
Mechanism of Action: The mechanism of nitro group reduction on platinum is similar to that on palladium. The addition of modifiers like sulfur alters the electronic properties of the platinum surface and can sterically hinder the adsorption of certain functional groups, leading to enhanced chemoselectivity.
Expected Performance for 4,5-Diamino-2-methoxybenzonitrile Synthesis:
Standard Pt/C could be effective, but a modified catalyst like sulfided Pt/C would likely offer the best performance in terms of selectively reducing the dinitro compound without affecting the nitrile. The reaction conditions would be similar to those for Pd/C, with careful control of temperature and pressure.
Experimental Protocols
The following are representative, detailed protocols for the catalytic reduction of a dinitroaromatic compound to a diaminoaromatic compound. These protocols are based on established procedures for similar transformations and should be adapted and optimized for the specific synthesis of 4,5-Diamino-2-methoxybenzonitrile.
Protocol 1: Reduction using Palladium on Carbon (Pd/C)
Materials:
4,5-dinitro-2-methoxybenzonitrile
10% Palladium on Carbon (5-10% by weight of the starting material)[7]
Ethanol or Ethyl Acetate (solvent)
Hydrogen gas
Inert gas (Nitrogen or Argon)
Celite
Procedure:
In a hydrogenation vessel, dissolve the 4,5-dinitro-2-methoxybenzonitrile in a suitable solvent (e.g., ethanol or ethyl acetate).
Under an inert atmosphere, carefully add the 10% Pd/C catalyst to the solution.
Seal the vessel and purge with hydrogen gas.
Pressurize the vessel with hydrogen to the desired pressure (typically 3-5 bar) and stir the mixture vigorously at room temperature or with gentle heating (40-50 °C).[7]
Monitor the reaction progress by TLC until the starting material is completely consumed.
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
Filter the reaction mixture through a pad of celite to remove the catalyst.
Concentrate the filtrate under reduced pressure to obtain the crude 4,5-Diamino-2-methoxybenzonitrile.
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Reduction using Raney Nickel
Materials:
4,5-dinitro-2-methoxybenzonitrile
Raney Nickel (slurry in water)
Methanol or Ethanol (solvent)
Hydrogen gas
Inert gas (Nitrogen or Argon)
Celite
Procedure:
In a hydrogenation vessel, dissolve the 4,5-dinitro-2-methoxybenzonitrile in the chosen solvent.
Carefully add the Raney Nickel slurry to the reaction mixture under an inert atmosphere. Caution: Raney Nickel is pyrophoric when dry.[3]
Seal the vessel, purge with hydrogen, and then pressurize to the desired level (start with low pressure and temperature to optimize for selectivity).
Stir the reaction mixture vigorously.
Monitor the reaction closely using TLC or HPLC.
Upon completion, vent the hydrogen and purge with an inert gas.
Filter the mixture through Celite to remove the catalyst.
Remove the solvent under reduced pressure to yield the crude product.
Purify by recrystallization.
Visualizing the Catalytic Process
General Workflow for Catalytic Hydrogenation
Caption: General workflow for the catalytic hydrogenation of 4,5-dinitro-2-methoxybenzonitrile.
Decision Matrix for Catalyst Selection
Caption: A decision matrix to guide catalyst selection based on key project requirements.
Conclusion and Recommendations
The choice of catalyst for the synthesis of 4,5-Diamino-2-methoxybenzonitrile is a critical decision that impacts yield, purity, and process economics.
For general laboratory-scale synthesis with a focus on high yield and purity , Palladium on Carbon (Pd/C) is the recommended starting point due to its high activity and good functional group tolerance under mild conditions.
For large-scale industrial production where cost is a major driver , Raney Nickel is a viable option, but requires careful optimization of reaction conditions to ensure chemoselectivity and prevent nitrile reduction.
When dealing with substrates that are particularly sensitive to over-reduction or when the highest possible chemoselectivity is required , a modified Platinum on Carbon (Pt/C) catalyst, such as sulfided Pt/C, should be considered, despite its higher cost.
Ultimately, the optimal catalyst and reaction conditions should be determined through empirical screening and optimization for the specific substrate and desired scale of production. This guide provides a solid foundation for initiating such studies, enabling researchers to make informed decisions in their synthetic endeavors.
ResearchGate. Optimization of reaction conditions for the synthesis of 4a. [Link]
Calvin College. Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. [Link]
Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]
Wiley Online Library. Photoelectrochemical Conversion of Dinitrogen to Benzonitrile: Selectivity Control by Electrophile‐ versus Proton‐Coupled Electron Transfer. [Link]
ResearchGate. Synthesis of benzonitrile derivatives via Pd/C reduction. [Link]
National Center for Biotechnology Information. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. [Link]
National Center for Biotechnology Information. Photoelectrochemical Conversion of Dinitrogen to Benzonitrile: Selectivity Control by Electrophile- versus Proton-Coupled Electron Transfer. [Link]
Academia.edu. Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]
National Center for Biotechnology Information. Comparative Study of Catalytic Activity of Recyclable Au/Fe3O4 Microparticles for Reduction Of 2,4‐Dinitrophenol and Anionic, Cationic Azo Dyes. [Link]
European Union Reference Laboratory for Pesticides. Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. [Link]
ResearchGate. Dinitro compounds and their corresponding diamines used for the synthesis of the copolymers. [Link]
David Publishing. Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]
ChemRxiv. Autonomous Optimization of Discrete Reaction Parameters: Mono-Functionalization of a Bifunctional Substrate via a Suzuki-Miyaura Reaction. [Link]
YouTube. Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. [Link]
Kyushu University Institutional Repository. Synthesis of 4, 6-Dicyano-2, 5-dimethoxytropone. [Link]
SJf. Optimization of a Key Step in the Synthesis of Benzocaine. [Link]
MDPI. Recent Advances of Pd/C-Catalyzed Reactions. [Link]
Pharmaceuticals and Medical Devices Agency. Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. [Link]
Shimadzu. Improvement of pharmaceutical impurity analysis by reducing the effects of stray light and room temperature fluctuations on PDA detector. [Link]
Princeton University. Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. [Link]
"literature review of the synthesis and applications of substituted diaminobenzonitriles"
A Comparative Technical Guide for Pharmaceutical & Materials Scientists Executive Summary Substituted diaminobenzonitriles (DABNs) represent a privileged scaffold in organic chemistry, serving as the critical "ortho-diam...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Technical Guide for Pharmaceutical & Materials Scientists
Executive Summary
Substituted diaminobenzonitriles (DABNs) represent a privileged scaffold in organic chemistry, serving as the critical "ortho-diamine" precursors for benzimidazole-based therapeutics (such as Dabigatran) and as donor-acceptor cores in optoelectronic materials.
This guide moves beyond generic textbook descriptions to evaluate high-value synthetic methodologies, specifically contrasting catalytic hydrogenation with modern chemical reduction techniques used in process chemistry. Furthermore, it details the electronic "push-pull" mechanisms that drive their utility in fluorescence sensing and drug-receptor binding.
Part 1: Synthetic Methodologies – A Comparative Analysis
The synthesis of 3,4-diaminobenzonitriles typically proceeds via the reduction of 4-amino-3-nitrobenzonitrile precursors. While catalytic hydrogenation is the academic standard, process chemistry has shifted toward chemical reductants to avoid metal contamination in late-stage pharmaceutical intermediates.
Method A: Catalytic Hydrogenation (Pd/C)
The classical approach utilizes Palladium on Carbon (Pd/C) under hydrogen atmosphere.
Mechanism: Heterogeneous catalysis involving H2 adsorption and nitro-group reduction.
Pros: Clean reaction profile; high atom economy.
Cons: Risk of nitrile reduction (to benzylamine) if over-hydrogenated; pyrophoric catalyst handling; heavy metal removal required (ICH Q3D guidelines).
Method B: Sodium Dithionite Reduction (The "Process" Standard)
A robust alternative often employed in the synthesis of Dabigatran intermediates (e.g., 3-amino-4-(methylamino)benzonitrile).
Mechanism: Electron transfer mediated by S₂O₄²⁻ in aqueous/organic biphasic systems.
Pros: Chemoselective (leaves nitrile intact); cheap reagents; scalable; no heavy metals.
Purification: Recrystallize from Ethyl Acetate to yield the brown viscous liquid or solid product.
Part 2: Applications in Drug Discovery (Benzimidazoles)[4]
The primary utility of ortho-diaminobenzonitriles lies in their ability to condense with carboxylic acids to form benzimidazoles . This reaction is the cornerstone of the synthesis of Dabigatran Etexilate (Pradaxa), a direct thrombin inhibitor.
The Dabigatran Case Study
The nitrile group in the scaffold is not just a bystander; it is often converted later into an amidine (via the Pinner reaction) to mimic the arginine side chain, crucial for binding to the thrombin active site.
Diagram 1: Dabigatran Synthetic Pathway
This workflow illustrates the conversion of the diaminobenzonitrile intermediate into the active benzimidazole core.
Caption: Synthetic flow from nitro-precursor to the biologically active benzimidazole amidine, highlighting the pivotal cyclization step.
Mechanism of Cyclization
The reaction between the 3,4-diaminobenzonitrile derivative and the carboxylic acid (activated by CDI - Carbonyldiimidazole) proceeds via:
Amide Formation: The primary amine (more nucleophilic) attacks the activated acid.
Ring Closure: The secondary amine attacks the amide carbonyl, followed by dehydration to aromatize the imidazole ring.
Expert Insight: Using CDI in THF is preferred over harsh acids (like PPA) for Dabigatran synthesis to preserve the sensitive ester and nitrile functionalities.
Part 3: Optoelectronic & Sensing Applications
Beyond drugs, substituted diaminobenzonitriles exhibit Intramolecular Charge Transfer (ICT) . The amino groups act as electron donors (D), and the nitrile group acts as an electron acceptor (A).
Fluorescence Tuning
Mechanism: Upon excitation, electron density shifts from the amine to the nitrile. This creates a large dipole moment.
TICT States: In polar solvents, these molecules can access Twisted Intramolecular Charge Transfer (TICT) states, often leading to fluorescence quenching or large Stokes shifts.
Sensing: This sensitivity to the environment makes them excellent probes.
Application: Metal Ion Sensing (
)
Derivatives of diaminobenzonitriles (and their maleonitrile analogs) have been validated as "Turn-On" sensors for Aluminum ions.[4]
Principle: The lone pair on the amine coordinates with
.[4] This coordination inhibits the TICT non-radiative decay pathway/PET (Photoinduced Electron Transfer), resulting in a sudden increase in fluorescence intensity.
Protocol:
Prepare a
M solution of the probe in Ethanol/Water.
Titrate with
.
Observe emission shift/enhancement at ~450-500 nm.
Diagram 2: Fluorescence "Turn-On" Mechanism
Caption: Logic flow of fluorescence activation. Metal coordination blocks non-radiative decay channels, triggering signal emission.
References
Hauel, N. H., et al. (2002). Structure-Based Design of Novel Potent Nonpeptide Thrombin Inhibitors. Journal of Medicinal Chemistry.[2]
Boehringer Ingelheim Pharma. (2006). Process for the preparation of Dabigatran Etexilate.[1][2][3] WO Patent 2006/000353.[1][2]
BenchChem. (2025).[4] Application of Diaminobenzonitriles in Creating Fluorescent Materials.[4]
ChemicalBook. (2024). Synthesis of 3,4-Diaminobenzonitrile: Reaction Conditions and Yields.
MDPI. (2022). Synthesis and Fluorescent Properties of Aminopyridines and Related Nitriles.
Senior Application Scientist's Guide to the Safe Disposal of 4,5-Diamino-2-methoxybenzonitrile
A Procedural Framework for Researchers As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical reagents from acquisition to dis...
Author: BenchChem Technical Support Team. Date: February 2026
A Procedural Framework for Researchers
As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical reagents from acquisition to disposal. This guide provides a detailed operational and disposal plan for 4,5-Diamino-2-methoxybenzonitrile. The procedures outlined here are synthesized from established safety protocols for aromatic amines and nitrile compounds, providing a robust framework for your laboratory's Chemical Hygiene Plan (CHP).
Core Principle: Hazard-Awareness and Prevention
Before any handling or disposal, the foundational step is a thorough understanding of the compound's potential hazards. While a specific Safety Data Sheet (SDS) for 4,5-Diamino-2-methoxybenzonitrile is not available in the search results, we can infer its likely hazard profile from its structural components—an aromatic diamine and a nitrile group—and data from closely related analogues. Aromatic amines are known for potential toxicity, including carcinogenicity and mutagenicity, and are often readily absorbed through the skin.[1] Nitrile compounds can also present significant health risks. Therefore, treating this compound with a high degree of caution is imperative.
Hazard Assessment and Personal Protective Equipment (PPE)
The Occupational Safety and Health Administration (OSHA) mandates that employers protect workers from hazardous chemicals.[2][3] A critical component of this is the consistent and correct use of PPE.
Anticipated Hazard Profile
Based on analogous compounds, 4,5-Diamino-2-methoxybenzonitrile should be presumed to have the following hazards until proven otherwise:
Hazard Class
Anticipated Severity
Rationale & Analogue Data Source
Acute Toxicity (Oral, Dermal, Inhalation)
Harmful or Toxic
Related aminonitriles are classified as harmful or toxic if swallowed, inhaled, or in contact with skin.[4][5][6][7]
Skin Corrosion / Irritation
Causes Skin Irritation
This is a common characteristic of aromatic amines and related benzonitrile derivatives.[8]
Serious Eye Damage / Irritation
Causes Serious Eye Irritation
Direct contact with the eyes is likely to cause significant irritation.[8]
Germ Cell Mutagenicity
Suspected
Certain aromatic amines are suspected of causing genetic defects.[7]
Mandatory PPE Protocol
Given the anticipated hazards, the following PPE is mandatory when handling 4,5-Diamino-2-methoxybenzonitrile in any form (solid, solution, or as waste):
Hand Protection: Chemically resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contamination.[9]
Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.[8]
Body Protection: A fully buttoned laboratory coat.
Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood to avoid dust or aerosol inhalation.[5]
Step-by-Step Disposal and Decontamination Procedures
Disposal must be conducted in accordance with local, state, and federal regulations, which are generally guided by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] Under no circumstances should this chemical be disposed of down the drain or in standard municipal trash.
Protocol 2.1: Managing Spills
Accidental spills must be handled immediately and safely.
Evacuate and Secure: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.
Don PPE: Wear the full PPE ensemble described in Section 1.
Containment: Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[11][12] This prevents the spread of the chemical.
Collection: Carefully sweep or scoop the absorbed material into a suitable, sealable container specifically designated for hazardous waste.[4] Use non-sparking tools if there is any fire risk.
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name ("4,5-Diamino-2-methoxybenzonitrile, spilled material"), and the date.
Decontamination: Clean the spill area with a suitable solvent (consult your institution's safety officer), followed by soap and water. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.
Final Disposal: Transfer the sealed waste container to your institution's designated satellite accumulation area for pickup by a licensed waste disposal contractor.[5][11]
Protocol 2.2: Disposal of Unused or Waste Product
This procedure applies to leftover reagents, reaction byproducts, or contaminated materials.
Waste Segregation: Collect all waste containing 4,5-Diamino-2-methoxybenzonitrile in a dedicated, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Containerization: The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[5]
Labeling: The container label must include:
The words "Hazardous Waste"
The full, unabbreviated chemical name(s) of the contents
An indication of the hazards (e.g., "Toxic," "Irritant")
Storage: Store the sealed and labeled container in a designated, secure satellite accumulation area. This area should be well-ventilated and away from incompatible materials, such as strong oxidizing agents.[9]
Final Disposal: Arrange for the container to be collected by your institution's EHS department or a licensed hazardous waste disposal company.[8] The ultimate disposal method will likely be high-temperature incineration at a permitted facility.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper handling and disposal of 4,5-Diamino-2-methoxybenzonitrile.
Caption: Decision workflow for handling and disposal events.
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,5-Diamino-2-methoxybenzonitrile
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Among these, compounds like 4,5-Diamino-2-methoxybenzonitrile, a substituted aromati...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Among these, compounds like 4,5-Diamino-2-methoxybenzonitrile, a substituted aromatic amine and nitrile, demand our utmost respect and a meticulous approach to safety. This guide is crafted from a deep well of field-proven experience to provide you not just with a list of personal protective equipment (PPE), but with the rationale and procedural nuance that underpins a robust culture of laboratory safety. Our objective is to empower you, our fellow researchers, to handle this and similar compounds with confidence and, above all, with the highest degree of safety.
Hazard Assessment: Understanding the Adversary
Based on the hazard classifications of structurally similar compounds such as 2-Amino-4-methylbenzonitrile and various methoxybenzonitriles, we must assume that 4,5-Diamino-2-methoxybenzonitrile is:
Acutely Toxic : Likely to be toxic if swallowed, in contact with skin, or if inhaled.[3][4][5]
A Skin and Eye Irritant : Expected to cause skin irritation and serious eye irritation.[3][5][6]
Therefore, all handling procedures must be designed to prevent any direct contact with the substance.
The Core of Protection: A Multi-Layered PPE Strategy
A proactive and comprehensive PPE strategy is non-negotiable. The following protocols are designed to create multiple barriers between you and the chemical, ensuring your safety throughout the handling process.
Hand Protection: The First Line of Defense
Direct skin contact is a primary route of exposure for aromatic amines.[1] Therefore, robust hand protection is critical.
Glove Selection : Double gloving is mandatory. The inner glove provides a second layer of protection in case the outer glove is breached.
Outer Glove : A chemical-resistant glove such as nitrile or neoprene should be used. Nitrile gloves offer good resistance to a broad range of chemicals and are a standard choice for handling many laboratory reagents.[7][8]
Inner Glove : A lightweight nitrile glove can be worn underneath.
Glove Integrity : Always inspect gloves for any signs of degradation or perforation before use. Change your outer glove immediately if you suspect any contact with the chemical.[9] Never reuse disposable gloves.
Body Protection: Shielding Against Spills and Splashes
Your personal clothing offers minimal protection against chemical hazards.
Laboratory Coat : A chemically resistant lab coat is essential. Ensure it is fully buttoned to provide maximum coverage.[7]
Apron : For procedures with a higher risk of splashes, such as transferring large quantities or working with solutions, a chemical-resistant apron should be worn over the lab coat.[10][11]
Personal Clothing : Wear long pants and fully enclosed shoes. Fabrics like cotton are preferable to synthetic materials which can melt if they come into contact with certain chemicals.[7]
Eye and Face Protection: Guarding Against the Unseen
The potential for serious eye irritation necessitates stringent eye and face protection.
Chemical Safety Goggles : At a minimum, chemical safety goggles that meet the ANSI Z87.1 standard and provide a complete seal around the eyes must be worn at all times when handling the compound.[7]
Face Shield : When there is a risk of splashes, such as when handling solutions or during vigorous reactions, a face shield must be worn in addition to safety goggles.[8][11] The face shield protects the entire face from direct contact.
Given that this compound is likely toxic if inhaled, all handling of the solid material should be performed in a certified chemical fume hood to minimize the risk of inhalation.[3][4]
Engineering Controls : A properly functioning chemical fume hood is the primary means of respiratory protection.
Respirator Use : If there is a potential for generating dust or aerosols that cannot be contained within a fume hood, a respirator may be necessary. The use of a respirator requires a formal respiratory protection program, including fit testing and training, as mandated by OSHA.[7]
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling 4,5-Diamino-2-methoxybenzonitrile is crucial. The following workflow outlines the key steps from preparation to the completion of your work.
Experimental Workflow for Handling 4,5-Diamino-2-methoxybenzonitrile
Caption: A workflow diagram illustrating the key phases and steps for safely handling 4,5-Diamino-2-methoxybenzonitrile in a laboratory setting.
Detailed Protocol:
Preparation :
Before entering the lab, review the safety information for analogous compounds.[3][4][5]
Don all required PPE as outlined in the previous section.
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
Handling (inside the fume hood) :
Carefully weigh the solid 4,5-Diamino-2-methoxybenzonitrile on a tared weigh paper or in a container.
Slowly add the solid to the desired solvent to minimize dust generation.
Perform all subsequent experimental steps within the confines of the fume hood.
Cleanup :
Decontaminate all glassware and surfaces that may have come into contact with the chemical.
Segregate all waste streams as described in the disposal plan.
Once all work is complete, doff PPE in the correct order to avoid cross-contamination and dispose of it appropriately.
Disposal Plan: Responsible Management of Hazardous Waste
All materials contaminated with 4,5-Diamino-2-methoxybenzonitrile must be treated as hazardous waste.
Chemical Waste :
Unused solid compound and any solutions containing it should be collected in a designated, labeled hazardous waste container.
Contaminated PPE :
All disposable PPE, including gloves, lab coats, and any absorbent materials used for cleaning up spills, must be placed in a sealed bag and disposed of as solid hazardous waste.[12][13]
Glassware :
Rinse contaminated glassware with an appropriate solvent in the fume hood. The rinsate should be collected as hazardous waste.
Always follow your institution's specific guidelines for hazardous waste disposal.
Summary of PPE Recommendations
Activity
Hand Protection
Body Protection
Eye/Face Protection
Respiratory Protection
Weighing Solid
Double Nitrile Gloves
Chemical-Resistant Lab Coat
Chemical Safety Goggles
Chemical Fume Hood
Handling Solutions
Double Nitrile Gloves
Chemical-Resistant Lab Coat & Apron
Chemical Safety Goggles & Face Shield
Chemical Fume Hood
Cleaning Glassware
Double Nitrile Gloves
Chemical-Resistant Lab Coat
Chemical Safety Goggles
Chemical Fume Hood
This guide provides a comprehensive framework for the safe handling of 4,5-Diamino-2-methoxybenzonitrile. By understanding the potential hazards and adhering to these detailed PPE and operational protocols, you can ensure a safe and productive research environment.
References
Chemical Safety: Personal Protective Equipment. (n.d.).
Scientific Committee on Consumer Safety SCCS - European Commission. (2013, February 26).
SAFETY DATA SHEET - TCI Chemicals. (2024, December 16).
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 22).
SAFETY DATA SHEET - Fisher Scientific. (2013, October 15).
Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (n.d.).
Essential PPE for Spraying AgChem Trials - Trial Supplies. (2025, March 1).
SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 13).
Components of Personal Protective Equipment - Pesticide Environmental Stewardship. (n.d.).
SAFETY DATA SHEET - Fisher Scientific. (2024, March 29).
Guide to Safety in Chemical Laboratories - DISAT Department of Applied Science and Technology. (2016, May 24).
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 6).
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9).
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 24).
Section 2. Hazards identification. (n.d.).
SAFE CHEMICAL HANDLING PROTECTION PPE KIT - Wilhelmsen. (2025, April 30).
baker - hughes. (2015, March 17).
Identification of the substance / mixture and the company / undertaking SECTION 2: Hazards identification Code Statem - CLEARSYNTH. (2026, January 30).
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate. (n.d.).
Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23).
Safety and Handling of Organic Compounds in the Lab | Solubility of Things. (n.d.).